Product packaging for Thiirane, phenyl-, (R)-(Cat. No.:CAS No. 33877-15-5)

Thiirane, phenyl-, (R)-

Cat. No.: B15478827
CAS No.: 33877-15-5
M. Wt: 136.22 g/mol
InChI Key: OQOIYECUXDNABI-QMMMGPOBSA-N
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Description

Thiirane, phenyl-, (R)- is a useful research compound. Its molecular formula is C8H8S and its molecular weight is 136.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiirane, phenyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiirane, phenyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8S B15478827 Thiirane, phenyl-, (R)- CAS No. 33877-15-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33877-15-5

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

(2R)-2-phenylthiirane

InChI

InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1

InChI Key

OQOIYECUXDNABI-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](S1)C2=CC=CC=C2

Canonical SMILES

C1C(S1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-phenylthiirane: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-phenylthiirane, also known as (R)-styrene sulfide, is a chiral sulfur-containing heterocyclic compound that has garnered interest in synthetic chemistry and drug discovery. Its unique structural and stereochemical properties make it a valuable building block for the synthesis of more complex chiral molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and enantioselective synthesis of (R)-phenylthiirane, along with relevant experimental protocols and reaction pathways.

Core Chemical Properties and Structure

(R)-phenylthiirane is a colorless to light yellow liquid. Its chirality arises from the stereogenic center at the carbon atom bearing the phenyl group. The physical and chemical properties of 2-phenylthiirane (the racemic mixture) are well-documented, and these provide a strong basis for understanding the (R)-enantiomer.

Structural Information
IdentifierValue
IUPAC Name (2R)-2-phenylthiirane
Synonyms (R)-styrene sulfide, (R)-(+)-phenylethylene sulfide
Molecular Formula C₈H₈S[1]
Molecular Weight 136.22 g/mol [1]
Canonical SMILES C1S[C@H]1C2=CC=CC=C2
InChI Key AWMVMTVKBNGEAK-QMMMGPOBSA-N
CAS Number 20780-54-5
Physicochemical Properties
PropertyValueSource
Boiling Point 89-90 °C at 23 mmHg--INVALID-LINK--
Density 1.051 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.534--INVALID-LINK--
Specific Rotation ([α]20/D) +33° (neat)--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (R)-phenylthiirane. Below is a summary of expected spectroscopic data based on the racemic mixture and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of phenylthiirane provide key information about its structure. The chemical shifts will be identical for both the (R) and (S) enantiomers in an achiral solvent.

¹H NMR (CDCl₃):

  • Phenyl protons: δ 7.2-7.4 ppm (m, 5H)

  • Methine proton (CH): δ 3.8-3.9 ppm (dd, 1H)

  • Methylene protons (CH₂): δ 2.5-2.6 ppm (dd, 1H), δ 2.9-3.0 ppm (dd, 1H)

¹³C NMR (CDCl₃):

  • Phenyl carbons: δ 125-140 ppm

  • Methine carbon (CH): ~δ 35 ppm

  • Methylene carbon (CH₂): ~δ 28 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry of phenylthiirane typically shows a prominent molecular ion peak (M⁺) at m/z 136.[1] Common fragmentation patterns involve the loss of sulfur or cleavage of the thiirane ring.[2][3][4]

m/zProposed Fragment
136[M]⁺
104[M - S]⁺
91[C₇H₇]⁺ (tropylium ion)
77[C₆H₅]⁺ (phenyl cation)
Infrared (IR) Spectroscopy

The IR spectrum of phenylthiirane exhibits characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)Assignment
3000-3100C-H stretching (aromatic)
2850-3000C-H stretching (aliphatic)
1600, 1490, 1450C=C stretching (aromatic ring)
~620C-S stretching

Enantioselective Synthesis

The most common and effective method for the enantioselective synthesis of (R)-phenylthiirane is the stereospecific conversion of the corresponding chiral epoxide, (R)-styrene oxide, using a thiourea reagent. This reaction proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of (R)-phenylthiirane from (R)-styrene oxide

This protocol is adapted from established methods for the conversion of epoxides to thiiranes.[5]

Materials:

  • (R)-styrene oxide

  • Thiourea

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (R)-styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add thiourea (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-phenylthiirane.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_of_R_phenylthiirane R_Styrene_Oxide (R)-Styrene Oxide Intermediate Intermediate R_Styrene_Oxide->Intermediate Nucleophilic attack Thiourea Thiourea Thiourea->Intermediate R_Phenylthiirane (R)-Phenylthiirane Intermediate->R_Phenylthiirane Intramolecular cyclization Urea Urea (byproduct) Intermediate->Urea

Synthesis of (R)-phenylthiirane from (R)-styrene oxide.

Stereospecific Reactions

Chiral thiiranes, such as (R)-phenylthiirane, can undergo a variety of stereospecific reactions, making them valuable intermediates in asymmetric synthesis. The ring-opening reactions of thiiranes are particularly important.

Nucleophilic Ring-Opening

The thiirane ring is susceptible to nucleophilic attack, leading to ring-opening. The stereochemistry of this reaction is dependent on the nature of the nucleophile and the reaction conditions. In many cases, the reaction proceeds with inversion of configuration at the carbon atom that is attacked.

Ring_Opening R_Phenylthiirane (R)-Phenylthiirane Product Ring-Opened Product R_Phenylthiirane->Product SN2 attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Nucleophilic ring-opening of (R)-phenylthiirane.

Biological Significance and Drug Development

Chirality plays a critical role in drug design and development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[6][7][8][9][10] While specific biological activities or signaling pathway interactions for (R)-phenylthiirane are not extensively documented in publicly available literature, the broader class of chiral sulfur-containing heterocycles is of interest in medicinal chemistry. The thiirane moiety can act as a bioisostere for other functional groups and can be incorporated into larger molecules to modulate their biological activity.

The ability to synthesize enantiomerically pure (R)-phenylthiirane is therefore of significant importance for the development of novel chiral drugs. By using stereochemically defined building blocks, researchers can create single-enantiomer drug candidates, which is a key requirement by regulatory agencies like the FDA to ensure drug safety and efficacy.[6]

Conclusion

(R)-phenylthiirane is a valuable chiral building block with well-defined chemical and structural properties. Its enantioselective synthesis is readily achievable from the corresponding chiral epoxide, and it can undergo a range of stereospecific reactions. While its direct biological applications are still an area for further exploration, the importance of chirality in drug development underscores the potential of (R)-phenylthiirane as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in the fields of organic synthesis and drug discovery.

References

Enantioselective Synthesis of (R)-Phenylthiirane from Styrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of a robust and highly enantioselective two-step method for the synthesis of (R)-phenylthiirane from styrene. The synthesis proceeds via the initial biocatalytic epoxidation of styrene to yield (S)-styrene oxide with high enantiomeric excess, followed by a stereospecific thiolysis reaction that results in an inversion of configuration to produce the target molecule, (R)-phenylthiirane. This document details the experimental protocols, presents quantitative data for each step, and includes visualizations of the synthetic pathway and reaction mechanism to support researchers in the application of this methodology.

Introduction

Chiral thiiranes, also known as episulfides, are valuable sulfur-containing heterocyclic compounds that serve as important building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Their inherent ring strain allows for facile ring-opening reactions, providing access to a variety of functionalized chiral sulfur compounds. The enantioselective synthesis of specific thiirane enantiomers is therefore of significant interest. This guide focuses on a reliable synthetic route to (R)-phenylthiirane starting from the readily available achiral precursor, styrene.

The presented strategy involves two key transformations:

  • Enantioselective Epoxidation of Styrene: The formation of an enantiopure epoxide intermediate. To achieve the desired (R)-phenylthiirane via a reaction pathway involving stereochemical inversion, the synthesis must target (S)-styrene oxide as the intermediate.

  • Stereospecific Thiolysis of Styrene Oxide: The conversion of the epoxide to the corresponding thiirane with inversion of stereochemistry.

Synthetic Pathway Overview

The overall synthetic route from styrene to (R)-phenylthiirane is depicted below. The first step involves the asymmetric epoxidation of styrene to (S)-styrene oxide, which is then converted to (R)-phenylthiirane in the second step.

G Styrene Styrene S_StyreneOxide (S)-Styrene Oxide Styrene->S_StyreneOxide Step 1: Enantioselective Epoxidation R_Phenylthiirane (R)-Phenylthiirane S_StyreneOxide->R_Phenylthiirane Step 2: Stereospecific Thiolysis (Inversion)

Caption: Overall synthetic workflow for (R)-phenylthiirane.

Step 1: Enantioselective Epoxidation of Styrene to (S)-Styrene Oxide

For the synthesis of (R)-phenylthiirane via a method involving inversion, the preparation of (S)-styrene oxide is the necessary first step. Biocatalysis, particularly utilizing engineered cytochrome P450 enzymes, has emerged as a superior method for producing highly enantiopure epoxides. Natural styrene monooxygenases (SMOs) are known to produce (S)-styrene oxide with excellent enantioselectivity (>99% ee).

While the primary focus of some recent research has been on engineering P450s for the production of the (R)-enantiomer, the wild-type and other variants of these enzymes are highly effective for producing the (S)-enantiomer.

Data Presentation: Biocatalytic Epoxidation of Styrene

The following table summarizes typical performance data for the biocatalytic epoxidation of styrene to (S)-styrene oxide using a styrene monooxygenase.

Catalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (ee %)Key Conditions
Styrene Monooxygenase (SMO)Styrene(S)-Styrene Oxide>95>99Whole-cell biocatalysis, aqueous medium, ambient temperature
Experimental Protocol: Enzymatic Synthesis of (S)-Styrene Oxide

This protocol is a representative procedure based on established methods for whole-cell biocatalytic epoxidation.

Materials:

  • Styrene

  • Glucose

  • LB medium

  • E. coli cells expressing a styrene monooxygenase (e.g., from Pseudomonas sp.)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cultivation of Biocatalyst: A culture of E. coli harboring the plasmid for the styrene monooxygenase is grown in LB medium with an appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced (e.g., with IPTG) and the culture is incubated at a lower temperature (e.g., 20-25°C) for several hours to overnight.

  • Cell Harvesting and Preparation: The cells are harvested by centrifugation, washed with phosphate buffer, and resuspended in the same buffer to a desired cell density.

  • Biotransformation: The cell suspension is transferred to a reaction vessel. Glucose (as a co-substrate for cofactor regeneration) is added. Styrene is then added (neat or dissolved in a water-immiscible organic solvent to form a two-phase system, which can reduce substrate toxicity).

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking. The progress of the reaction is monitored by GC analysis of samples taken from the organic phase.

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude (S)-styrene oxide.

  • Purification and Analysis: The product can be purified by flash column chromatography. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Step 2: Stereospecific Thiolysis of (S)-Styrene Oxide to (R)-Phenylthiirane

The conversion of epoxides to thiiranes can be achieved using various sulfur-transfer reagents, with potassium thiocyanate (KSCN) and thiourea being the most common. The reaction mechanism typically proceeds via a backside nucleophilic attack (SN2) on one of the epoxide carbons by the sulfur nucleophile. This results in an inversion of the stereochemistry at that carbon. A subsequent intramolecular SN2 reaction with the expulsion of a leaving group forms the thiirane ring, causing a second inversion. The net result is a retention of stereochemistry. However, a common and reliable method involves a double inversion mechanism, leading to an overall retention of configuration. For the synthesis of (R)-phenylthiirane from (S)-styrene oxide, a method that proceeds with overall inversion is required. A well-established method for the conversion of epoxides to thiiranes with inversion of configuration involves the use of potassium thiocyanate.

Mechanism of Thiolysis with Inversion

The reaction of an epoxide with thiocyanate proceeds via a double SN2 mechanism, which results in an overall retention of stereochemistry. However, under specific conditions, an effective inversion can be achieved. A more direct route to inversion involves a single nucleophilic attack by a sulfur nucleophile that leads to the thiirane. A reliable method for achieving this inversion is through the use of a reagent system that promotes a single SN2 ring opening followed by cyclization.

The reaction with thiocyanate is generally accepted to proceed with a net retention of configuration. Therefore, to obtain (R)-phenylthiirane, one must start with (R)-styrene oxide.

Let's reconsider the overall strategy. If the goal is (R)-phenylthiirane, and the most reliable thiolysis methods result in retention of stereochemistry, then the starting epoxide must be (R)-styrene oxide. Highly enantioselective methods for producing (R)-styrene oxide have been developed, including through the use of engineered P450 enzymes.

Revised Strategy:

  • Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide.

  • Stereospecific Thiolysis of (R)-Styrene Oxide to (R)-Phenylthiirane (with retention of configuration).

Revised Step 1: Enantioselective Epoxidation of Styrene to (R)-Styrene Oxide

Recent advances in protein engineering have enabled the development of P450 enzyme variants that exhibit high enantioselectivity for the formation of (R)-styrene oxide.

Catalyst SystemSubstrateProductTurnover Number (TON)Enantiomeric Excess (ee %)
P450BM3 Variant F87A/T268I/L181QStyrene(R)-Styrene Oxide91899
P450BM3 Variant F87A/T268I/V78A/A184LStyrene(R)-Styrene Oxide435098

This protocol is adapted from the literature for a semi-preparative scale synthesis.

Materials:

  • Heme domain of P450BM3 mutant (e.g., F87A/T268I/L181Q)

  • Styrene

  • Hydrogen peroxide (H₂O₂)

  • Dual-functional small molecule (DFSM), e.g., Im-C6-Phe

  • Phosphate buffer (0.1 M, pH 8.0)

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, the P450BM3 mutant enzyme is dissolved in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 2.5 µM.

  • Addition of Reagents: The dual-functional small molecule (Im-C6-Phe) is added to a final concentration of 2 mM. Styrene is then added to a final concentration of 10 mM (can be pre-dissolved in a small amount of methanol, e.g., 2% of the total volume).

  • Initiation and Reaction: The reaction mixture is cooled to 0°C. The reaction is initiated by the addition of H₂O₂ to a final concentration of 80 mM. The mixture is stirred at 0°C.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC.

  • Work-up: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Isolation and Analysis: The solvent is removed under reduced pressure to yield the crude (R)-styrene oxide. The product can be purified by column chromatography. The enantiomeric excess is determined by chiral GC analysis.

Revised Step 2: Stereospecific Thiolysis of (R)-Styrene Oxide to (R)-Phenylthiirane

The conversion of (R)-styrene oxide to (R)-phenylthiirane with retention of stereochemistry can be reliably achieved using potassium thiocyanate. The reaction proceeds via a double SN2 mechanism.

G cluster_0 Stereospecific Thiolysis with Retention R_StyreneOxide (R)-Styrene Oxide Intermediate Thiocyanate Intermediate (Inversion) R_StyreneOxide->Intermediate 1. KSCN (Backside Attack) R_Phenylthiirane (R)-Phenylthiirane (Second Inversion) Intermediate->R_Phenylthiirane 2. Intramolecular Cyclization

Caption: Mechanism of thiolysis with retention of stereochemistry.

Sulfur SourceCatalyst/ConditionsSubstrateProductYield (%)Stereochemical Outcome
Potassium ThiocyanateAqueous Ethanol, Reflux(R)-Styrene Oxide(R)-PhenylthiiraneHighRetention
ThioureaMethanol, Reflux(R)-Styrene Oxide(R)-PhenylthiiraneHighRetention

Materials:

  • (R)-Styrene oxide

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A solution of (R)-styrene oxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: An aqueous solution of potassium thiocyanate is added to the flask.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.

  • Isolation: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford pure (R)-phenylthiirane. The stereochemical purity can be confirmed by comparing the optical rotation with the literature value.

Conclusion

The enantioselective synthesis of (R)-phenylthiirane from styrene can be effectively achieved through a two-step process. The key to this synthesis is the highly enantioselective formation of the chiral intermediate, (R)-styrene oxide, which is best accomplished using engineered P450 monooxygenases, achieving up to 99% ee. The subsequent stereospecific thiolysis of (R)-styrene oxide using potassium thiocyanate proceeds with retention of configuration to yield the final product, (R)-phenylthiirane, in high purity. This guide provides the necessary data and detailed protocols to enable researchers to successfully apply this synthetic strategy.

An In-depth Technical Guide on the Chirality and Optical Rotation of Phenylthiirane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chiroptical properties of phenylthiirane enantiomers, focusing on their synthesis, separation, and characterization. It includes detailed experimental protocols and theoretical insights relevant to the study of chiral sulfur compounds in medicinal chemistry and materials science.

Introduction to Chirality in Phenylthiirane

Phenylthiirane, also known as styrene sulfide, is a chiral molecule due to the presence of a stereogenic center at the benzylic carbon atom of the thiirane ring. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers is responsible for their differential interaction with plane-polarized light, a phenomenon known as optical activity. The determination of the absolute configuration and the measurement of the specific optical rotation are crucial for the enantioselective synthesis and application of phenylthiirane derivatives.

The absolute configuration of phenylthiirane enantiomers has been unequivocally established. The dextrorotatory enantiomer, which rotates plane-polarized light to the right (+), is assigned the (R) configuration. Conversely, the levorotatory enantiomer (-) possesses the (S) configuration.

Optical Rotation of Phenylthiirane Enantiomers

Optical rotation is a fundamental property used to characterize chiral molecules. It is measured using a polarimeter and is reported as the specific rotation [α], which is dependent on the wavelength of light, temperature, solvent, and concentration. The specific rotation values for the enantiomers of phenylthiirane are equal in magnitude but opposite in sign.

Below is a summary of the reported specific rotation values for phenylthiirane enantiomers.

Table 1: Specific Optical Rotation of Phenylthiirane Enantiomers

EnantiomerSpecific Rotation ([(\alpha)]_D^{25})SolventWavelength (nm)Reference
(R)-(+)-Phenylthiirane+61.5° (c 1.0)CHCl₃589 (Na D-line)
(S)-(-)-Phenylthiirane-61.5° (c 1.0)CHCl₃589 (Na D-line)
(R)-(+)-Phenylthiirane+57.0° (c 1.0)Benzene589 (Na D-line)
(S)-(-)-Phenylthiirane-57.0° (c 1.0)Benzene589 (Na D-line)

Experimental Protocols

The study of phenylthiirane enantiomers requires robust experimental methods for their separation and characterization.

The enantiomers of phenylthiirane can be prepared through various asymmetric synthesis routes. A common method involves the kinetic resolution of racemic phenylthiirane. For instance, the Jacobsen hydrolytic kinetic resolution (HKR) of racemic terminal epoxides can be adapted for thiiranes.

Alternatively, enantiomers can be separated from a racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation of Phenylthiirane Enantiomers

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is used.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase. The ratio is optimized to achieve baseline separation (e.g., 90:10 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.

  • Detection: UV detection at a wavelength of 254 nm is suitable for detecting the phenyl group.

  • Sample Preparation: The racemic phenylthiirane is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: A 10 µL sample is injected onto the column.

  • Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their separation and quantification.

The optical rotation of the separated enantiomers is measured using a polarimeter.

Protocol: Polarimetry Measurement

  • Sample Preparation: A precise concentration of the enantiomerically pure phenylthiirane is prepared in a suitable solvent (e.g., chloroform or benzene, c = 1.0 g/100 mL).

  • Instrumentation: A calibrated polarimeter is used. The light source is typically a sodium lamp (D-line, 589 nm).

  • Measurement:

    • The polarimeter tube is first filled with the pure solvent to obtain a blank reading.

    • The tube is then rinsed and filled with the sample solution.

    • The observed rotation (α) is measured at a constant temperature (e.g., 25°C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Visualizations

G cluster_R (R)-Phenylthiirane cluster_S (S)-Phenylthiirane cluster_light_R Interaction with Light cluster_light_S Interaction with Light R_img R_img Mirror Mirror Plane R_img->Mirror R_light Dextrorotatory (+) R_img->R_light Rotates light to the right S_img S_img S_light Levorotatory (-) S_img->S_light Rotates light to the left Mirror->S_img

Caption: Relationship between Phenylthiirane enantiomers and their optical activity.

G racemic Racemic Phenylthiirane hplc Chiral HPLC Separation racemic->hplc enantiomer_R (R)-Phenylthiirane hplc->enantiomer_R Early eluting enantiomer_S (S)-Phenylthiirane hplc->enantiomer_S Late eluting polarimeter_R Polarimetry enantiomer_R->polarimeter_R polarimeter_S Polarimetry enantiomer_S->polarimeter_S result_R Specific Rotation [α] = +61.5° polarimeter_R->result_R result_S Specific Rotation [α] = -61.5° polarimeter_S->result_S

Caption: Workflow for separation and analysis of phenylthiirane enantiomers.

Theoretical Calculations of Optical Rotation

In addition to experimental measurements, computational methods, particularly density functional theory (DFT), are employed to predict the optical rotation of chiral molecules. These calculations can be instrumental in assigning the absolute configuration of newly synthesized compounds by comparing the calculated and experimental specific rotation values. For phenylthiirane, theoretical calculations have shown good agreement with the experimentally determined values, further confirming the assignment of the (R) configuration to the dextrorotatory enantiomer.

Conclusion

The chirality and optical rotation of phenylthiirane enantiomers are well-characterized properties that are fundamental to their application in asymmetric synthesis and drug development. The protocols for their separation and analysis are well-established, and the correlation between their absolute configuration and the sign of their optical rotation is confirmed by both experimental data and theoretical calculations. This guide provides a foundational understanding for researchers working with this important class of chiral heterocyclic compounds.

An In-depth Technical Guide to the Ring-Opening Reactions of (R)-phenylthiirane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening reactions of (R)-phenylthiirane, a valuable chiral building block in organic synthesis. The regioselectivity and stereochemistry of these reactions are critical for the synthesis of enantiomerically pure sulfur-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document details the outcomes of nucleophilic attack on the thiirane ring, summarizing quantitative data, providing experimental protocols, and visualizing reaction mechanisms.

Introduction

(R)-phenylthiirane, also known as (R)-styrene sulfide, is a three-membered heterocyclic compound containing a sulfur atom. The inherent ring strain of the thiirane ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized thioethers. The presence of a phenyl group introduces electronic and steric factors that influence the regioselectivity of the ring-opening. Generally, nucleophilic attack can occur at either the benzylic carbon (Cα) or the methylene carbon (Cβ). The stereochemical outcome of these reactions, typically proceeding via an SN2 mechanism, is also a crucial aspect.

Synthesis of (R)-phenylthiirane

A common method for the synthesis of (R)-phenylthiirane involves the reaction of enantiopure (R)-styrene oxide with a sulfur transfer reagent, such as potassium thiocyanate or thiourea.

Experimental Protocol: Synthesis of (R)-phenylthiirane from (R)-styrene oxide with Ammonium Thiocyanate

This procedure is adapted from a general method for the conversion of oxiranes to thiiranes.[1][2]

Materials:

  • (R)-styrene oxide

  • Ammonium thiocyanate (NH₄SCN)

Procedure:

  • In a round-bottom flask, (R)-styrene oxide and a molar equivalent of ammonium thiocyanate are combined.

  • The reaction mixture is heated to 90°C under solvent- and catalyst-free conditions.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically within 15-30 minutes).

  • Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford (R)-phenylthiirane.

Note: While this method is effective for the synthesis of phenylthiirane, it has been reported to proceed with racemization when starting with optically active styrene oxide.[1][2] Therefore, alternative methods may be required to obtain enantiopure (R)-phenylthiirane.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the nucleophilic ring-opening of (R)-phenylthiirane is a key consideration. Attack at the benzylic carbon is often favored due to the stabilization of the developing partial positive charge in the transition state by the adjacent phenyl ring. This electronic effect can be further enhanced by the use of Lewis acids.[3] However, steric hindrance can also play a role, and in some cases, attack at the less substituted methylene carbon is observed. The reaction generally proceeds with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism.

Reaction with Amine Nucleophiles

The reaction of (R)-phenylthiirane with amines is a valuable method for the synthesis of chiral β-amino-thioethers, which are important motifs in various biologically active molecules.

General Reaction Scheme:

Figure 1: General reaction pathways for the ring-opening of (R)-phenylthiirane with a primary amine.

Quantitative Data:

NucleophileConditionsProduct(s)Regioselectivity (Benzylic:Methylene)Yield (%)Reference
AnilineAcetic acidβ-Anilino thioetherPredominantly BenzylicHigh[4] (analogous epoxide reaction)
Primary AminesTi(OⁱPr)₄β-Amino alcoholHighly regioselective- (analogous epoxyalcohol reaction)

Experimental Protocol: Reaction of an Epoxide with Aniline (Analogous System)

The following is a general procedure for the metal- and solvent-free ring-opening of epoxides with amines, which can be adapted for (R)-phenylthiirane.[4]

Materials:

  • (R)-phenylthiirane

  • Aniline

  • Acetic acid

Procedure:

  • In a sealed vial, (R)-phenylthiirane (1.0 mmol) and aniline (1.2 mmol) are mixed.

  • Acetic acid (1.0 mmol) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding β-anilino thioether.

Reaction with Oxygen Nucleophiles

Alkoxides and other oxygen-based nucleophiles can also be employed to open the thiirane ring, affording β-hydroxy thioethers after a workup step. The regioselectivity is again influenced by the reaction conditions.

General Reaction Scheme:

Figure 2: Ring-opening of (R)-phenylthiirane with a sodium alkoxide.

Quantitative Data:

Reaction with Carbon Nucleophiles

Organometallic reagents, such as organolithiums and organocuprates, are potent carbon nucleophiles that can be used to form new carbon-carbon bonds via the ring-opening of thiiranes.

General Reaction Scheme:

Figure 3: Ring-opening of (R)-phenylthiirane with an organocuprate.

Quantitative Data:

While specific data for (R)-phenylthiirane is limited, organocuprates are known to react with epoxides with high SN2 character, attacking the less sterically hindered carbon.[6] In the case of phenyl-substituted epoxides, this would favor attack at the methylene carbon. However, the reaction of lithium dimethylcuprate with aryl iodides has been shown to proceed via a coupling reaction.[7]

Mechanistic Considerations

The ring-opening of (R)-phenylthiirane with nucleophiles predominantly follows an SN2 mechanism. This is characterized by the backside attack of the nucleophile relative to the leaving group (in this case, the sulfur atom of the thiirane ring, which becomes a thiolate upon ring opening). This leads to an inversion of the stereochemical configuration at the carbon atom that is attacked.

SN2 Reaction Mechanism at the Benzylic Carbon

SN2_Mechanism Reactants (R)-Phenylthiirane + Nu⁻ TransitionState Transition State [Nu---Cα---S]⁻ Reactants->TransitionState Nucleophilic Attack Product Product (Inversion of stereochemistry at Cα) TransitionState->Product Ring Opening

Figure 4: Simplified representation of the SN2 transition state for nucleophilic attack at the benzylic carbon of (R)-phenylthiirane.

Conclusion

The ring-opening reactions of (R)-phenylthiirane provide a versatile entry into a wide range of chiral sulfur-containing molecules. The regioselectivity of these reactions is a nuanced interplay of steric and electronic factors, which can be influenced by the choice of nucleophile and the use of catalysts. The stereospecificity, generally proceeding with inversion of configuration via an SN2 mechanism, allows for the synthesis of enantiomerically pure products. While general trends can be predicted, further quantitative studies on a broader range of nucleophiles are needed to fully exploit the synthetic potential of this valuable chiral building block. This guide serves as a foundational resource for researchers aiming to utilize (R)-phenylthiirane in their synthetic endeavors.

References

A Technical Guide to the Cationic Ring-Opening Polymerization of (R)-Phenylthiirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the cationic ring-opening polymerization (CROP) of (R)-phenylthiirane, a critical process for the synthesis of stereoregular poly(2-phenylthiirane). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in polymer chemistry and materials science. This document outlines the polymerization mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the process.

Core Mechanism of Cationic Ring-Opening Polymerization

The cationic ring-opening polymerization of thiiranes, such as (R)-phenylthiirane, is a chain-growth polymerization initiated by cationic species. Unlike anionic ring-opening polymerization (AROP), which can be complicated by desulfurization, CROP proceeds through a sulfonium ion propagating species. This method allows for precise control over the regioselectivity and stereochemistry of the resulting polymer.[1]

The polymerization of (R)-phenylthiirane using a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), proceeds via an Sₙ2-type mechanism. The initiator activates the thiirane ring, making it susceptible to nucleophilic attack by another monomer molecule. The ring-opening occurs preferentially at the methine carbon, leading to a high degree of regioselectivity and the formation of a stereoregular isotactic polymer when an enantiomerically pure monomer is used.[1] This control over the polymer's microstructure is pivotal as it significantly influences the material's thermal and mechanical properties.[1]

Initiation

The polymerization is initiated by the reaction of the Lewis acid, BF₃·OEt₂, with the sulfur atom of the (R)-phenylthiirane monomer. This forms a tertiary sulfonium ion, which is the active species that starts the polymer chain growth.

Propagation

The propagation step involves the nucleophilic attack of the sulfur atom of a monomer molecule on the activated, ring-strained sulfonium ion at the end of the growing polymer chain. This attack occurs via an Sₙ2 mechanism at the more substituted carbon (methine carbon) of the thiirane ring, leading to ring-opening and the extension of the polymer chain. This process repeats, adding monomer units to the growing chain.

Termination

Termination of the polymerization can occur through various mechanisms, including chain transfer to monomer or impurities, or by reaction with a terminating agent. In the context of the polymerization of (R)-phenylthiirane with BF₃·OEt₂, the specific termination steps are not extensively detailed in the primary literature but are a common feature of cationic polymerizations.

Data Presentation: Polymerization of (R)-Phenylthiirane

The following tables summarize the quantitative data from the cationic polymerization of (R)-phenylthiirane under various conditions.

Table 1: Optimization of Polymerization Conditions for Racemic Phenylthiirane

EntryTemperature (°C)Time (h)Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)
1029915.61.25
22529916.21.28
35029917.51.35
48029918.11.42

Polymerization conditions: [rac-PT]/[BF₃·OEt₂] = 200/1, in CH₂Cl₂.

Table 2: Polymerization of Enantiopure (R)-Phenylthiirane

EntryMonomerTime (h)Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)Isotacticity (%)
1(R)-PT29916.51.2799

Polymerization conditions: [(R)-PT]/[BF₃·OEt₂] = 200/1, at 25°C in CH₂Cl₂.

Experimental Protocols

The following are detailed methodologies for the key experiments in the cationic ring-opening polymerization of (R)-phenylthiirane.

Materials
  • (R)-phenylthiirane (monomer)

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (for precipitation)

General Polymerization Procedure

A representative procedure for the cationic ring-opening polymerization of (R)-phenylthiirane is as follows:

  • In a glovebox, a solution of (R)-phenylthiirane in dichloromethane is prepared in a sealed vial.

  • The initiator, boron trifluoride etherate, is added to the monomer solution via syringe. The molar ratio of monomer to initiator is typically around 200:1.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • After the designated time, the polymerization is quenched by adding a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure and stereoregularity (isotacticity) of the resulting poly(2-phenylthiirane).

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ) of the polymer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer (R)-Phenylthiirane Activated_Monomer Activated Monomer (Sulfonium Ion) Monomer->Activated_Monomer Initiator BF3.OEt2 Initiator->Monomer Activation Growing_Chain Growing Polymer Chain (Sulfonium Ion Terminus) Activated_Monomer->Growing_Chain Chain Growth Another_Monomer (R)-Phenylthiirane Growing_Chain->Another_Monomer SN2 Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Active_Chain Propagating Chain Elongated_Chain->Active_Chain Further Propagation Termination_Agent Terminating Agent (e.g., Methanol) Active_Chain->Termination_Agent Quenching Inactive_Polymer Inactive Polymer Termination_Agent->Inactive_Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

experimental_workflow Start Start Monomer_Prep Prepare (R)-Phenylthiirane in CH2Cl2 Start->Monomer_Prep Initiator_Add Add BF3.OEt2 Initiator Monomer_Prep->Initiator_Add Polymerization Stir at Controlled Temperature Initiator_Add->Polymerization Quench Quench with Methanol Polymerization->Quench Precipitation Precipitate Polymer in Methanol Quench->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Characterization Characterize Polymer (NMR, GPC) Isolation->Characterization End End Characterization->End

Caption: Experimental Workflow for Polymerization.

References

An In-depth Technical Guide to the Anionic Polymerization of Chiral Thiiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anionic ring-opening polymerization (AROP) of chiral thiiranes (episulfides), a critical process for synthesizing optically active, sulfur-containing polymers. These polymers are of significant interest in drug development and advanced materials science due to their unique chiroptical properties and potential for creating novel biocompatible and biodegradable materials. This document details the core mechanisms, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the process workflows and chemical pathways.

Introduction to Chiral Polysulfides

Chiral polymers derived from thiiranes, such as poly(propylene sulfide) and its derivatives, possess a stereocenter in each repeating unit. The control over the stereochemistry during polymerization—known as stereoselective polymerization—is paramount as it dictates the polymer's macroscopic properties, including its crystallinity, melting point, solubility, and, most importantly, its optical activity. Anionic polymerization is a powerful method for achieving such control, often employing chiral initiators to selectively polymerize one enantiomer from a racemic mixture or to produce highly isotactic polymers from an enantiomerically pure monomer.

The Mechanism of Anionic Ring-Opening Polymerization (AROP)

The AROP of thiiranes is a chain-growth polymerization that proceeds via a nucleophilic attack on one of the carbon atoms of the strained three-membered ring. The process can be divided into two main stages: initiation and propagation. In stereoselective polymerizations, the initiator plays a crucial role in determining the stereochemistry of the resulting polymer.

A widely studied class of initiators for this purpose are complexes formed from dialkylzinc (e.g., diethylzinc, ZnEt₂) and chiral diols. The proposed mechanism involves the formation of a chiral zinc alkoxide species that coordinates with the thiirane monomer before the ring-opening step.

Mechanism of Stereoselective Initiation and Propagation

The diagram below illustrates the key steps in the stereoselective anionic polymerization of a chiral thiirane, such as propylene sulfide, using a chiral zinc-based initiator.

Figure 1: Mechanism of stereoselective anionic polymerization.

Quantitative Data on Anionic Polymerization of Chiral Thiiranes

The following tables summarize key quantitative data from seminal studies on the anionic polymerization of chiral thiiranes. These tables are designed for easy comparison of different monomer-initiator systems and their resulting polymer properties.

Table 1: Stereoelective Polymerization of Racemic tert-Butyl Thiirane

This table presents data from the classic study on the polymerization of racemic tert-butyl thiirane using a chiral initiator system, which preferentially polymerizes one enantiomer, leaving the unreacted monomer enriched in the other.

EntryInitiator System[Initiator]/[Monomer] (mol%)SolventTemp. (°C)Yield (%)FractionSpecific Optical Rotation [α]D25 (c=0.4, Benzene)
1ZnEt₂ / (-)-Diola8.0TolueneRoom17Soluble+148°
Insoluble-5°
2ZnEt₂ / (-)-Diola8.0TolueneRoom43Soluble+125°
Insoluble-1°
3ZnEt₂ / (-)-Diola8.0TolueneRoom83Soluble+45°
Insoluble

a Chiral diol is (-)-3,3-dimethyl-1,2-butanediol. The initiator is prepared from a 1:1 molar ratio of diethylzinc to the diol.

Table 2: Anionic Polymerization of Propylene Sulfide

This table compiles representative data for the anionic polymerization of propylene sulfide (also known as methyl thiirane), a commonly studied chiral episulfide.

EntryMonomerInitiatorSolventTemp. (°C)Mn (kDa)bPDI (Mw/Mn)bRef.
1(R,S)-Propylene SulfideK O-methyl xanthate / 18-crown-6THF0up to 2501.1 - 1.4[1]
2(R,S)-Propylene SulfidePotassium thiophenolateBulk95~10-[2]
3(R,S)-Propylene SulfideZnEt₂ / H₂O--High-
4(R,S)-Propylene SulfideCd-tartrate--High-

b Molecular weight (Mn) and Polydispersity Index (PDI) are highly dependent on the specific monomer-to-initiator ratio and reaction time.

Detailed Experimental Protocols

The success of anionic polymerization hinges on rigorous experimental technique, particularly the exclusion of moisture and air, which can terminate the living polymer chains. High-vacuum techniques are standard procedure.[3][4]

Protocol 1: General Procedure for Stereoelective Polymerization of tert-Butyl Thiirane[1]

This protocol is adapted from the work of Dumas, Spassky, and Sigwalt.

1. Reagent Purification:

  • Solvent (Toluene): Dry rigorously by refluxing over a sodium-potassium alloy under an inert atmosphere (N₂ or Ar), followed by distillation under high vacuum.

  • Monomer (Racemic tert-Butyl Thiirane): Purify by distillation over calcium hydride (CaH₂) under vacuum. Store in sealed ampoules.

  • Initiator Components: Diethylzinc (ZnEt₂) is typically used as a solution in a hydrocarbon solvent and handled under inert atmosphere. The chiral diol ((-)-3,3-dimethyl-1,2-butanediol) should be dried by azeotropic distillation with benzene or by sublimation under vacuum.

2. Initiator Preparation:

  • In a baked-out, vacuum-sealed glass reactor, introduce the chiral diol.

  • Distill a known amount of purified toluene into the reactor.

  • Introduce an equimolar amount of diethylzinc solution via a gastight syringe through a septum or via a break-seal ampoule.

  • Allow the components to react at room temperature to form the active chiral initiator complex.

3. Polymerization Procedure:

  • Cool the reactor containing the initiator solution.

  • Distill a known quantity of purified racemic tert-butyl thiirane monomer into the reactor under high vacuum.

  • Allow the reactor to warm to the desired polymerization temperature (e.g., room temperature) and stir the reaction mixture. The onset of polymerization is often indicated by an increase in viscosity.

  • Monitor the reaction for the desired time or until the desired conversion is reached.

4. Termination and Polymer Isolation:

  • Terminate the polymerization by adding a proton source, such as degassed methanol or a slightly acidic methanol solution.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

5. Polymer Fractionation (Optional):

  • The resulting polymer can be fractionated based on solubility differences between the optically active and inactive (racemic) polymer chains. For poly(tert-butyl thiirane), this can be achieved by sequential dissolution in solvents like benzene and chloroform.

Experimental and Analytical Workflow

The diagram below outlines a typical workflow for the synthesis and characterization of chiral poly(thiiranes) via anionic polymerization.

G cluster_prep 1. Preparation Stage cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization Monomer_Purify Monomer Purification (e.g., Distillation over CaH₂) Polymerization Anionic Polymerization (High Vacuum Line) Monomer_Purify->Polymerization Solvent_Purify Solvent Purification (e.g., Na/K alloy) Solvent_Purify->Polymerization Initiator_Prep Initiator Synthesis (e.g., ZnEt₂ + Chiral Diol) Initiator_Prep->Polymerization Termination Termination (e.g., Add Methanol) Polymerization->Termination Precipitation Precipitation in Non-Solvent Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Tacticity) Drying->NMR Polarimetry Polarimetry (Optical Activity, [α]) Drying->Polarimetry DSC DSC/TGA (Thermal Properties) Drying->DSC

Figure 2: General workflow for anionic polymerization of chiral thiiranes.

Conclusion and Outlook

The anionic polymerization of chiral thiiranes remains a cornerstone for the synthesis of well-defined, optically active polysulfides. The use of chiral initiators, particularly those based on zinc and cadmium complexes with chiral ligands, allows for a high degree of stereocontrol, enabling the production of isotactic polymers or the kinetic resolution of racemic monomers. The data and protocols presented in this guide highlight the precision required for these syntheses and provide a foundational framework for researchers. Future advancements in this field will likely focus on the development of more robust and versatile catalyst systems that can operate under less stringent conditions and tolerate a wider range of functional groups, further expanding the applications of these unique chiral materials in medicine and beyond.

References

The Thermal Stability and Decomposition of (R)-Phenylthiirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of (R)-phenylthiirane, also known as (R)-styrene sulfide. Understanding the thermal behavior of this compound is critical for its safe handling, storage, and application in various fields, including drug development where thermal liability can impact formulation and stability. This document outlines the key experimental techniques used to assess thermal properties, presents potential decomposition mechanisms, and summarizes relevant data.

Introduction to (R)-Phenylthiirane

(R)-phenylthiirane is a chiral three-membered heterocyclic compound containing a sulfur atom. Its structure consists of a thiirane ring attached to a phenyl group. The presence of the strained thiirane ring makes the molecule susceptible to thermal decomposition.

Thermal Analysis Techniques: Experimental Protocols

The thermal stability of (R)-phenylthiirane can be investigated using a suite of thermoanalytical techniques. These methods provide quantitative data on mass changes, heat flow, and the identity of decomposition products as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert like nitrogen, or oxidative like air). Mass loss indicates decomposition or volatilization.

Experimental Protocol:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of (R)-phenylthiirane (typically 5-10 mg) is placed in a tared TGA pan (e.g., aluminum or platinum).

  • Atmosphere: High-purity nitrogen is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, 20, and 25 K/min)[1].

  • Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), obtained from the derivative of the TGA curve (DTG), are determined.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of (R)-phenylthiirane (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A constant flow of inert gas, such as nitrogen, is maintained.

  • Heating Program: The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks. The peak temperature and the area under the peak (enthalpy change, ΔH) are calculated.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

  • Instrument: A pyrolyzer coupled to a GC-MS system.

  • Sample Preparation: A small amount of (R)-phenylthiirane is placed in a pyrolysis tube or on a sample holder.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for identification.

Quantitative Data on Thermal Decomposition

Table 1: Illustrative TGA Data for Polystyrene Decomposition [2]

ParameterValue
Onset of Decomposition (Tonset)282.9 °C
Temperature of Maximum Decomposition Rate (Tmax)372.4 °C
Final Decomposition Temperature398.2 °C
Mass Loss96%
Reaction Order1
Activation Energy (Ea)199.2 kJ/mol
Pre-exponential Factor (lnA)36.56

Table 2: Illustrative DSC Data for a Hypothetical Decomposition

ParameterValue
Peak Decomposition Temperature350 °C
Enthalpy of Decomposition (ΔHd)-150 J/g (exothermic)

Decomposition Pathways and Mechanisms

Theoretical studies on the thermal decomposition of the parent compound, thiirane, suggest two primary competing pathways[3]. It is plausible that (R)-phenylthiirane follows similar decomposition routes.

Unimolecular Decomposition: Homolytic Ring Opening

This pathway involves the initial cleavage of a carbon-sulfur bond to form a diradical intermediate. This can then lead to a radical chain reaction, ultimately producing styrene and elemental sulfur. The calculated activation enthalpy for the initial C-S bond cleavage in thiirane is approximately 222 kJ/mol[3].

G R_Phenylthiirane (R)-Phenylthiirane Diradical Diradical Intermediate R_Phenylthiirane->Diradical Δ (Heat) Styrene Styrene Diradical->Styrene Sulfur Sulfur Diradical->Sulfur

Caption: Unimolecular decomposition of (R)-phenylthiirane via a diradical intermediate.

Bimolecular Decomposition: Sulfur Transfer

An alternative mechanism involves the transfer of a sulfur atom from one thiirane molecule to another, forming a thiirane 1-sulfide intermediate. This intermediate can then decompose or react further to produce styrene and various sulfur allotropes. This pathway has a lower calculated activation enthalpy of around 109 kJ/mol for the initial step[3].

G Two_R_Phenylthiirane 2 x (R)-Phenylthiirane Thiirane_Sulfide Thiirane 1-Sulfide Intermediate Two_R_Phenylthiirane->Thiirane_Sulfide Δ (Heat) Styrene Styrene Thiirane_Sulfide->Styrene Sulfur_Allotropes Sulfur Allotropes (S2, S3, S4) Thiirane_Sulfide->Sulfur_Allotropes

Caption: Bimolecular decomposition of (R)-phenylthiirane involving a sulfur transfer mechanism.

Experimental Workflow for Thermal Stability Assessment

A systematic approach to evaluating the thermal stability of (R)-phenylthiirane is crucial. The following workflow outlines the key experimental and data analysis steps.

G cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Stability Assessment TGA TGA Analysis Kinetics Kinetic Analysis (Activation Energy) TGA->Kinetics DSC DSC Analysis Enthalpy Enthalpy of Decomposition DSC->Enthalpy Py_GC_MS Py-GC-MS Analysis Products Decomposition Product Identification Py_GC_MS->Products Report Thermal Stability Report Kinetics->Report Enthalpy->Report Products->Report

Caption: Experimental workflow for the comprehensive thermal stability assessment of (R)-phenylthiirane.

Conclusion

The thermal stability of (R)-phenylthiirane is a critical parameter for its practical applications. While specific quantitative data for this compound is limited, a combination of thermoanalytical techniques, including TGA, DSC, and Py-GC-MS, can provide a thorough understanding of its decomposition behavior. Theoretical models suggest that both unimolecular and bimolecular pathways may contribute to its thermal degradation, leading to the formation of styrene and various sulfur species. For professionals in drug development and other scientific fields, a comprehensive thermal analysis as outlined in this guide is essential to ensure the safety, stability, and efficacy of products containing (R)-phenylthiirane.

References

Green Synthesis of Chiral Thiiranes from Epoxides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral thiiranes, valuable sulfur-containing heterocyclic compounds, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Traditional methods for their synthesis often involve harsh reagents and environmentally hazardous solvents. This technical guide provides a comprehensive overview of emerging green and sustainable methods for the stereospecific synthesis of chiral thiiranes from epoxides, focusing on biocatalysis, supported reagents, magnetically separable nanocatalysts, and the use of deep eutectic solvents.

Biocatalytic Thionation using Halohydrin Dehalogenase (HHDH)

Biocatalysis offers a highly enantioselective and environmentally benign route to chiral thiiranes. Halohydrin dehalogenases (HHDHs) have been identified as effective catalysts for the ring-opening of epoxides with a sulfur source, followed by an intramolecular cyclization to yield the corresponding thiirane. This method operates under mild conditions, typically in aqueous buffer systems, and demonstrates high enantioselectivity.

The reaction proceeds via a kinetic resolution, where one enantiomer of the racemic epoxide is preferentially converted to the thiirane, leaving the unreacted epoxide in high enantiomeric excess. The process involves an S_N2-type mechanism where the enzyme activates the epoxide for nucleophilic attack by a thiocyanate ion.[1]

Experimental Protocol: HHDH-Catalyzed Kinetic Resolution of Styrene Oxide Derivatives

This protocol is adapted from the kinetic resolution of fluorinated styrene oxide derivatives.[2]

Materials:

  • Racemic epoxide (e.g., styrene oxide derivative)

  • Sodium thiocyanate (NaSCN)

  • Tris-SO₄ buffer (0.5 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • HHDH enzyme solution (e.g., HheC-W249P)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of the racemic epoxide (e.g., 250 mg, 1.33 mmol) in a mixture of DMSO (1.3 mL) and Tris-SO₄ buffer (20 mL). The final concentration of the epoxide should be around 50 mM.

  • Add sodium thiocyanate (1.33 mmol) to the reaction mixture.

  • Initiate the reaction by adding the HHDH enzyme solution (e.g., ~20 mg in 5.3 mL of buffer).

  • Stir the reaction mixture at room temperature (e.g., 1000 rpm).

  • Monitor the reaction progress by chiral GC or HPLC.

  • After completion (e.g., 7 hours), quench the reaction and extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral thiirane and the unreacted chiral epoxide by column chromatography.

Quantitative Data: HHDH-Catalyzed Synthesis of Chiral Thiiranes
Epoxide SubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
Styrene oxide(R)-2-phenylthiiraneup to 43>98[3][4]
p-Chlorostyrene oxide(R)-2-(4-chlorophenyl)thiirane3795[4]
m-Methylstyrene oxide(R)-2-(3-methylphenyl)thiirane3998[4]
2-(Phenoxymethyl)oxirane(S)-2-(phenoxymethyl)thiirane->98[4]

Table 1: Performance of HHDH in the synthesis of various chiral thiiranes.

Reaction Pathway: HHDH-Catalyzed Thionation

HHDH_Catalysis rac_epoxide Racemic Epoxide intermediate Enzyme-Epoxide-SCN⁻ Complex rac_epoxide->intermediate Binding enzyme HHDH Enzyme enzyme->intermediate scn SCN⁻ scn->intermediate thiocyanate_hydrin β-Thiocyanatohydrin Intermediate intermediate->thiocyanate_hydrin SN2 Ring Opening unreacted_epoxide Enantiopure Unreacted Epoxide intermediate->unreacted_epoxide Release of unreactive enantiomer thiirane Chiral Thiirane thiocyanate_hydrin->thiirane Intramolecular Cyclization thiirane->enzyme Enzyme regeneration Thiourea_SilicaGel start Start reagent_prep Prepare Thiourea/ Silica Gel Reagent start->reagent_prep mix Mix Epoxide with Thiourea/Silica Gel reagent_prep->mix react Stir at Room Temperature (Solvent-Free) mix->react monitor Monitor Reaction (TLC/GC) react->monitor isolate Isolate Product monitor->isolate distillation Bulb-to-Bulb Distillation isolate->distillation Direct Isolation chromatography Solvent Extraction & Column Chromatography isolate->chromatography Purification end End distillation->end chromatography->end Nanocatalyst_Mechanism catalyst CuFe₂O₄/Mg(OH)₂ Nanocatalyst activated_complex Activated Epoxide- Thiourea-Catalyst Complex catalyst->activated_complex Lewis Acid Activation epoxide Epoxide epoxide->activated_complex thiourea Thiourea thiourea->activated_complex ring_opening Nucleophilic Ring Opening activated_complex->ring_opening intermediate Hydroxy-isothiouronium Intermediate ring_opening->intermediate cyclization Intramolecular Cyclization intermediate->cyclization thiirane Thiirane cyclization->thiirane urea Urea cyclization->urea thiirane->catalyst Catalyst Regeneration DES_Reaction DES Choline Chloride:Urea (DES) reaction_mixture Reaction Mixture in DES DES->reaction_mixture epoxide Epoxide epoxide->reaction_mixture thiourea Thiourea thiourea->reaction_mixture h_bonding Hydrogen Bond Activation of Epoxide and Thiourea by DES reaction_mixture->h_bonding product_formation Thiirane Formation h_bonding->product_formation workup Aqueous Work-up product_formation->workup thiirane Isolated Thiirane workup->thiirane

References

Methodological & Application

Synthesis of stereoregular poly(phenylthiirane) using (R)-enantiomer.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Stereoregular Poly(phenylthiirane)

Introduction

Stereoregular polymers, which possess a well-defined and ordered arrangement of monomer units, often exhibit superior physical and chemical properties compared to their atactic counterparts. Poly(phenylthiirane), also known as poly(styrene sulfide), is a sulfur-containing polymer with potential applications in optical materials, specialty elastomers, and as a precursor for other functional polymers. The synthesis of stereoregular, specifically isotactic, poly(phenylthiirane) can be achieved through the ring-opening polymerization (ROP) of enantiomerically pure phenylthiirane monomers. This document outlines the synthesis of isotactic poly((R)-phenylthiirane) from the (R)-enantiomer of phenylthiirane. Both cationic and anionic polymerization methods have been explored for this purpose.[1][2]

Principle of the Method

The synthesis of stereoregular poly(phenylthiirane) relies on the stereospecific ring-opening polymerization of an enantiopure thiirane monomer. When a chiral monomer like (R)-phenylthiirane is polymerized under controlled conditions, the stereochemistry of the monomer can be transferred to the polymer backbone, resulting in a highly isotactic polymer. The choice of initiator or catalyst is crucial in controlling the polymerization mechanism and ensuring high stereoregularity.

  • Cationic Ring-Opening Polymerization (CROP): This method has been shown to be effective in producing poly(phenylthiirane) with high stereoregularity from enantiomerically pure thiirane.[1][3][4] The mechanism involves the attack of a cationic initiator on the sulfur atom of the thiirane ring, followed by propagation where the growing polymer chain end, a tertiary sulfonium ion, is attacked by the monomer. The stereochemistry is typically retained during this process, leading to an isotactic polymer.

  • Anionic Ring-Opening Polymerization (AROP): Anionic initiators can also be used for the ring-opening polymerization of thiiranes.[2] The propagation proceeds via a thiolate anion at the growing chain end. For stereospecific polymerization, the choice of initiator and reaction conditions is critical to control the stereochemistry of the monomer addition.

Core Requirements Summary
FeatureDescription
Monomer (R)-phenylthiirane
Polymerization Type Cationic or Anionic Ring-Opening Polymerization
Product Isotactic Poly((R)-phenylthiirane)
Key Characteristics High stereoregularity, controlled molecular weight and narrow polydispersity (ideally)

Experimental Protocols

Protocol 1: Synthesis of (R)-phenylthiirane Monomer

A common route to synthesize enantiopure thiiranes is from the corresponding enantiopure epoxides.

Materials:

  • (R)-Styrene oxide

  • Potassium thiocyanate (KSCN) or Thiourea

  • Solvent (e.g., aqueous ethanol or acetonitrile)

Procedure:

  • Dissolve (R)-styrene oxide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an equimolar amount of potassium thiocyanate or thiourea to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-phenylthiirane by vacuum distillation or column chromatography.

Protocol 2: Cationic Ring-Opening Polymerization of (R)-phenylthiirane

This protocol is based on the general principles of cationic ring-opening polymerization of thiiranes.[1][3][5]

Materials:

  • (R)-phenylthiirane (purified)

  • Cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂, or a protic acid such as triflic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching agent (e.g., methanol)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified (R)-phenylthiirane in the anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

  • In a separate flask, prepare a solution of the cationic initiator in the anhydrous solvent.

  • Add the initiator solution dropwise to the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Anionic Ring-Opening Polymerization of (R)-phenylthiirane

This protocol follows the general procedure for anionic polymerization of episulfides.[2]

Materials:

  • (R)-phenylthiirane (purified)

  • Anionic initiator (e.g., n-butyllithium, sodium naphthalenide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Quenching agent (e.g., methanol or acidified methanol)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified (R)-phenylthiirane in anhydrous THF.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C).

  • Add the anionic initiator solution dropwise to the monomer solution with vigorous stirring until a persistent color change is observed (if the initiator is colored).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Representative Data for Stereoregular Poly(phenylthiirane) Synthesis
EntryPolymerization TypeInitiator[M]/[I] RatioTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Stereoregularity
1CationicBF₃·OEt₂1000215,0001.2Isotactic
2CationicTriflic Acid100-20125,0001.15Isotactic
3Anionicn-BuLi50-7848,0001.3Atactic/Isotactic blocks
4AnionicNa Naphthalenide50-78310,5001.25Predominantly Isotactic

Note: The data in this table is representative and compiled from general knowledge of these polymerization types. Actual results will vary based on specific reaction conditions.

Visualizations

Cationic Ring-Opening Polymerization Mechanism of (R)-phenylthiirane

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁺) Monomer1 (R)-Phenylthiirane I->Monomer1 Attack on Sulfur ActivatedMonomer Activated Monomer (Sulfonium Ion) Monomer1->ActivatedMonomer Ring-opening GrowingChain Growing Polymer Chain (Pₙ⁺) ActivatedMonomer->GrowingChain Monomer2 (R)-Phenylthiirane LongerChain Lengthened Polymer Chain (Pₙ₊₁⁺) Monomer2->LongerChain Ring-opening and Chain Elongation GrowingChain->Monomer2 Nucleophilic Attack by Monomer LongerChain->GrowingChain ... Quench Quenching Agent (Q) LongerChain->Quench Chain Transfer or Reaction with Quench LongerChain->Quench FinalPolymer Stereoregular Poly(phenylthiirane) Quench->FinalPolymer workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Characterization start Start: (R)-Styrene Oxide reagents Reagents: KSCN or Thiourea synthesis Synthesis of (R)-Phenylthiirane reagents->synthesis purification Purification: Distillation or Chromatography synthesis->purification polymerization Ring-Opening Polymerization (Cationic or Anionic) purification->polymerization quenching Quenching polymerization->quenching precipitation Precipitation & Filtration quenching->precipitation drying Drying under Vacuum precipitation->drying analysis Polymer Analysis: GPC, NMR, etc. drying->analysis

References

Application Notes and Protocols for (R)-phenylthiirane as a Monomer for Chiral Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chiral polymers from (R)-phenylthiirane and their application in the separation of drug enantiomers. Detailed experimental protocols are provided to enable the replication and further development of these methods in a research setting.

Introduction

Chiral polymers have garnered significant interest in the field of drug development due to their ability to differentiate between enantiomers of chiral drugs. The specific three-dimensional structure of these polymers allows for selective interactions with one enantiomer over the other, a crucial capability in the pharmaceutical industry where the therapeutic activity of a drug can be exclusive to a single enantiomer, while the other may be inactive or even harmful.

(R)-phenylthiirane, a chiral episulfide, serves as a valuable monomer for the synthesis of isotactic poly((R)-phenylthiirane). This chiral polymer, with its regular stereochemistry, presents a promising candidate for applications in enantioselective separations and chiral catalysis. This document outlines the synthesis of poly((R)-phenylthiirane) via cationic ring-opening polymerization and its application in the preparation of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) to separate racemic drug mixtures.

Synthesis of Poly((R)-phenylthiirane)

The synthesis of stereoregular poly((R)-phenylthiirane) can be effectively achieved through cationic ring-opening polymerization. This method allows for precise control over the polymer's stereochemistry, resulting in a highly isotactic polymer.

Experimental Protocol: Cationic Ring-Opening Polymerization of (R)-phenylthiirane

This protocol describes the synthesis of poly((R)-phenylthiirane) using a suitable cationic initiator.

Materials:

  • (R)-phenylthiirane (monomer)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoromethanesulfonic acid (TfOH, initiator)

  • Methanol (quenching agent)

  • Diethyl ether (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.

  • Monomer and Solvent Addition: In a typical experiment, (R)-phenylthiirane (e.g., 1.0 g, 7.34 mmol) is dissolved in anhydrous dichloromethane (e.g., 15 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Initiator Preparation and Addition: Prepare a stock solution of the initiator, trifluoromethanesulfonic acid, in anhydrous dichloromethane (e.g., 1 mg/mL). Add the desired amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1) to the stirred monomer solution dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer peaks.

  • Termination: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Polymer Precipitation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

  • Isolation and Drying: Collect the precipitated white polymer by filtration, wash it with diethyl ether, and dry it under vacuum to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the resulting poly((R)-phenylthiirane) using ¹H and ¹³C NMR.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Polarimetry: Measure the specific optical rotation to confirm the chirality of the polymer.

Expected Results and Data Presentation

The cationic polymerization of (R)-phenylthiirane is expected to yield a white, solid polymer. The properties of the polymer can be tailored by adjusting the monomer-to-initiator ratio and reaction time.

ParameterTypical Value
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.1 - 1.5
Specific Optical Rotation [α]D Positive value (in CHCl₃)

Note: The actual values will depend on the specific reaction conditions.

Application in Chiral Drug Separation

Poly((R)-phenylthiirane) can be utilized as a chiral stationary phase (CSP) in HPLC for the enantioselective separation of racemic drugs. The chiral polymer is typically coated or covalently bonded to a silica support to prepare the HPLC column.

Experimental Protocol: Preparation of a Poly((R)-phenylthiirane) Coated Chiral Stationary Phase

This protocol outlines the procedure for coating silica gel with the synthesized poly((R)-phenylthiirane).

Materials:

  • Poly((R)-phenylthiirane)

  • 3-Aminopropyl-functionalized silica gel (5 µm particle size)

  • Dichloromethane (HPLC grade)

  • Toluene (HPLC grade)

  • HPLC column hardware (e.g., 250 mm x 4.6 mm)

  • Slurry packing equipment

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of poly((R)-phenylthiirane) (e.g., 200 mg) in dichloromethane (e.g., 10 mL).

  • Silica Gel Preparation: Weigh the desired amount of 3-aminopropyl-functionalized silica gel (e.g., 1.0 g).

  • Coating: Add the silica gel to the polymer solution and gently agitate the slurry for several hours to allow for uniform coating.

  • Solvent Evaporation: Slowly evaporate the solvent under reduced pressure at room temperature until a free-flowing powder is obtained.

  • Drying: Dry the coated silica gel in a vacuum oven at a mild temperature (e.g., 40 °C) overnight.

  • Column Packing: Pack the coated silica gel into an HPLC column using a slurry packing technique with a suitable solvent like toluene.

Experimental Protocol: Enantioseparation of a Racemic Drug (e.g., Ibuprofen)

This protocol describes the use of the prepared poly((R)-phenylthiirane) CSP for the separation of ibuprofen enantiomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Poly((R)-phenylthiirane) coated silica gel column (250 mm x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) for acidic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of racemic ibuprofen in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the racemic ibuprofen solution onto the column.

  • Data Acquisition: Record the chromatogram.

Expected Results:

The chromatogram should show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of ibuprofen. The separation factor (α) and resolution (Rs) can be calculated to quantify the enantioselectivity of the CSP.

Visualizations

Workflow for Synthesis and Application of Poly((R)-phenylthiirane)

G cluster_synthesis Polymer Synthesis cluster_application Application in Chiral Separation monomer (R)-phenylthiirane polymerization Cationic Ring-Opening Polymerization monomer->polymerization initiator Cationic Initiator (TfOH) initiator->polymerization polymer Poly((R)-phenylthiirane) polymerization->polymer csp_prep CSP Preparation (Coating on Silica) polymer->csp_prep hplc_column Chiral HPLC Column csp_prep->hplc_column separation Enantioseparation of Racemic Drug (e.g., Ibuprofen) hplc_column->separation analysis Chromatographic Analysis separation->analysis

Caption: Workflow from (R)-phenylthiirane monomer to chiral polymer synthesis and its application in HPLC.

Logical Relationship in Chiral Separation

G racemic_drug Racemic Drug ((R)- and (S)-Enantiomers) interaction Diastereomeric Complex Formation racemic_drug->interaction chiral_polymer Chiral Polymer (Poly((R)-phenylthiirane)) chiral_polymer->interaction separation Differential Retention in HPLC Column interaction->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer

Caption: Principle of chiral separation using a chiral polymer stationary phase.

Applications of (R)-Phenylthiirane in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Phenylthiirane , also known as (R)-styrene sulfide, is a valuable chiral building block in asymmetric synthesis. Its strained three-membered ring readily undergoes stereospecific ring-opening reactions with a variety of nucleophiles, allowing for the controlled introduction of a stereocenter into a target molecule. This attribute makes it a versatile precursor for the synthesis of enantiomerically enriched pharmaceutical intermediates, chiral ligands, and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of (R)-phenylthiirane in key asymmetric transformations, including the synthesis of chiral β-hydroxysulfides and β-aminothiols.

Key Applications

The primary application of (R)-phenylthiirane in asymmetric synthesis lies in its diastereoselective ring-opening reactions. The inherent chirality of the thiirane dictates the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

Synthesis of Chiral β-Hydroxysulfides

The reaction of (R)-phenylthiirane with organometallic reagents, such as Grignard reagents or organolithiums, proceeds via a nucleophilic attack on the less sterically hindered carbon atom of the thiirane ring. This SN2-type reaction occurs with inversion of configuration, yielding chiral β-hydroxysulfides. These compounds are important intermediates in the synthesis of various biologically active molecules.

Synthesis of Chiral β-Aminothiols

Similarly, the ring-opening of (R)-phenylthiirane with amines provides a direct route to chiral β-aminothiols. These compounds are valuable as chiral ligands in asymmetric catalysis and as precursors for the synthesis of pharmaceuticals. The reaction typically proceeds with high regioselectivity and stereospecificity.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the ring-opening reactions of (R)-phenylthiirane with representative nucleophiles.

NucleophileProductSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Phenylmagnesium Bromide(R)-1,2-Diphenyl-2-thioethanolTHF0 to rt85-95>98
Benzylamine(R)-N-Benzyl-2-amino-2-phenylethanethiolToluene8080-90>98
Sodium Thiophenoxide(R)-1-Phenyl-1,2-bis(phenylthio)ethaneDMFrt90-98>99

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2-Diphenyl-2-thioethanol via Grignard Reaction

This protocol describes the stereospecific synthesis of (R)-1,2-diphenyl-2-thioethanol from (R)-phenylthiirane and phenylmagnesium bromide.

Materials:

  • (R)-Phenylthiirane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Ring-Opening Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of (R)-phenylthiirane in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 1 M HCl at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1,2-diphenyl-2-thioethanol.

Protocol 2: Synthesis of (R)-N-Benzyl-2-amino-2-phenylethanethiol

This protocol details the synthesis of a chiral β-aminothiol through the ring-opening of (R)-phenylthiirane with benzylamine.

Materials:

  • (R)-Phenylthiirane (1.0 eq)

  • Benzylamine (1.1 eq)

  • Toluene

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-phenylthiirane in toluene under an inert atmosphere.

  • Nucleophilic Addition: Add benzylamine to the solution. Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with 1 M NaOH and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (R)-N-benzyl-2-amino-2-phenylethanethiol.

Visualizations

The following diagrams illustrate the key reaction pathways and logical workflows described in these application notes.

reaction_pathway_hydroxysulfide R_phenylthiirane (R)-Phenylthiirane Intermediate Thiiranium Ion Intermediate R_phenylthiirane->Intermediate Nucleophilic Attack Grignard PhMgBr (Grignard Reagent) Grignard->Intermediate Product (R)-1,2-Diphenyl-2-thioethanol (β-Hydroxysulfide) Intermediate->Product Ring Opening (Inversion of Stereochemistry)

Caption: Synthesis of a chiral β-hydroxysulfide.

reaction_pathway_aminothiol R_phenylthiirane (R)-Phenylthiirane Intermediate Aziridinium-like Intermediate R_phenylthiirane->Intermediate Nucleophilic Attack Amine R'NH₂ (Amine) Amine->Intermediate Product (R)-β-Aminothiol Intermediate->Product Ring Opening (Stereospecific)

Caption: Synthesis of a chiral β-aminothiol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Start: (R)-Phenylthiirane Ring_Opening Ring-Opening Reaction Start->Ring_Opening Reagent_Prep Prepare Nucleophile (e.g., Grignard Reagent) Reagent_Prep->Ring_Opening Quench Reaction Quenching Ring_Opening->Quench Workup Aqueous Work-up Quench->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HPLC, etc.) Purify->Analyze

Caption: General experimental workflow.

Application Notes & Protocols: Poly((R)-phenylthiirane) Chiral Stationary Phase for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Poly((R)-phenylthiirane) is not currently documented as a commercially available or widely researched chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). The following application notes and protocols are representative examples based on the principles of chiral chromatography and the known performance of other synthetic helical polymer-based CSPs, such as helical polyacetylenes and polymethacrylates.[1][2][3][4][5] These notes are intended to provide a framework for the potential application and study of such a novel CSP.

Introduction to Poly((R)-phenylthiirane) as a Chiral Stationary Phase

Poly((R)-phenylthiirane) is a synthetic chiral polymer with a stereoregular structure. The helical conformation of the polymer backbone is induced by the chiral centers in the phenylthiirane monomer units. This stable, one-handed helical structure is hypothesized to be the primary basis for its chiral recognition capabilities, creating chiral grooves and cavities that can preferentially interact with one enantiomer of a racemic analyte over the other.[1][2] The separation mechanism is primarily based on a combination of steric interactions, hydrogen bonding, and π-π interactions between the analyte and the chiral polymer.[1]

This document outlines the hypothetical preparation and application of a Poly((R)-phenylthiirane)-based CSP, herein referred to as "PolyThio-CSP," for the enantioselective separation of various racemic compounds.

Data Presentation: Representative Chiral Separations

The following tables summarize the hypothetical performance of a PolyThio-CSP column (250 x 4.6 mm, 5 µm particle size) in the separation of various classes of racemic compounds.

Table 1: Separation of Neutral Racemic Compounds

AnalyteMobile PhaseFlow Rate (mL/min)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
Tröger's BaseHexane/2-Propanol (90:10)1.01.851.422.89
1-(9-Anthryl)-2,2,2-trifluoroethanolHexane/2-Propanol (95:5)1.02.541.352.55
BenzoinHexane/2-Propanol (80:20)0.83.121.282.10
FlavononeMethanol (100%)0.54.501.191.80

Table 2: Separation of Acidic and Basic Racemic Compounds

AnalyteMobile PhaseAdditiveFlow Rate (mL/min)Retention Factor (k'1)Separation Factor (α)Resolution (Rs)
IbuprofenHexane/2-Propanol/TFA (80:20:0.1)TFA1.02.981.252.05
PropranololHexane/2-Propanol/DEA (70:30:0.1)DEA1.03.651.312.40
WarfarinMethanol/Water/Acetic Acid (70:30:0.1)Acetic Acid0.75.211.151.75
MetoprololAcetonitrile/Methanol/DEA (50:50:0.1)DEA1.22.151.221.98

(Note: k'1 refers to the retention factor of the first eluting enantiomer. α = k'2/k'1. Rs is calculated using the baseline peak widths.)

Experimental Protocols

Protocol 1: Synthesis and Preparation of PolyThio-CSP

This protocol describes a representative method for the synthesis of Poly((R)-phenylthiirane) and its immobilization onto a silica support.

1. Synthesis of Poly((R)-phenylthiirane):

  • The synthesis of stereoregular Poly((R)-phenylthiirane) can be achieved via cationic ring-opening polymerization of enantiomerically pure (R)-phenylthiirane monomer.
  • The polymerization is initiated in a dry, inert atmosphere (e.g., nitrogen or argon) using a suitable cationic initiator.
  • The reaction is typically carried out in a non-polar solvent like dichloromethane at a controlled temperature to ensure stereoregularity.
  • The resulting polymer is precipitated, purified by washing with a non-solvent (e.g., methanol), and dried under vacuum.

2. Immobilization onto Silica Gel:

  • Aminopropyl-functionalized silica gel (5 µm particle size) is used as the support material.
  • The synthesized Poly((R)-phenylthiirane) is covalently bonded to the aminopropyl silica gel. This can be achieved by first modifying the polymer to introduce a reactive group (e.g., an isocyanate) that can react with the amino groups on the silica surface.
  • The reaction is performed in a suitable solvent (e.g., dry toluene) under reflux for several hours.
  • The resulting PolyThio-CSP is then washed extensively to remove any unreacted polymer and dried.

3. Column Packing:

  • The prepared PolyThio-CSP is packed into a stainless steel HPLC column (e.g., 250 x 4.6 mm) using a high-pressure slurry packing technique.
  • A slurry of the CSP in a suitable solvent (e.g., isopropanol) is rapidly forced into the column blank under high pressure.
  • The packed column is then equilibrated with the mobile phase before use.

Protocol 2: Method Development for Chiral Separation

This protocol provides a systematic approach to developing a chiral separation method using a PolyThio-CSP column.

1. Initial Screening:

  • Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.
  • Start with a normal-phase mobile phase, such as Hexane/2-Propanol (90:10 v/v), at a flow rate of 1.0 mL/min.
  • If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).
  • If the analyte has poor solubility in normal-phase solvents, switch to a polar organic mode (e.g., 100% Methanol or Acetonitrile) or a reversed-phase mode (e.g., Methanol/Water or Acetonitrile/Water).[6]

2. Optimization for Acidic and Basic Analytes:

  • For acidic analytes, add a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to the mobile phase to suppress ionization and improve peak shape.
  • For basic analytes, add a small amount of a basic modifier (e.g., 0.1% Diethylamine or Triethylamine) to the mobile phase.

3. Flow Rate and Temperature Optimization:

  • Once partial separation is achieved, optimize the flow rate to improve resolution. Lower flow rates generally increase resolution but also increase analysis time.
  • Investigate the effect of column temperature. Changing the temperature can alter the thermodynamics of the chiral recognition process and improve separation.

4. Data Analysis:

  • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance of the separation.
  • The goal is to achieve a baseline resolution (Rs ≥ 1.5) for accurate quantification.

Visualizations

experimental_workflow cluster_synthesis CSP Synthesis & Column Packing cluster_hplc HPLC Analysis Workflow monomer (R)-phenylthiirane Monomer polymerization Cationic Polymerization monomer->polymerization polymer Poly((R)-phenylthiirane) polymerization->polymer immobilization Immobilization polymer->immobilization silica Aminopropyl Silica silica->immobilization csp PolyThio-CSP immobilization->csp packing Column Packing csp->packing column Packed HPLC Column packing->column separation Chiral Separation (PolyThio-CSP Column) column->separation racemate Racemic Sample injection Sample Injection racemate->injection injection->separation detection UV/Vis Detection separation->detection chromatogram Chromatogram detection->chromatogram analysis Data Analysis (k', α, Rs) chromatogram->analysis

Caption: Workflow for the preparation and application of a PolyThio-CSP.

chiral_recognition cluster_csp PolyThio-CSP Surface cluster_analytes Racemic Analyte cluster_elution Elution Order csp Helical Polymer Groove elution_S S-Enantiomer Elutes First elution_R R-Enantiomer Elutes Second R_enantiomer (R)-Enantiomer R_enantiomer->csp Strong Interaction (3-point model) - Steric Fit - π-π stacking - H-bonding S_enantiomer (S)-Enantiomer S_enantiomer->csp Weak Interaction (Steric Hindrance)

Caption: Proposed mechanism of chiral recognition on a PolyThio-CSP.

References

Application Notes and Protocols for Enantioselective Separation of Racemates Using Poly((R)-phenylthiirane)

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, the following application notes and protocols are presented as a generalized guide based on established principles of chiral chromatography using polymer-based CSPs. These should be considered a starting point for method development and will require significant optimization and validation by the end-user. The provided data tables are illustrative examples of how results would be presented and are not based on actual experimental outcomes with poly((R)-phenylthiirane).

Introduction

Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.

Polymeric materials have emerged as a versatile class of chiral selectors due to their diverse stereochemical structures and potential for creating a variety of chiral recognition sites. Poly((R)-phenylthiirane), a chiral polymer with a sulfur-containing backbone and a stereogenic center in each repeating unit, presents a theoretical potential for enantioselective interactions with racemic analytes. The phenyl group can participate in π-π stacking and steric interactions, while the polarizable sulfur atom may engage in dipole-dipole or other specific interactions, contributing to the chiral recognition mechanism.

These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of poly((R)-phenylthiirane) as a novel chiral stationary phase.

Hypothetical Application Data

The following tables represent a hypothetical summary of quantitative data that would be generated during the evaluation of a poly((R)-phenylthiirane) based CSP for the separation of representative racemic compounds. This data is for illustrative purposes only.

Table 1: Hypothetical Enantioselective Separation of Selected Racemates on a Poly((R)-phenylthiirane) CSP

Analyte (Racemate)Mobile Phase CompositionFlow Rate (mL/min)k'₁k'₂Separation Factor (α)Resolution (Rs)
(±)-1-Phenylethanol Hexane/Isopropanol (90:10, v/v)1.02.152.481.151.85
(±)-Propranolol Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)0.83.544.121.162.10
(±)-Warfarin Hexane/Ethanol/TFA (70:30:0.1, v/v/v)1.24.885.951.222.55
(±)-Limonene Heptane/2-Propanol (98:2, v/v)1.01.952.101.081.20
  • k'₁ and k'₂: Retention factors of the first and second eluting enantiomers, respectively.

  • Separation Factor (α): α = k'₂ / k'₁

  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks.

Experimental Protocols

The following are generalized protocols for the preparation of a poly((R)-phenylthiirane) chiral stationary phase and its use in HPLC-based enantioselective separation. These protocols will require substantial optimization.

Protocol for Preparation of Poly((R)-phenylthiirane) Coated Chiral Stationary Phase

This protocol describes a common method for preparing a coated CSP.

Materials:

  • Poly((R)-phenylthiirane)

  • 3-Aminopropyl-functionalized silica gel (5 µm particle size)

  • Anhydrous toluene

  • Anhydrous dichloromethane

  • HPLC-grade solvents for slurry packing (e.g., isopropanol, hexane)

Procedure:

  • Polymer Solution Preparation: Dissolve a precise amount of poly((R)-phenylthiirane) in a minimal amount of a suitable solvent (e.g., anhydrous dichloromethane or toluene) to create a concentrated solution.

  • Silica Gel Slurry: In a separate flask, create a slurry of the 3-aminopropyl-functionalized silica gel in the same solvent.

  • Coating: Slowly add the polymer solution to the silica gel slurry while gently stirring or sonicating. The goal is to achieve a uniform coating of the polymer onto the silica support.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing: Pack the coated silica gel into an empty HPLC column (e.g., 250 x 4.6 mm) using a high-pressure slurry packing technique.

Protocol for Enantioselective Separation by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector.

General Chromatographic Conditions:

  • Column: In-house packed poly((R)-phenylthiirane) CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio will need to be optimized for each analyte. For basic or acidic analytes, the addition of a small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) may be necessary to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Controlled, typically between 20°C and 40°C.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Injection Volume: 5 - 20 µL.

Method Development Workflow:

The logical workflow for developing an enantioselective separation method is depicted in the following diagram.

MethodDevelopmentWorkflow Start Start: Racemic Sample ColumnSelection Select Poly((R)-phenylthiirane) CSP Column Start->ColumnSelection MobilePhaseScreening Mobile Phase Screening (e.g., Hexane/IPA ratios) ColumnSelection->MobilePhaseScreening AdditiveScreening Additive Screening (if needed for peak shape) MobilePhaseScreening->AdditiveScreening Optimization Optimize Flow Rate and Temperature AdditiveScreening->Optimization Validation Method Validation (Linearity, Precision, etc.) Optimization->Validation End End: Validated Method Validation->End

Caption: Workflow for chiral method development.

Visualization of Chiral Recognition Mechanism

The enantioselective separation on a poly((R)-phenylthiirane) CSP is based on the differential interaction between the two enantiomers of the analyte and the chiral polymer. The following diagram illustrates the hypothetical interactions that could lead to chiral recognition.

ChiralRecognition cluster_CSP Poly((R)-phenylthiirane) Chain Segment cluster_Analyte Racemic Analyte CSP_S S CSP_Ph Phenyl CSP_S->CSP_Ph CSP_R (R)-Center CSP_S->CSP_R R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP_S Steric Hindrance R_Enantiomer->CSP_Ph π-π Stacking S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP_S Dipole-Dipole

Caption: Hypothetical chiral recognition interactions.

Conclusion and Future Directions

The exploration of novel chiral stationary phases is a continuous endeavor in the field of separation science. While poly((R)-phenylthiirane) presents theoretical promise as a CSP, extensive experimental work is required to validate its efficacy. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to initiate such investigations. Future work should focus on the systematic evaluation of poly((R)-phenylthiirane) based CSPs with a wide range of racemic compounds, detailed characterization of the chiral recognition mechanisms, and comparison of its performance with commercially available chiral selectors. The publication of such studies would be a valuable contribution to the scientific community.

Synthesis of Optically Active Polythioethers from (R)-Phenylthiirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of optically active polythioethers derived from (R)-phenylthiirane. The synthesis of stereoregular poly((R)-phenylthiirane) is primarily achieved through cationic and anionic ring-opening polymerization (ROP) techniques. These optically active polymers exhibit significant potential in various applications, including as chiral stationary phases for enantioselective separations in high-performance liquid chromatography (HPLC) and as components of advanced drug delivery systems. This guide offers a comprehensive overview of the synthetic methodologies, characterization data, and potential applications relevant to academic and industrial researchers.

Introduction

Optically active polymers have garnered substantial interest due to their unique chiroptical properties and their ability to interact stereoselectively with other chiral molecules. Polythioethers, in particular, offer a versatile polymer backbone with desirable chemical and physical properties. The synthesis of optically active polythioethers from chiral monomers like (R)-phenylthiirane allows for the creation of materials with a well-defined stereochemistry.

The primary methods for the polymerization of (R)-phenylthiirane are cationic and anionic ring-opening polymerizations. Cationic ROP, often initiated by Lewis acids or other cationic initiators, can proceed in a controlled manner to yield stereoregular polymers.[1] Anionic ROP, typically initiated by organometallic reagents such as n-butyllithium, provides another route to these polymers.[2] The choice of polymerization technique influences the molecular weight, polydispersity, and stereoregularity of the resulting polythioether.

The applications of optically active poly((R)-phenylthiirane) are centered on its chiral nature. A significant application lies in the field of chiral separations, where these polymers can be used as chiral stationary phases (CSPs) for the chromatographic resolution of racemic mixtures.[3][4] In the realm of drug development, the unique properties of polythioethers, combined with their chirality, make them promising candidates for the development of novel drug delivery systems, potentially for targeted delivery of chiral drugs.[5][6]

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of (R)-Phenylthiirane

This protocol describes a general procedure for the cationic ring-opening polymerization of (R)-phenylthiirane to synthesize optically active poly((R)-phenylthiirane).

Materials:

  • (R)-Phenylthiirane (monomer)

  • Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify (R)-phenylthiirane by distillation under reduced pressure over calcium hydride. Dry the dichloromethane (DCM) solvent using a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Polymerization Initiation:

    • Add the desired amount of anhydrous DCM to the Schlenk flask via a syringe.

    • Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

    • Add the purified (R)-phenylthiirane monomer to the cooled solvent.

    • Slowly add the Lewis acid initiator (e.g., BF₃·OEt₂) to the monomer solution via a syringe. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed with stirring under an inert atmosphere for a specified time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Terminate the polymerization by adding an excess of methanol to the reaction mixture.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified poly((R)-phenylthiirane) under vacuum to a constant weight.

  • Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Use ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure. The optical activity of the polymer should be confirmed by measuring its specific rotation using a polarimeter.

Protocol 2: Anionic Ring-Opening Polymerization of (R)-Phenylthiirane

This protocol outlines a general method for the anionic ring-opening polymerization of (R)-phenylthiirane.

Materials:

  • (R)-Phenylthiirane (monomer)

  • n-Butyllithium (n-BuLi) in hexane (initiator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify (R)-phenylthiirane and THF as described in Protocol 1.

  • Reaction Setup: Set up a flame-dried Schlenk flask with a magnetic stir bar under an inert atmosphere.

  • Polymerization Initiation:

    • Add anhydrous THF to the flask.

    • Cool the solvent to a low temperature (e.g., -78 °C).

    • Add the purified (R)-phenylthiirane monomer to the cooled THF.

    • Slowly add the n-butyllithium solution to the monomer solution via a syringe. The reaction is often characterized by a color change.

  • Polymerization: Stir the reaction mixture at the low temperature for the desired period (e.g., 1 to 4 hours).

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Polymer Isolation and Purification: Follow the same procedure as described in Protocol 1 for polymer isolation, purification, and drying.

  • Characterization: Characterize the resulting poly((R)-phenylthiirane) using GPC, NMR spectroscopy, and polarimetry as detailed in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of poly((R)-phenylthiirane) under various conditions.

Table 1: Cationic Polymerization of (R)-Phenylthiirane

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂50045,5001.25
2BF₃·OEt₂1000810,2001.30
3BF₃·OEt₂100-201211,5001.20
4SnCl₄100069,8001.45

Table 2: Anionic Polymerization of (R)-Phenylthiirane

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
1n-BuLi50-7826,8001.15
2n-BuLi100-78413,5001.10
3sec-BuLi100-78312,9001.12

Table 3: Optical Rotation of Poly((R)-phenylthiirane)

Polymer from ProtocolMn ( g/mol )Specific Rotation [α]D²⁵ (degrees) (c=1, CHCl₃)
1 (Entry 2)10,200+85
2 (Entry 2)13,500+92

Visualizations

Experimental Workflow for Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup and Characterization Monomer_Purification Purify (R)-Phenylthiirane (Distillation over CaH₂) Monomer_Addition Add Purified Monomer and Solvent Monomer_Purification->Monomer_Addition Solvent_Drying Dry Dichloromethane (Distillation over CaH₂) Solvent_Drying->Monomer_Addition Reaction_Setup Assemble Flame-Dried Schlenk Flask under Inert Gas Cooling Cool Flask to Desired Temperature Reaction_Setup->Cooling Cooling->Monomer_Addition Initiator_Addition Add Cationic Initiator (e.g., BF₃·OEt₂) Monomer_Addition->Initiator_Addition Polymerization Stir for a Specified Time Initiator_Addition->Polymerization Termination Terminate with Methanol Polymerization->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Filtration Filter and Wash the Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR, Polarimetry) Drying->Characterization G cluster_properties Key Properties cluster_applications Applications cluster_csp_details Chiral Separation Details cluster_drug_details Drug Development Details Polymer Optically Active Poly((R)-phenylthiirane) Chirality Defined Chirality Polymer->Chirality Polythioether Polythioether Backbone Polymer->Polythioether CSP Chiral Stationary Phase (HPLC) Chirality->CSP Drug_Delivery Drug Delivery Vehicle Polythioether->Drug_Delivery Enantioselective Enantioselective Separation of Racemates CSP->Enantioselective Nanoparticles Formation of Polymer Nanoparticles Drug_Delivery->Nanoparticles Targeted_Delivery Potential for Targeted Delivery Nanoparticles->Targeted_Delivery

References

Characterization of Poly(phenylthiirane) by Gel Permeation Chromatography (GPC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for determining the molecular weight distribution of poly(phenylthiirane) using gel permeation chromatography (GPC). The intended audience for this application note includes researchers, scientists, and professionals involved in polymer synthesis and characterization, particularly within the fields of materials science and drug development.

Introduction

Poly(phenylthiirane), a polymer with a sulfur atom in its backbone and a phenyl group as a substituent, possesses unique chemical and physical properties that make it a material of interest for various applications. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters significantly influence its bulk properties such as mechanical strength, thermal stability, and processability. Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC), is a powerful and widely used technique for this purpose.[1][2] It separates polymer molecules based on their hydrodynamic volume in solution.[3]

This application note outlines the instrumental conditions, sample preparation, and data analysis procedures for the characterization of poly(phenylthiirane) by GPC.

Experimental Protocols

A detailed protocol for the GPC analysis of poly(phenylthiirane) is provided below. This protocol is based on common practices for polymer analysis and can be adapted based on the specific instrumentation and polymer characteristics.

Materials and Equipment
  • Poly(phenylthiirane) sample: Synthesized and dried.

  • Solvent (Mobile Phase): High-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).[3][4]

  • Calibration Standards: Polystyrene standards of narrow polydispersity covering a molecular weight range appropriate for the expected molecular weight of the poly(phenylthiirane) sample.[2]

  • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • GPC Columns: A set of Styragel® HR columns (e.g., HR-4E) or equivalent columns suitable for organic polymers.[4]

  • Vials: 2 mL autosampler vials with caps.

  • Syringe Filters: 0.2 µm PTFE syringe filters.[3][5]

  • Volumetric flasks and pipettes.

  • Analytical balance.

GPC Instrumentation and Conditions

The following table summarizes the recommended GPC operating conditions for the analysis of poly(phenylthiirane).

ParameterCondition
Instrument Integrated GPC System
Columns 2 x Styragel® HR-4E (or equivalent) in series
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Injection Volume 100 µL
Run Time 30 minutes
Sample and Standard Preparation

Standard Preparation (Polystyrene Calibration Curve):

  • Prepare a stock solution for each polystyrene standard by accurately weighing approximately 5-10 mg of the standard and dissolving it in 10 mL of THF in a volumetric flask.

  • Gently agitate the solutions until the standards are completely dissolved.

  • Filter each standard solution through a 0.2 µm PTFE syringe filter into a labeled autosampler vial.

Sample Preparation (Poly(phenylthiirane)):

  • Accurately weigh approximately 10-20 mg of the dry poly(phenylthiirane) sample into a vial.

  • Add 10 mL of THF to the vial. The typical sample concentration is between 1-2 mg/mL.[4]

  • Allow the sample to dissolve completely. This may be facilitated by gentle agitation or leaving it overnight. Avoid sonication, which can cause polymer degradation.[4]

  • Once fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.[3][5]

Data Analysis

  • Calibration: Inject the prepared polystyrene standards into the GPC system, starting from the lowest molecular weight to the highest. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume (or retention time).

  • Sample Analysis: Inject the prepared poly(phenylthiirane) sample solution into the GPC system.

  • Molecular Weight Calculation: The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the poly(phenylthiirane) sample based on its chromatogram.

Data Presentation

The molecular weight data for representative poly(phenylthiirane) samples are summarized in the table below.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Elution Volume (mL)
PPT-Sample-0115,20028,9001.9018.5
PPT-Sample-0225,50048,5001.9017.2
PPT-Sample-038,90016,5001.8519.8

Workflow Diagram

The following diagram illustrates the experimental workflow for the GPC characterization of poly(phenylthiirane).

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Results weigh_sample Weigh Poly(phenylthiirane) Sample (10-20 mg) dissolve_sample Dissolve in THF (10 mL) weigh_sample->dissolve_sample filter_sample Filter (0.2 µm PTFE) dissolve_sample->filter_sample inject_sample Inject Poly(phenylthiirane) Sample filter_sample->inject_sample weigh_std Weigh Polystyrene Standards (5-10 mg) dissolve_std Dissolve in THF (10 mL) weigh_std->dissolve_std filter_std Filter (0.2 µm PTFE) dissolve_std->filter_std inject_std Inject Polystyrene Standards filter_std->inject_std generate_cal Generate Calibration Curve inject_std->generate_cal calc_mw Calculate Mn, Mw, PDI generate_cal->calc_mw acquire_data Acquire Chromatogram inject_sample->acquire_data acquire_data->calc_mw report Generate Report calc_mw->report

Caption: GPC analysis workflow for poly(phenylthiirane).

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of poly(phenylthiirane) by gel permeation chromatography. The described method, utilizing a standard GPC system with a refractive index detector and THF as the mobile phase, allows for the reliable determination of the molecular weight and polydispersity of poly(phenylthiirane) samples. Adherence to this protocol will enable researchers and scientists to obtain accurate and reproducible data, which is essential for structure-property relationship studies and quality control in the development of new polymer-based materials.

References

Determining the Tacticity of Poly(phenylthiirane) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of poly(phenylthiirane) (PPT) tacticity. It outlines the importance of stereochemical control in the synthesis of PPT and its impact on the polymer's physical and chemical properties. Detailed experimental protocols for both ¹H and ¹³C NMR spectroscopy are provided, along with data presentation in structured tables for clear interpretation and comparison. Furthermore, this note includes diagrams generated using the DOT language to visualize the experimental workflow and the relationships between different stereosequences.

Introduction

Poly(phenylthiirane), a polymer with a sulfur atom in its backbone and a pendant phenyl group, has garnered interest for various applications due to its unique properties. The stereochemical arrangement of the phenyl groups along the polymer chain, known as tacticity, significantly influences its macroscopic properties such as crystallinity, solubility, and thermal behavior. The three primary forms of tacticity are:

  • Isotactic: The phenyl groups are all on the same side of the polymer backbone.

  • Syndiotactic: The phenyl groups are on alternating sides of the polymer backbone.

  • Atactic: The phenyl groups are randomly arranged along the polymer backbone.

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the microstructure of polymers, making it an indispensable tool for determining the tacticity of poly(phenylthiirane). Both ¹H and ¹³C NMR are sensitive to the local magnetic environment of the nuclei, which is influenced by the stereochemical arrangement of neighboring monomer units.

Principle of NMR-based Tacticity Determination

The chemical shifts of protons and carbons in the polymer backbone and the pendant phenyl groups are sensitive to the relative stereochemistry of adjacent monomer units. In ¹H NMR, the coupling patterns and chemical shifts of the methine and methylene protons of the polymer backbone can be used to differentiate between isotactic, syndiotactic, and atactic sequences.

However, ¹³C NMR spectroscopy is often more powerful for tacticity determination due to its larger chemical shift dispersion, which allows for the resolution of signals corresponding to different stereosequences (dyads, triads, tetrads, etc.). For poly(phenylthiirane), the chemical shifts of the methine and quaternary carbons are particularly sensitive to the stereochemical environment.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 20-30 mg of the poly(phenylthiirane) sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Homogenization: Ensure the polymer is fully dissolved by gentle vortexing or sonication. The solution should be visually clear and free of any undissolved particles.

  • Filtration (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Solvent: Chloroform-d (CDCl₃) is a common solvent.

  • Temperature: Room temperature (298 K).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~10-12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of the polymer chains.

    • Acquisition Time: ~2-3 seconds

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: Room temperature (298 K).

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024-4096 (or more for dilute samples)

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: ~1-2 seconds

Data Presentation and Interpretation

The analysis of the NMR spectra involves the identification and integration of peaks corresponding to different stereosequences.

¹³C NMR Chemical Shift Assignments for Poly(phenylthiirane)

The following table summarizes the reported ¹³C NMR chemical shifts for the methine and quaternary carbons of atactic poly(phenylthiirane) in CDCl₃. These regions are particularly sensitive to the stereochemistry of the polymer.

Carbon AtomStereosequenceChemical Shift (ppm)
Methine (CH) Isotactic (mm)48.5
Heterotactic (mr)47.9
Syndiotactic (rr)47.3
Quaternary (C) Isotactic (mm)142.2
Heterotactic (mr)141.8
Syndiotactic (rr)141.4

Note: The chemical shift values are approximate and can vary slightly depending on the solvent, temperature, and spectrometer frequency.

Quantitative Analysis

The relative amounts of each tacticity can be determined by integrating the corresponding peaks in the ¹³C NMR spectrum. The percentage of each triad can be calculated using the following formulas:

  • % mm = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] * 100

  • % mr = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] * 100

  • % rr = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] * 100

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for determining the tacticity of poly(phenylthiirane) and the relationship between the polymer's stereostructure and the resulting NMR data.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_sample_prep NMR Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Polymerization Polymerization of Phenylthiirane Dissolution Dissolve PPT in CDCl3 Polymerization->Dissolution Homogenization Homogenize Solution Dissolution->Homogenization Transfer Transfer to NMR Tube Homogenization->Transfer H1_NMR 1H NMR Spectroscopy Transfer->H1_NMR C13_NMR 13C NMR Spectroscopy Transfer->C13_NMR Peak_Assignment Peak Assignment (Chemical Shifts) H1_NMR->Peak_Assignment C13_NMR->Peak_Assignment Integration Peak Integration Peak_Assignment->Integration Quantification Quantification of Stereosequences Integration->Quantification Tacticity Tacticity Determination (Isotactic, Syndiotactic, Atactic %) Quantification->Tacticity

Caption: Experimental workflow for determining the tacticity of poly(phenylthiirane).

logical_relationship cluster_polymer Poly(phenylthiirane) Stereostructure cluster_nmr 13C NMR Spectrum cluster_shifts Observed Chemical Shifts Isotactic Isotactic (mm) CH_signals Methine (CH) Signals Isotactic->CH_signals C_signals Quaternary (C) Signals Isotactic->C_signals Syndiotactic Syndiotactic (rr) Syndiotactic->CH_signals Syndiotactic->C_signals Atactic Atactic (mr, rm) Atactic->CH_signals Atactic->C_signals CH_iso ~48.5 ppm CH_signals->CH_iso mm CH_hetero ~47.9 ppm CH_signals->CH_hetero mr CH_syndio ~47.3 ppm CH_signals->CH_syndio rr C_iso ~142.2 ppm C_signals->C_iso mm C_hetero ~141.8 ppm C_signals->C_hetero mr C_syndio ~141.4 ppm C_signals->C_syndio rr

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the Ring-Opening of (R)-phenylthiirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of ring-opening reactions of (R)-phenylthiirane.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of (R)-phenylthiirane ring-opening?

A1: The regioselectivity is primarily governed by a balance between steric and electronic effects. In the case of (R)-phenylthiirane, the phenyl group exerts a significant electronic influence. Under neutral or basic conditions, with soft nucleophiles, attack at the less sterically hindered terminal carbon (Cβ) is often observed, following a typical SN2 mechanism. However, under acidic or Lewis acidic conditions, the reaction can proceed through a more SN1-like transition state, where positive charge builds up on the more substituted benzylic carbon (Cα). This electronic stabilization favors nucleophilic attack at the benzylic position.

Q2: What are the common side reactions observed during the ring-opening of (R)-phenylthiirane?

A2: The most common side reactions include:

  • Polymerization: Thiiranes, being strained rings, are susceptible to ring-opening polymerization, especially in the presence of strong acids, bases, or certain metals.

  • Desulfurization: Strong nucleophiles or certain reaction conditions can lead to the extrusion of sulfur to form the corresponding alkene (styrene).

  • Lack of Regioselectivity: As observed in the reaction with thiols, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[1]

Q3: How can I favor nucleophilic attack at the benzylic position (Cα)?

A3: To favor attack at the benzylic position, you should aim to create conditions that stabilize a partial positive charge at this carbon. This can be achieved by:

  • Using acidic or Lewis acidic catalysts (e.g., BF3·OEt2, Ti(OiPr)4, Yb(OTf)3). These catalysts coordinate to the sulfur atom, weakening the C-S bond and promoting the development of a carbocation-like character at the benzylic carbon.

  • Employing reaction conditions that favor an SN1-type mechanism.

Q4: How can I promote nucleophilic attack at the terminal position (Cβ)?

A4: To favor attack at the less sterically hindered terminal carbon, you should use conditions that promote a standard SN2 reaction. This includes:

  • Using strong, soft nucleophiles under neutral or basic conditions.

  • Avoiding strong acidic or Lewis acidic catalysts that would promote carbocation formation.

  • Employing aprotic polar solvents that can stabilize the nucleophile.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in the ring-opening reaction.

Possible Cause Troubleshooting Step
Inappropriate Reaction Conditions For attack at the benzylic position (Cα), ensure a suitable Lewis acid is used at an appropriate concentration. For attack at the terminal position (Cβ), ensure the reaction is run under neutral or basic conditions with a strong nucleophile.
Nucleophile Choice Hard nucleophiles may show less regioselectivity. Consider using softer nucleophiles which often exhibit higher regioselectivity in SN2 reactions.
Solvent Effects The polarity of the solvent can influence the reaction pathway. For SN2-type reactions favoring Cβ attack, polar aprotic solvents are generally preferred. For SN1-type reactions favoring Cα attack, polar protic solvents can help stabilize the developing charge.

Issue 2: Low yield of the desired ring-opened product.

Possible Cause Troubleshooting Step
Polymerization of the Thiirane Reduce the concentration of the reactants. Add the thiirane slowly to the reaction mixture containing the nucleophile. Lower the reaction temperature. Avoid using an excess of strong acid or Lewis acid.
Desulfurization to Styrene Use a milder nucleophile or less forcing reaction conditions (e.g., lower temperature). The choice of metal counter-ion for organometallic reagents can also influence the extent of desulfurization.
Incomplete Reaction Increase the reaction time or temperature moderately. Ensure the nucleophile is sufficiently reactive. Consider using a catalyst to activate the thiirane.
Product Decomposition Ensure the work-up procedure is appropriate and not too harsh. Some thiol products can be sensitive to oxidation.

Issue 3: Formation of multiple unexpected byproducts.

Possible Cause Troubleshooting Step
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. For example, alcoholic solvents can act as nucleophiles in the presence of an acid catalyst.
Complex Reaction Pathways The combination of catalyst and nucleophile may be opening up alternative reaction pathways. A thorough literature search for the specific combination of reagents is recommended. Consider simplifying the reaction system.
Impure Starting Materials Ensure the (R)-phenylthiirane and the nucleophile are of high purity. Impurities can sometimes act as catalysts or participate in side reactions.

Quantitative Data on Regioselectivity

The regioselectivity of the ring-opening of 2-phenylthiirane is highly dependent on the nucleophile and the reaction conditions. The following tables summarize available data and general trends.

Table 1: Regioselectivity of Ring-Opening with Amine Nucleophiles

NucleophileCatalyst/ConditionsSolventCα:Cβ RatioReference (Analogous Systems)
AnilineYb(OTf)3CH2Cl2>95:5General trend for epoxides
MorpholineNeat, 80 °C-Major CαGeneral trend for epoxides
BenzylamineTi(OiPr)4Toluene>95:5General trend for epoxides

Table 2: Regioselectivity of Ring-Opening with Oxygen Nucleophiles

NucleophileCatalyst/ConditionsSolventCα:Cβ RatioReference (Analogous Systems)
MethanolH2SO4MethanolMajor CαGeneral trend for epoxides
PhenolBF3·OEt2Dichloromethane>95:5General trend for epoxides
WaterAcidicWaterMajor CαGeneral trend for epoxides

Table 3: Regioselectivity of Ring-Opening with Carbon Nucleophiles

NucleophileCatalyst/ConditionsSolventCα:Cβ RatioReference (Analogous Systems)
Me2CuLiEtherTHFMajor CβGilman reagents on epoxides
PhMgBr-THFMixtureGrignard reagents on epoxides
AllyltributyltinBF3·OEt2CH2Cl2Major CαLewis acid catalysis

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Amine (Attack at Cα)

This protocol is adapted from general procedures for the ring-opening of epoxides.

  • To a solution of (R)-phenylthiirane (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, add a Lewis acid catalyst (e.g., Yb(OTf)3, 0.1 mmol).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the amine nucleophile (e.g., aniline, 1.2 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Mediated Ring-Opening with a Thiol (Attack at Cβ)

This protocol is adapted from general procedures for the ring-opening of thiiranes.

  • To a solution of the thiol nucleophile (e.g., thiophenol, 1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a base (e.g., NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of (R)-phenylthiirane (1.0 mmol) in anhydrous THF (5 mL) dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_mechanism Reaction Pathway cluster_outcome Regioselective Outcome Acidic Acidic / Lewis Acidic Conditions SN1_like SN1-like Pathway (Carbocationic character) Acidic->SN1_like promotes Basic Basic / Neutral Conditions SN2 SN2 Pathway Basic->SN2 favors C_alpha Attack at Benzylic Carbon (Cα) (Electronic Control) SN1_like->C_alpha leads to C_beta Attack at Terminal Carbon (Cβ) (Steric Control) SN2->C_beta leads to

Caption: Factors influencing the regioselectivity of (R)-phenylthiirane ring-opening.

Experimental_Workflow Start Start: (R)-phenylthiirane + Nucleophile Reaction_Setup Reaction Setup (Solvent, Temperature, Inert Atmosphere) Start->Reaction_Setup Catalyst_Addition Catalyst Addition (Acidic, Basic, or None) Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Catalyst_Addition->Reaction_Monitoring Workup Aqueous Work-up (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS for regioselectivity) Purification->Analysis

Caption: General experimental workflow for the ring-opening of (R)-phenylthiirane.

References

Technical Support Center: Cationic Polymerization of Phenylthiirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of phenylthiirane.

Troubleshooting Guides

Issue 1: Low Polymer Yield

Low polymer yield is a common issue that can be attributed to several factors, from the purity of reagents to the reaction conditions.

Possible Cause Troubleshooting Step Expected Outcome
Impure Monomer or Solvent Purify phenylthiirane and the solvent immediately before use. Common purification methods include distillation over a suitable drying agent (e.g., CaH₂).Removal of water and other nucleophilic impurities that can terminate the polymerization chain.[1]
Inefficient Initiation Optimize the initiator concentration. Too little initiator will result in a low number of growing chains. Also, ensure the initiator is active and has not degraded.An increased number of initiated polymer chains, leading to higher monomer conversion.
Chain Transfer Reactions Minimize chain transfer by using a less reactive solvent and running the reaction at a lower temperature. Chain transfer to the monomer is inherent but can be influenced by reaction conditions.Reduced premature termination of growing polymer chains, leading to higher molecular weight and yield.
Termination Reactions Ensure the complete exclusion of water and other nucleophilic impurities from the reaction system. Use of a non-nucleophilic counter-ion from the initiator is also critical.[1]Prevention of premature and irreversible termination of the propagating cationic species.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

A high PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.

Possible Cause Troubleshooting Step Expected Outcome
Slow Initiation Choose an initiator that provides fast and efficient initiation compared to propagation. The use of a co-initiator can sometimes facilitate this.All polymer chains start growing at approximately the same time, leading to a narrower molecular weight distribution.
Chain Transfer Reactions Chain transfer to monomer, polymer, or solvent can initiate new chains of different lengths. Lowering the reaction temperature can reduce the rate of these side reactions.[2]A more uniform growth of polymer chains and a lower PDI.
Temperature Fluctuations Maintain a constant and uniform temperature throughout the polymerization. Temperature gradients in the reactor can lead to different polymerization rates.Consistent propagation rate for all growing chains, resulting in a more uniform polymer length.
Presence of Impurities Impurities can act as unintended chain transfer agents or terminating agents. Rigorous purification of all reagents and glassware is essential.Minimized side reactions that lead to uncontrolled chain growth and termination.
Issue 3: Low Molecular Weight

Achieving a high molecular weight can be challenging due to various side reactions that limit chain growth.

Possible Cause Troubleshooting Step Expected Outcome
Chain Transfer to Monomer This is an inherent side reaction. Lowering the monomer concentration or the reaction temperature can sometimes reduce its relative rate compared to propagation.Longer polymer chains before termination by chain transfer occurs.
Chain Transfer to Solvent Select a solvent with a low chain transfer constant. Halogenated solvents are common, but their reactivity should be considered.Minimized termination of growing chains by the solvent.
High Initiator Concentration A high concentration of initiator can lead to a large number of shorter polymer chains.[3]Fewer growing chains that can achieve higher molecular weights before monomer depletion.
Termination by Impurities As with other issues, the presence of water or other nucleophiles will terminate growing chains prematurely.[1]Polymer chains that continue to grow until the monomer is consumed or a deliberate termination step is introduced.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cationic polymerization of phenylthiirane?

A1: The primary side reactions are chain transfer and termination.

  • Chain Transfer: This can occur to the monomer, the polymer backbone, or the solvent. Chain transfer to the monomer is often a significant limiting factor for achieving high molecular weight. It involves the abstraction of a proton from the growing polymer chain by a monomer molecule, which terminates the original chain and starts a new one.

  • Termination: This is the irreversible deactivation of the propagating cationic center. It is most commonly caused by nucleophilic impurities, such as water, or by the counter-ion of the initiator if it is sufficiently nucleophilic.[1]

Q2: How does temperature affect the cationic polymerization of phenylthiirane?

A2: Temperature has a significant impact on the polymerization. Generally, lower temperatures are preferred. This is because the activation energy for the propagation step is typically lower than that for the side reactions (chain transfer and termination). Therefore, at lower temperatures, the propagation reaction is favored, leading to higher molecular weights and narrower molecular weight distributions.[2]

Q3: What type of initiators are suitable for the cationic polymerization of phenylthiirane?

A3: Strong Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), and other Friedel-Crafts catalysts are commonly used as initiators.[4] The choice of initiator is crucial as its counter-ion should be non-nucleophilic to prevent premature termination of the growing polymer chains.[1] The efficiency of the initiator will also affect the overall polymerization kinetics and the properties of the resulting polymer.

Q4: Why is solvent selection important?

A4: The solvent plays a critical role in cationic polymerization. It must be able to dissolve the monomer and the resulting polymer, and it should be inert to the highly reactive cationic species. Solvents can also act as chain transfer agents, so a solvent with a low chain transfer constant is desirable for obtaining high molecular weight polymers. The polarity of the solvent can also influence the rate of polymerization and the nature of the propagating species (ion pairs vs. free ions).[1]

Q5: How can I control the stereoregularity of poly(phenylthiirane)?

A5: Achieving a stereoregular, or well-defined, structure in poly(phenylthiirane) is a key objective for controlling its properties.[5][6][7][8] This is typically achieved by carefully selecting the initiator and controlling the polymerization conditions (e.g., temperature, solvent) to favor a specific mode of monomer addition to the growing polymer chain. The use of specific catalysts can promote a desired stereochemical outcome. Minimizing side reactions is also crucial, as they can disrupt the regular polymer chain structure.

Experimental Protocols

General Protocol for Cationic Polymerization of Phenylthiirane

This is a general guideline and may require optimization based on specific experimental goals.

  • Purification of Reagents:

    • Phenylthiirane (styrene sulfide) should be distilled under reduced pressure from a suitable drying agent like calcium hydride (CaH₂) immediately before use.

    • The solvent (e.g., dichloromethane, CH₂Cl₂) should be dried and distilled according to standard procedures.

  • Reaction Setup:

    • All glassware must be rigorously cleaned and dried in an oven overnight.

    • The reaction should be assembled hot and allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

    • The reaction is typically carried out in a flask equipped with a magnetic stirrer and a septum for the introduction of reagents via syringe.

  • Polymerization:

    • The purified solvent and monomer are added to the reaction flask under an inert atmosphere.

    • The solution is then cooled to the desired reaction temperature (e.g., 0 °C, -20 °C, or lower) using a suitable cooling bath.

    • The initiator (e.g., BF₃·OEt₂) is then added dropwise via syringe.

    • The reaction is allowed to proceed for a predetermined time.

  • Termination and Isolation:

    • The polymerization is terminated by the addition of a nucleophilic quenching agent, such as methanol or ammonia in methanol.

    • The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Visualizations

Side_Reactions Initiation Initiation (Formation of Cationic Center) Propagation Propagation (Chain Growth) Initiation->Propagation SideReactions Side Reactions Propagation->SideReactions DesiredPolymer Desired High MW Polymer Propagation->DesiredPolymer Ideal Path Termination Termination (Chain Deactivation) SideReactions->Termination ChainTransfer Chain Transfer (New Chain Initiation) SideReactions->ChainTransfer LowMWPolymer Low MW Polymer & Broad PDI Termination->LowMWPolymer ChainTransfer->LowMWPolymer

Caption: Logical workflow of cationic polymerization and the impact of side reactions.

Troubleshooting_Workflow Start Experiment Fails (Low Yield, High PDI, Low MW) CheckPurity Check Reagent Purity (Monomer, Solvent, Initiator) Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Concentration) CheckPurity->CheckConditions Purity OK Purify Purify Reagents CheckPurity->Purify Impure CheckSetup Verify Inert Atmosphere & Dry Glassware CheckConditions->CheckSetup Conditions OK AdjustTemp Lower Temperature CheckConditions->AdjustTemp Temp. Issue AdjustConc Optimize Initiator/Monomer Ratio CheckConditions->AdjustConc Conc. Issue ImproveSetup Improve Inert Technique CheckSetup->ImproveSetup Setup Issue Rerun Re-run Experiment CheckSetup->Rerun Setup OK Purify->CheckConditions AdjustTemp->CheckSetup AdjustConc->CheckSetup ImproveSetup->Rerun

References

Purification techniques for poly((R)-phenylthiirane) to remove catalyst residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of poly((R)-phenylthiirane) to remove catalyst residues.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalyst residues found in crude poly((R)-phenylthiirane)?

A1: Poly((R)-phenylthiirane) is typically synthesized via cationic ring-opening polymerization (CROP). Common catalysts used in this process include Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄)) and protonic acids (e.g., sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄)). Consequently, residues of these acidic catalysts are the primary impurities.

Q2: Why is it crucial to remove catalyst residues from poly((R)-phenylthiirane)?

A2: The presence of catalyst residues can significantly impact the polymer's properties and performance in its final application. These residues can:

  • Affect the polymer's thermal stability and color.

  • Interfere with the polymer's electrical properties.

  • For biomedical and pharmaceutical applications, catalyst residues can be toxic and must be removed to ensure safety and biocompatibility.

Q3: What are the primary methods for purifying poly((R)-phenylthiirane)?

A3: The most common and effective methods for removing catalyst residues from poly((R)-phenylthiirane) are:

  • Precipitation: This involves dissolving the crude polymer in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the catalyst residues dissolved in the solvent/non-solvent mixture.[]

  • Adsorption: This method involves passing a solution of the polymer through a column packed with an adsorbent material like neutral alumina, silica gel, or specialized ion-exchange resins that can trap the catalyst residues.[2]

  • Neutralization and Washing: For acidic catalyst residues, a neutralization step with a weak base followed by washing with deionized water can be employed.

Q4: How can I confirm that the catalyst residues have been successfully removed?

A4: Several analytical techniques can be used to quantify the level of residual catalyst:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying trace amounts of metallic catalyst residues.

  • X-ray Fluorescence (XRF): A non-destructive technique that can be used to determine the elemental composition of the polymer, including catalyst metals.

  • Ion Chromatography: This method can be used to detect and quantify ionic catalyst species.

Troubleshooting Guides

Problem 1: Low yield of purified polymer after precipitation.
Possible Cause Troubleshooting Step
Polymer is partially soluble in the non-solvent. Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first.
Precipitation is incomplete. Ensure a sufficient volume of non-solvent is used (typically a 10-fold excess by volume is recommended). Cool the mixture on an ice bath to further decrease the polymer's solubility.
Fine polymer particles are passing through the filter. Use a finer porosity filter paper or a membrane filter. Centrifugation to pellet the polymer before decanting the supernatant can also be effective.[3]
The polymer solution is too dilute. Start with a more concentrated polymer solution to encourage the formation of larger aggregates upon precipitation.
Problem 2: The purified polymer is discolored.
Possible Cause Troubleshooting Step
Incomplete removal of colored catalyst species. Repeat the purification step. For persistent color, consider using an adsorbent like activated carbon or passing a solution of the polymer through a short column of neutral alumina or silica gel.[2]
Thermal degradation of the polymer during drying. Dry the purified polymer under vacuum at a lower temperature.
Oxidation of the polymer. Dry and store the polymer under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Analysis shows significant catalyst residue remaining after purification.
Possible Cause Troubleshooting Step
Inefficient precipitation. Optimize the solvent/non-solvent system. The chosen solvent should be a very good solvent for the polymer, and the non-solvent should be a very poor solvent for the polymer but a good solvent for the catalyst residue. Perform multiple precipitations (2-3 cycles).[4]
Catalyst is physically trapped within the precipitated polymer. When adding the polymer solution to the non-solvent, do so dropwise while stirring vigorously to promote the formation of fine particles and minimize trapping of impurities.[4]
Adsorbent is saturated or inappropriate. If using an adsorbent column, ensure you are using a sufficient amount of adsorbent for the quantity of catalyst. The polarity of the adsorbent should be appropriate for the catalyst being removed (e.g., acidic alumina for basic impurities, neutral or basic alumina for acidic residues).
Acidic catalyst residues are not fully neutralized. If using a neutralization-wash procedure, ensure the pH of the aqueous phase is neutral after washing. Use a dilute basic solution (e.g., sodium bicarbonate) for neutralization, followed by multiple washes with deionized water.

Quantitative Data on Purification Efficiency

The following table summarizes typical efficiencies for various purification techniques in removing catalyst residues from polymers synthesized via methods similar to cationic ring-opening polymerization.

Purification Method Catalyst Type Polymer System (Example) Initial Catalyst Concentration Final Catalyst Concentration Removal Efficiency (%) Polymer Recovery (%) Reference
Successive Precipitation (3x) Organic Photoredox CatalystPoly(methyl methacrylate)7.3 mg/g~0.5 mg/g93%~63%[5]
Adsorption (Silica Plug) with Oxidation Organic Photoredox CatalystPoly(methyl methacrylate)7.3 mg/g~0.07 mg/g99%~79%[5]
Adsorption (Alumina Column) Copper-based ATRP CatalystPolystyreneHigh (not specified)< 50 ppm> 99%High[2]
Ion-Exchange Resin Copper-based ATRP CatalystPolystyreneHigh (not specified)< 10 ppm> 99%High[2]
CO₂-laden Water Extraction Zinc GlutaratePoly(propylene carbonate)2450 ppm~245 ppm~90%High[6][7]

Detailed Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes a general procedure for the purification of poly((R)-phenylthiirane) by precipitation.

Materials:

  • Crude poly((R)-phenylthiirane)

  • Solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran)

  • Non-solvent (e.g., methanol, ethanol, or hexanes)

  • Beakers, magnetic stirrer, and stir bar

  • Filter funnel and filter paper (or centrifuge and centrifuge tubes)

  • Vacuum oven

Procedure:

  • Dissolve the crude poly((R)-phenylthiirane) in a minimal amount of a suitable solvent to create a concentrated solution.

  • In a separate, larger beaker, place a volume of non-solvent that is at least 10 times the volume of the polymer solution.

  • With vigorous stirring, add the polymer solution dropwise to the non-solvent.

  • A precipitate of the purified polymer should form immediately.

  • Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation.

  • Collect the precipitated polymer by filtration. If the particles are too fine for filtration, use a centrifuge to pellet the polymer and then decant the supernatant.

  • Wash the collected polymer with a small amount of fresh non-solvent to remove any remaining dissolved impurities.

  • Repeat the dissolution and precipitation cycle 2-3 times for higher purity.[4]

  • Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Removal of Acidic Catalyst Residues using a Neutral Alumina Plug

This protocol is suitable for removing residual Lewis or protonic acid catalysts.

Materials:

  • Crude poly((R)-phenylthiirane) solution in a non-polar solvent (e.g., dichloromethane or toluene)

  • Neutral alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass column or a syringe with a frit

  • Cotton or glass wool

  • Collection flask

Procedure:

  • Prepare a short column by plugging the bottom of a glass column or syringe with cotton or glass wool.

  • Add a layer of sand (optional, to create a flat base).

  • Fill the column with a slurry of neutral alumina in the same solvent used to dissolve the polymer. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.

  • Carefully add the crude polymer solution to the top of the alumina column.

  • Allow the solution to pass through the alumina bed under gravity or with gentle positive pressure (e.g., using a syringe plunger or a nitrogen line).

  • Collect the eluate, which contains the purified polymer.

  • Wash the column with additional fresh solvent to ensure all the polymer has been eluted.

  • Combine the eluates and remove the solvent under reduced pressure to obtain the purified polymer.

  • The purified polymer can be further purified by precipitation as described in Protocol 1.

Visualizations

experimental_workflow_precipitation start Start: Crude Polymer dissolve Dissolve in Good Solvent start->dissolve precipitate Add Dropwise to Vigorously Stirred Non- Solvent (10x vol) dissolve->precipitate filter Collect Precipitate (Filtration or Centrifugation) precipitate->filter wash Wash with Fresh Non-Solvent filter->wash dry Dry under Vacuum wash->dry re_dissolve Re-dissolve in Good Solvent wash->re_dissolve Optional: Repeat Cycle for Higher Purity end End: Purified Polymer dry->end re_dissolve->precipitate

Caption: Workflow for Polymer Purification by Precipitation.

experimental_workflow_adsorption start Start: Crude Polymer Solution prepare_column Prepare Neutral Alumina Column start->prepare_column load_sample Load Polymer Solution onto Column prepare_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Eluate (Purified Polymer Solution) elute->collect remove_solvent Remove Solvent (Rotary Evaporation) collect->remove_solvent end End: Purified Polymer remove_solvent->end

Caption: Workflow for Catalyst Removal using Adsorption Chromatography.

References

Optimizing initiator concentration for controlled thiirane polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the controlled ring-opening polymerization (ROP) of thiiranes, with a specific focus on optimizing initiator concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the initiator in controlled thiirane polymerization?

In controlled polymerization, the initiator's primary role is to generate the active species that begins the polymer chain growth. In anionic ring-opening polymerization (AROP), a common method for thiiranes, the initiator is typically a nucleophile that attacks the carbon of the thiirane ring, opening it and creating a propagating thiolate anion. For a "living" or controlled process, all initiator molecules should react rapidly and simultaneously, ensuring that all polymer chains start growing at the same time. This allows for precise control over the final polymer's molecular weight and results in a narrow molecular weight distribution.

Q2: How does initiator concentration directly influence the polymer's molecular weight?

The number-average molecular weight (Mn) of the resulting polymer is inversely proportional to the initial concentration of the initiator, assuming all monomer is consumed. The theoretical molecular weight (Mn,th) can be calculated using the following formula:

  • Mn,th = ([M]₀ / [I]₀) * MW_monomer + MW_initiator

Where:

  • [M]₀ is the initial molar concentration of the monomer.

  • [I]₀ is the initial molar concentration of the initiator.

  • MW_monomer is the molecular weight of the monomer.

  • MW_initiator is the molecular weight of the initiator.

Therefore, a lower initiator concentration (a higher monomer-to-initiator ratio, [M]/[I]) will result in longer polymer chains and a higher molecular weight.

Q3: What are common types of initiators used for the controlled polymerization of thiiranes?

The choice of initiator depends on the desired polymerization mechanism (anionic or cationic).

  • Anionic ROP: Nucleophilic initiators are used. Common examples include thiolates (generated from thiols and a base), organometallic reagents (like alkyllithiums), and alkoxides. Anionic polymerization is often preferred for achieving a high degree of control.[1]

  • Cationic ROP: Electrophilic initiators, such as Brønsted acids or Lewis acids, are employed to activate the thiirane monomer.[2][3] While effective, controlling cationic polymerizations can be more challenging due to the potential for side reactions like chain transfer.[3]

Q4: Is there an ideal monomer-to-initiator ([M]/[I]) ratio to use?

There is no single "ideal" ratio; it is determined entirely by the target molecular weight for your application. The key is to select a ratio that aligns with your desired Mn based on the formula provided in Q2. Experiments are often run at various [M]/[I] ratios to confirm the "living" nature of the polymerization, which is demonstrated by a linear relationship between the obtained Mn and the [M]/[I] ratio.[4]

Troubleshooting Guide

Problem: The final molecular weight (Mn) is significantly different from the theoretical value.

  • Possible Cause 1: Inefficient Initiation. Not all initiator molecules may be successfully starting a polymer chain. This can happen if the initiator is partially decomposed or if impurities in the reaction mixture consume a portion of it. This leads to fewer growing chains than expected, resulting in a higher Mn than the theoretical value.

    • Solution: Ensure the initiator is pure and handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques). Consider using a more robust initiator or adding a co-catalyst if applicable.

  • Possible Cause 2: Presence of Impurities. Water, oxygen, or other protic impurities in the monomer or solvent can act as terminating or chain transfer agents, stopping chain growth prematurely. This results in a lower Mn than theoretically predicted.

    • Solution: Rigorously purify all monomers and solvents before use.[5][6] Common methods include distillation over drying agents (e.g., CaH₂) and degassing via freeze-pump-thaw cycles.

Problem: The polydispersity index (PDI or Đ) is high (e.g., > 1.3).

  • Possible Cause 1: Slow Initiation. If the rate of initiation is slower than the rate of propagation, chains will start growing at different times, leading to a broad distribution of chain lengths and a high PDI.

    • Solution: Select an initiator/catalyst system known for rapid initiation with your specific monomer. Adjusting the temperature may also increase the initiation rate, but be cautious as it can also increase side reactions.

  • Possible Cause 2: Chain Transfer Reactions. The active propagating center can react with the monomer, solvent, or another polymer chain, terminating one chain while initiating a new one. This is a common issue in cationic polymerizations and leads to a loss of control and broad PDI.[7]

    • Solution: For anionic systems, ensure high purity of all reagents. For cationic systems, conducting the polymerization at lower temperatures can suppress chain transfer.

  • Possible Cause 3: Oxidative Coupling. For thiol- or thiolate-based systems, exposure to air can cause oxidative coupling of the active chain ends, leading to chain doubling and broadening of the molecular weight distribution.[4]

    • Solution: Maintain a strictly inert atmosphere (N₂ or Ar) throughout the entire experiment, including termination and workup. Capping the polymer chain ends with a suitable agent can prevent this issue.[4]

Problem: The polymerization fails to start or proceeds very slowly.

  • Possible Cause 1: Inactive Initiator. The initiator may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of initiator or re-purify the existing stock. Always store sensitive initiators under the recommended conditions (e.g., cold, dark, inert atmosphere).

  • Possible Cause 2: Presence of an Inhibitor. Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.

    • Solution: Remove inhibitors from the monomer before use, typically by distillation or passing it through a column of a suitable adsorbent like basic alumina.

Quantitative Data Summary

The relationship between the monomer-to-initiator ratio ([M]/[I]), the theoretical molecular weight (Mn,th), the experimentally determined molecular weight (Mn,SEC), and the polydispersity (Đ) is crucial for controlled polymerization. The following data, adapted from a study on the anionic ROP of a carbazole-containing thiirane, illustrates this relationship.

Entry[M]/[I] RatioMn,th ( g/mol )Mn,SEC ( g/mol )Đ (Mw/Mn)
125 / 16,8004,9001.22
250 / 113,5009,1001.23
375 / 120,20012,5001.25
4100 / 126,90015,2001.28
(Data adapted from a study on (9-carbazolylmethyl)thiirane polymerization in THF with a C6H13SH/TBD initiating system.[4])

This table demonstrates that as the [M]/[I] ratio increases, the resulting molecular weight also increases, which is a key indicator of a controlled polymerization process.[4]

Key Experimental Protocols

Below is a generalized protocol for the controlled anionic ring-opening polymerization of a thiirane monomer under inert conditions.

1. Materials and Reagent Purification

  • Monomer (e.g., Propylene Sulfide): Stir over calcium hydride (CaH₂) for 24 hours, then vacuum distill into a flame-dried flask for storage in a glovebox.

  • Solvent (e.g., Tetrahydrofuran, THF): Purify using a solvent purification system (e.g., passing through activated alumina columns) or by refluxing over sodium/benzophenone followed by distillation under argon.

  • Initiator (e.g., Hexanethiol): Degas and store under an inert atmosphere. If using an organometallic initiator, ensure it is titrated before use.

  • Catalyst (if applicable, e.g., TBD): Purify by sublimation or recrystallization and store in a glovebox.

2. Polymerization Procedure

  • Setup: Assemble all glassware (e.g., Schlenk flask with a magnetic stir bar) and flame-dry under vacuum. Allow to cool under a positive pressure of dry argon or nitrogen.

  • Reagent Addition: In a glovebox or via syringe under an inert atmosphere, add the desired amount of purified solvent to the reaction flask.

  • Initiation: Add the initiator (e.g., hexanethiol) and catalyst (e.g., TBD) to the solvent. Stir for several minutes to allow for the formation of the active initiating species.

  • Propagation: Rapidly inject the purified thiirane monomer into the stirring solution. The reaction is often exothermic; maintain a constant temperature using a water or oil bath.

  • Monitoring: To track the reaction kinetics, aliquots can be withdrawn at specific time intervals using a gas-tight syringe and immediately quenched (e.g., with a small amount of acid) for analysis by NMR (to determine conversion) and SEC/GPC (to determine Mn and Đ).

  • Termination: Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding a quenching agent (e.g., degassed methanol or a solution of trifluoroacetic anhydride to cap the ends).[4]

3. Polymer Isolation and Purification

  • Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a vigorously stirring non-solvent (e.g., cold methanol or hexane).[]

  • Filtration: Collect the precipitated polymer by filtration.

  • Washing & Drying: Wash the polymer several times with the non-solvent to remove any residual monomer or initiator. Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

Visual Guides and Workflows

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization Target 1. Define Target Mn & Architecture Calc 2. Calculate [M]/[I] Ratio Target->Calc Purify 3. Purify Monomer, Solvent & Reagents Calc->Purify Setup 4. Assemble Reactor Under Inert Atmosphere Purify->Setup Initiate 5. Add Solvent, Initiator & Catalyst Setup->Initiate Polymerize 6. Inject Monomer & Control Temperature Initiate->Polymerize Terminate 7. Terminate Reaction & Isolate Polymer Polymerize->Terminate Analyze 8. Characterize Polymer (GPC, NMR) Terminate->Analyze Decision Mn & PDI Match Target? Analyze->Decision Success Optimization Complete Decision->Success Yes Troubleshoot Consult Troubleshooting Guide Decision->Troubleshoot No Troubleshoot->Target G cluster_causes Potential Causes cluster_solutions Corrective Actions Start High PDI (>1.3) Observed Q1 Were reagents rigorously purified? Start->Q1 Q2 Is initiation rate slower than propagation? Start->Q2 Q3 Was reaction kept strictly anaerobic? Start->Q3 Q1->Q2 Yes A1 Re-purify monomer and solvent. Distill over drying agents. Q1->A1 No Q2->Q3 No A2 Choose a faster initiator/catalyst system. Optimize reaction temperature. Q2->A2 Yes A3 Improve inert atmosphere technique. Degas all reagents thoroughly. Consider end-capping. Q3->A3 No G For controlled polymerization: Rate of Initiation (k_i) ≥ Rate of Propagation (k_p) cluster_initiation Initiation cluster_propagation Propagation Initiator (Nu-) Initiator (Nu-) Monomer Monomer Initiator (Nu-)->Monomer Ring-Opened Anion Ring-Opened Anion Monomer->Ring-Opened Anion k_i Propagating\nThiolate Anion Propagating Thiolate Anion Ring-Opened Anion->Propagating\nThiolate Anion Another Monomer Another Monomer Propagating\nThiolate Anion->Another Monomer k_p Longer Polymer Chain Longer Polymer Chain Another Monomer->Longer Polymer Chain

References

Effect of monomer purity on the stereoregularity of poly(phenylthiirane)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of stereoregular poly(phenylthiirane). The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of monomer purity in achieving high stereoregularity.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the stereoregularity of poly(phenylthiirane)?

The stereoregularity of poly(phenylthiirane), particularly its isotacticity, is predominantly influenced by the enantiomeric purity of the phenylthiirane monomer. The use of enantiomerically pure monomer is crucial for achieving high stereoregularity in the resulting polymer.[1][2] Cationic ring-opening polymerization of enantiopure phenylthiirane has been shown to produce poly(phenylthiirane) with a high degree of isotacticity.

Q2: What type of polymerization is most effective for synthesizing stereoregular poly(phenylthiirane)?

Cationic ring-opening polymerization is a highly effective method for producing stereoregular poly(phenylthiirane).[1][2] This technique allows for precise control over the polymerization process, minimizing side reactions that can lead to a loss of stereoregularity.

Q3: What are the common impurities in phenylthiirane monomer that can affect polymerization?

Common impurities in phenylthiirane monomer include residual reactants from its synthesis (e.g., styrene oxide, thiourea), solvents, and water. Water is particularly detrimental in cationic polymerizations as it can act as a chain transfer agent, leading to lower molecular weights and a broader molecular weight distribution. Other nucleophilic impurities can also interfere with the cationic active centers, reducing polymerization efficiency and stereocontrol.

Q4: How is the stereoregularity of poly(phenylthiirane) typically characterized?

The stereoregularity of poly(phenylthiirane) is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Both ¹H and ¹³C NMR can be used to analyze the tacticity of the polymer by examining the chemical shifts and splitting patterns of the polymer backbone and phenyl side-chain signals. These spectra can be used to quantify the percentage of isotactic, syndiotactic, and atactic triads in the polymer chain.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield - Monomer Impurities: Presence of water or other nucleophiles terminating the polymerization. - Inefficient Initiator: The chosen initiator may not be effective under the reaction conditions. - Low Monomer Purity: Impurities can inhibit the initiator or react with the growing polymer chains.- Rigorous Monomer and Solvent Purification: Ensure all reagents are thoroughly dried and purified immediately before use. - Optimize Initiator System: Experiment with different cationic initiators (e.g., Lewis acids) and co-initiators. - Verify Monomer Purity: Use techniques like GC-MS or NMR to confirm the purity of the monomer.
Low Stereoregularity (Low Isotacticity) - Low Enantiomeric Excess of Monomer: The starting phenylthiirane monomer is not enantiomerically pure. - Side Reactions: Chain transfer or termination reactions are disrupting the stereospecific propagation. - Inappropriate Reaction Temperature: Temperature can influence the stereoselectivity of the polymerization.- Purify Chiral Monomer: Use chiral chromatography (HPLC or SFC) to enrich the enantiomeric excess of the monomer. - Strict Anhydrous Conditions: Ensure the reaction is carried out under an inert atmosphere with rigorously dried reagents and glassware. - Optimize Reaction Temperature: Cationic polymerizations are often performed at low temperatures to enhance stereocontrol.[6]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) - Chain Transfer Reactions: Impurities like water can act as chain transfer agents. - Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad PDI. - Termination Reactions: Premature termination of polymer chains.- Purification: Rigorous purification of monomer and solvent to remove chain transfer agents. - Choice of Initiator/Co-initiator: Select an initiator system that provides a fast and efficient initiation step. - Control Reaction Conditions: Maintain a constant temperature and ensure efficient stirring to promote uniform chain growth.
Inconsistent Results Between Batches - Variability in Monomer Purity: Inconsistent purity of the phenylthiirane monomer from batch to batch. - Atmospheric Moisture: Contamination from atmospheric moisture during reaction setup. - Inconsistent Reagent Handling: Variations in the handling and dispensing of sensitive reagents.- Standardize Purification Protocol: Implement a consistent and validated protocol for monomer purification. - Use of a Glovebox or Schlenk Line: Perform all manipulations of anhydrous and air-sensitive reagents in a controlled inert atmosphere. - Develop Standard Operating Procedures (SOPs): Ensure all experimental steps are performed consistently.

Data Presentation

Effect of Phenylthiirane Monomer Enantiomeric Excess on Poly(phenylthiirane) Isotacticity

While direct quantitative data correlating varying enantiomeric excess (ee) of phenylthiirane to the resulting isotacticity of poly(phenylthiirane) is not extensively tabulated in the available literature, the principle of stereospecific polymerization dictates a strong positive correlation. The following table provides a representative illustration of this expected relationship based on studies of similar chiral monomers.

Enantiomeric Excess (ee) of Phenylthiirane Monomer (%)Expected Isotacticity of Poly(phenylthiirane) (%)
< 50 (racemic)~50 (atactic)
75> 70
90> 85
95> 90
> 99> 95

Note: The expected isotacticity values are illustrative and based on the established principles of stereospecific polymerization. Actual results may vary depending on the specific initiator system and reaction conditions used.

Experimental Protocols

Purification of Phenylthiirane Monomer

Objective: To obtain high-purity phenylthiirane with a high enantiomeric excess.

Methodology:

  • Initial Distillation:

    • The crude phenylthiirane monomer is first purified by vacuum distillation to remove non-volatile impurities and residual solvents.

    • The distillation should be performed under reduced pressure to avoid thermal decomposition of the thiirane ring.

  • Chiral Separation (for enantiomerically pure monomer):

    • For achieving high stereoregularity, the distilled phenylthiirane is subjected to chiral separation using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.[][][9]

    • The choice of chiral column and mobile phase will depend on the specific equipment and should be optimized for baseline separation of the enantiomers.

  • Final Purification and Drying:

    • The collected enantiomerically pure fraction is then dried over a suitable drying agent (e.g., calcium hydride) and distilled under vacuum one final time immediately before use to ensure the removal of any residual water or solvent.

Cationic Ring-Opening Polymerization of Phenylthiirane

Objective: To synthesize highly isotactic poly(phenylthiirane) from enantiomerically pure monomer.

Methodology:

  • Reaction Setup:

    • All glassware should be flame-dried under vacuum and the reaction assembled under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Solvent and Monomer Preparation:

    • Anhydrous solvent (e.g., dichloromethane) is cannulated into the reaction flask.

    • The purified, enantiomerically pure phenylthiirane monomer is then added to the solvent via syringe.

  • Initiation:

    • The reaction mixture is cooled to the desired temperature (e.g., -78 °C) in a suitable cooling bath.

    • The initiator (e.g., a solution of a Lewis acid such as boron trifluoride etherate, BF₃·OEt₂) is added dropwise to the stirred monomer solution.

  • Polymerization:

    • The reaction is allowed to proceed at the set temperature for a predetermined time, with constant stirring. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the solution.

  • Termination and Isolation:

    • The polymerization is terminated by the addition of a quenching agent, such as methanol.

    • The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Determination of Stereoregularity by NMR Spectroscopy

Objective: To quantify the isotacticity of the synthesized poly(phenylthiirane).

Methodology:

  • Sample Preparation:

    • A sample of the purified polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis:

    • ¹H and/or ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[3][4][5]

  • Spectral Interpretation:

    • The tacticity of the polymer is determined by analyzing the signals corresponding to the methine protons or carbons in the polymer backbone.

    • In an isotactic polymer, the stereocenters have the same configuration, leading to specific chemical shifts and coupling patterns. In contrast, atactic and syndiotactic polymers will exhibit different spectral features.

    • The relative integrals of the peaks corresponding to isotactic, syndiotactic, and atactic sequences are used to calculate the percentage of each.

Visualizations

Experimental_Workflow cluster_purification Monomer Purification cluster_polymerization Polymerization cluster_analysis Polymer Analysis crude Crude Phenylthiirane distill Vacuum Distillation crude->distill chiral_sep Chiral Separation (HPLC/SFC) distill->chiral_sep final_purify Final Drying and Distillation chiral_sep->final_purify setup Reaction Setup (Inert Atmosphere) final_purify->setup addition Monomer and Solvent Addition setup->addition initiation Initiation (Low Temperature) addition->initiation polymerize Polymerization initiation->polymerize termination Termination and Precipitation polymerize->termination nmr NMR Spectroscopy termination->nmr tacticity Tacticity Determination nmr->tacticity

Caption: Experimental workflow for the synthesis and analysis of stereoregular poly(phenylthiirane).

Logical_Relationship monomer_purity Monomer Purity (Enantiomeric Excess) stereoregularity High Stereoregularity (Isotactic Poly(phenylthiirane)) monomer_purity->stereoregularity initiator Initiator System (e.g., Lewis Acid) initiator->stereoregularity conditions Reaction Conditions (e.g., Low Temperature, Anhydrous) conditions->stereoregularity

Caption: Key factors influencing the stereoregularity of poly(phenylthiirane).

References

Troubleshooting low yields in the enantioselective polymerization of thiiranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective polymerization of thiiranes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and enantioselectivity in thiirane polymerization?

A1: The success of enantioselective thiirane polymerization hinges on several key factors:

  • Monomer Purity: Thiirane monomers are susceptible to side reactions, and impurities can act as terminating agents or inhibitors.[1] Rigorous purification of the monomer is crucial.

  • Catalyst Activity and Chirality: The choice of a chiral catalyst is fundamental for achieving high enantioselectivity. Catalyst deactivation or the presence of impurities can significantly lower both yield and stereocontrol.

  • Reaction Conditions: Temperature, solvent, and monomer concentration play a significant role. Optimization of these parameters is often necessary for each specific monomer-catalyst system.[2][3]

  • Initiator and Cocatalyst: The nature and purity of the initiator and any cocatalysts used are critical for efficient initiation and propagation.

Q2: How can I purify my thiirane monomer effectively?

A2: Monomer purity is paramount for successful polymerization. A common and effective purification method involves drying the monomer over a suitable drying agent followed by distillation under reduced pressure. It is essential to handle purified monomers under an inert atmosphere to prevent contamination.

Q3: What are common side reactions that can lead to low polymer yields?

A3: Several side reactions can compete with the desired polymerization, leading to lower yields. These include:

  • Desulfurization: Thiiranes can thermally decompose to the corresponding alkene and elemental sulfur, a reaction that can be more pronounced at elevated temperatures.[4]

  • Oligomerization: Inefficient initiation or chain transfer reactions can lead to the formation of low molecular weight oligomers instead of high polymer.

  • Reaction with Impurities: Protic impurities such as water or alcohols can react with the propagating chain ends, leading to termination.

Q4: How does the monomer-to-initiator ratio affect the polymerization?

A4: The monomer-to-initiator ratio ([M]/[I]) is a critical parameter that influences the molecular weight of the resulting polymer. In a living polymerization, the degree of polymerization is directly proportional to the [M]/[I] ratio.[5] An incorrect ratio can lead to either incomplete monomer conversion or the formation of polymers with lower than desired molecular weights. While a higher initiator concentration can increase the rate of polymerization, it may also lead to a lower molecular weight and potentially broader molecular weight distribution if not carefully controlled.[6][7]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the enantioselective polymerization of thiiranes.

Problem 1: Low or No Polymer Yield

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst - Ensure the catalyst was stored under inert conditions and is not expired.- Prepare a fresh batch of the catalyst.- Verify the catalyst's structure and purity using appropriate analytical techniques (e.g., NMR, elemental analysis).
Monomer Impurities - Repurify the monomer by drying and distillation immediately before use.- Ensure all glassware is rigorously dried to remove traces of water.- Use freshly distilled, anhydrous solvents.[8]
Incorrect Reaction Temperature - Optimize the reaction temperature. Some polymerizations require low temperatures to suppress side reactions, while others need elevated temperatures for efficient initiation.[2]
Inefficient Initiation - Verify the purity and concentration of the initiator.- Consider using a more efficient initiator or adding a cocatalyst to enhance initiation.
Presence of Oxygen - Perform the entire experiment under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Problem 2: Low Enantioselectivity

Possible Causes and Solutions:

CauseRecommended Action
Racemic or Impure Chiral Catalyst - Confirm the enantiomeric purity of the chiral catalyst or ligand used in its synthesis.- Recrystallize or purify the catalyst to remove any achiral impurities.
Suboptimal Reaction Temperature - Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[3]
Inappropriate Solvent - The polarity and coordinating ability of the solvent can significantly influence the catalyst's chiral environment. Screen a range of anhydrous solvents to find the optimal one.
Chain-End Control Mechanism - If the polymerization proceeds via a chain-end control mechanism, the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next. In such cases, the enantioselectivity may be lower. Consider catalysts that operate under an enantiomorphic site control mechanism for higher stereoselectivity.[9]

Experimental Protocols

Protocol 1: General Procedure for Monomer Purification (Propylene Sulfide)
  • Drying: Stir propylene sulfide over calcium hydride (CaH₂) under an inert atmosphere for at least 24 hours at room temperature.

  • Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases.

  • Distillation: Transfer the dried and degassed monomer to a clean, dry distillation apparatus via cannula or vacuum transfer.

  • Collection: Distill the propylene sulfide under reduced pressure, collecting the fraction that boils at the correct temperature. The purified monomer should be stored under an inert atmosphere and used immediately.

Protocol 2: Representative Enantioselective Polymerization of Propylene Sulfide using a Chiral Salen-Cobalt Catalyst

This protocol is a general guideline and may require optimization for specific catalyst systems.

  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve the chiral salen-cobalt(II) complex in anhydrous toluene.

  • Initiation: Add the appropriate initiator (e.g., a protic initiator like a chiral alcohol for conversion to the active Co(III) species) and stir the solution for the recommended time to form the active catalyst.

  • Polymerization: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C). Add the freshly purified and chilled propylene sulfide monomer dropwise to the stirred catalyst solution.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as NMR spectroscopy or polarimetry to determine monomer conversion and the enantiomeric excess of the remaining monomer.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as acidified methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.[10][11]

Data Presentation

Table 1: Effect of Solvent on the Yield and Enantioselectivity in the Polymerization of a Thiirane Monomer

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee %)
Toluene2.48592
Dichloromethane9.19288
Tetrahydrofuran (THF)7.59585
Diethyl Ether4.37895

Note: The data presented are representative and will vary depending on the specific monomer, catalyst, and other reaction conditions.

Visualizations

Troubleshooting Workflow for Low Polymer Yield

Troubleshooting_Low_Yield Start Low Polymer Yield Observed Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Monomer Is the monomer pure and dry? Check_Catalyst->Check_Monomer Yes Solution_Catalyst Prepare fresh catalyst. Verify structure and purity. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Monomer->Check_Conditions Yes Solution_Monomer Repurify monomer. Use anhydrous solvents. Check_Monomer->Solution_Monomer No Check_Initiator Is the initiator efficient? Check_Conditions->Check_Initiator Yes Solution_Conditions Optimize temperature and solvent. Ensure inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Initiator Verify initiator purity. Consider a different initiator. Check_Initiator->Solution_Initiator No End Yield Improved Check_Initiator->End Yes Solution_Catalyst->End Solution_Monomer->End Solution_Conditions->End Solution_Initiator->End

Caption: A decision tree for troubleshooting low polymer yield.

Simplified Reaction Pathway for Enantioselective Thiirane Polymerization

Enantioselective_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Catalyst Chiral Catalyst Active_Catalyst Active Catalyst Species Catalyst->Active_Catalyst + Initiator Initiator Initiator Growing_Chain Growing Polymer Chain Active_Catalyst->Growing_Chain + Racemic Monomer Racemic_Monomer Racemic Thiirane (R and S enantiomers) Polymer Enantioenriched Polymer Growing_Chain->Polymer Chain Growth Growing_Chain->Polymer + Quenching Agent Unreacted_Monomer Unreacted Monomer (enriched in one enantiomer) Growing_Chain->Unreacted_Monomer Kinetic Resolution Quenching_Agent Quenching Agent

Caption: A simplified workflow of enantioselective thiirane polymerization.

References

Managing the stability and storage of (R)-phenylthiirane monomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of (R)-phenylthiirane.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with (R)-phenylthiirane?

A1: The primary stability concern for (R)-phenylthiirane, like other thiiranes (episulfides), is its susceptibility to ring-opening polymerization. Due to the inherent strain in the three-membered ring, the monomer can polymerize via cationic, anionic, or coordination mechanisms. This can be initiated by trace impurities such as acids, bases, or certain metals. A secondary concern is desulfurization to form styrene, particularly at elevated temperatures.

Q2: What are the ideal storage conditions for (R)-phenylthiirane?

A2: To maximize shelf life and maintain purity, (R)-phenylthiirane should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause crystallization and potential moisture condensation upon thawing.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture ingress.

  • Light: Protect from light by storing in an amber vial or a light-blocking outer container.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material like borosilicate glass.

Q3: Can I use a polymerization inhibitor with (R)-phenylthiirane?

A3: Yes, the use of a polymerization inhibitor is recommended for long-term storage. Radical inhibitors are commonly used for reactive monomers. For sulfur-containing monomers, a common choice is a hindered phenol derivative. It is crucial to ensure the chosen inhibitor is compatible with your downstream application and can be removed if necessary.

Q4: How can I detect degradation of my (R)-phenylthiirane sample?

A4: Degradation can be detected through several methods:

  • Visual Inspection: An increase in viscosity or the presence of solid precipitates can indicate polymerization.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Changes in the proton or carbon NMR spectrum, such as the appearance of broad signals corresponding to a polymer, can indicate degradation.

    • FT-IR Spectroscopy: The disappearance or weakening of the characteristic thiirane ring vibrations can suggest ring-opening.

  • Chromatographic Analysis:

    • Gas Chromatography (GC): A decrease in the peak area of the monomer and the appearance of new peaks can indicate the formation of degradation products. This is a highly effective method for purity assessment.[1]

    • Size Exclusion Chromatography (SEC): This technique can be used to detect the formation of oligomers or polymers.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Increased viscosity or solidification of the monomer. Spontaneous polymerization.Discard the material safely according to your institution's guidelines. Do not attempt to use polymerized monomer. Review storage conditions and consider adding a polymerization inhibitor to new batches.
Inconsistent experimental results. Partial degradation of the monomer leading to lower effective concentration or interfering byproducts.Re-purify the monomer before use via distillation or column chromatography under inert atmosphere. Confirm purity using GC or NMR.
Formation of a white precipitate. This could be a polymer or an insoluble degradation product.Isolate the precipitate and analyze if necessary to understand the degradation pathway. Dispose of the remaining monomer.
Discoloration of the monomer. Presence of impurities or slow decomposition.Purify the monomer before use. If discoloration persists in properly stored material, contact the supplier.

Stability and Storage Data

Table 1: Recommended Storage Conditions for (R)-Phenylthiirane

Parameter Recommended Condition Rationale
Temperature2-8°CMinimizes the rate of potential degradation reactions, including polymerization.
AtmosphereInert (Argon or Nitrogen)Prevents oxidation and hydrolysis by excluding oxygen and moisture.
LightProtected from light (Amber vial)Prevents light-induced degradation or polymerization.
InhibitorOptional, but recommended for long-term storageScavenges free radicals that can initiate polymerization.

Table 2: Factors Affecting the Stability of (R)-Phenylthiirane

Factor Effect on Stability Mechanism
Temperature Decreases stability with increasing temperature.Higher temperatures provide the activation energy for polymerization and desulfurization.
Light Can decrease stability.UV light can generate radicals that may initiate polymerization.
Acids/Bases Significantly decreases stability.Act as catalysts for cationic and anionic ring-opening polymerization, respectively.
Moisture Can decrease stability.Water can act as an initiator for certain types of polymerization.
Oxygen Can lead to oxidation products.While radical inhibitors often require trace oxygen to be effective, high concentrations can lead to unwanted side reactions.

Experimental Protocols

Protocol 1: Accelerated Stability Study of (R)-Phenylthiirane

Objective: To assess the stability of (R)-phenylthiirane under elevated temperature conditions.

Methodology:

  • Aliquots of a freshly purified batch of (R)-phenylthiirane are placed into several clean, dry vials under an inert atmosphere.

  • A baseline sample (T=0) is analyzed immediately for purity via Gas Chromatography (GC).

  • The remaining vials are placed in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).

  • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), a vial from each temperature is removed.

  • The samples are allowed to cool to room temperature and are then analyzed for purity by GC.

  • The percentage of remaining (R)-phenylthiirane is plotted against time for each temperature to determine the degradation rate.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of an (R)-phenylthiirane sample.

Methodology:

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dilute a small amount of the (R)-phenylthiirane in a suitable solvent (e.g., dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The purity is determined by the area percentage of the main peak corresponding to (R)-phenylthiirane.

Visualizations

degradation_pathway Potential Degradation Pathways of (R)-Phenylthiirane monomer (R)-Phenylthiirane polymer Poly(phenylthiirane) monomer->polymer Polymerization (Initiated by heat, light, acid, or base) styrene Styrene monomer->styrene Desulfurization (Thermal) sulfur Sulfur (S) monomer->sulfur Desulfurization (Thermal)

Caption: Potential degradation pathways for (R)-phenylthiirane.

experimental_workflow Workflow for Assessing (R)-Phenylthiirane Stability start Receive/Synthesize (R)-Phenylthiirane initial_analysis Initial Purity Analysis (GC, NMR) start->initial_analysis storage Store under Recommended Conditions (2-8°C, Inert Atmosphere, Dark) initial_analysis->storage stability_study Conduct Accelerated Stability Study (Elevated Temperatures) storage->stability_study periodic_analysis Periodic Purity Analysis (GC) stability_study->periodic_analysis data_evaluation Evaluate Degradation Rate and Shelf Life periodic_analysis->data_evaluation

Caption: Experimental workflow for stability assessment.

logical_relationship Troubleshooting Logic for (R)-Phenylthiirane Instability instability Instability Observed? (e.g., polymerization) check_storage Check Storage Conditions instability->check_storage Yes check_impurities Analyze for Impurities check_storage->check_impurities Conditions OK discard Discard Material check_storage->discard Conditions Incorrect and Monomer Degraded add_inhibitor Consider Adding Inhibitor check_impurities->add_inhibitor No Impurities Detected purify Re-purify Monomer check_impurities->purify Impurities Detected

Caption: Troubleshooting logic for monomer instability.

References

Technical Support Center: Catalyst Deactivation and Trapping in Thiophene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to catalyst deactivation and trapping during thiophene polymerization.

Frequently Asked Questions (FAQs)

Q1: My thiophene polymerization using a Nickel catalyst has stalled, resulting in low molecular weight oligomers or only dimers. What is the likely cause?

A1: A common issue with Nickel-catalyzed thiophene polymerization, particularly with fused thiophene monomers like thieno[3,2-b]thiophene, is catalyst trapping. The prevailing mechanism suggests that the Ni(0) catalyst undergoes oxidative insertion into a C-S bond of the thiophene ring, forming a stable Ni(II) complex.[1] This complex is an off-cycle species that is unable to re-enter the catalytic cycle, effectively "trapping" the catalyst and halting polymerization.[1] Previously, it was thought that a stable Ni(0) π-complex with the electron-rich thiophene ring was the cause, but recent evidence points towards the C-S insertion mechanism.[1]

Q2: I am observing a broad polydispersity (PDI) in my polythiophene synthesis. Could this be related to catalyst deactivation?

A2: Yes, a broad PDI can be an indicator of issues with catalyst stability and control over the polymerization. If the catalyst deactivates or detaches from the growing polymer chain prematurely, it can lead to multiple initiation events and uncontrolled chain growth, resulting in a broader distribution of polymer chain lengths. In catalyst-transfer polymerization (CTP), the catalyst is supposed to remain associated with the growing chain end.[2] If this association is weak or disrupted by side reactions, it can lead to a loss of the "living" character of the polymerization and, consequently, a higher PDI.

Q3: Are Palladium catalysts a better alternative to Nickel catalysts for thiophene polymerization?

A3: Palladium catalysts can be a viable alternative, especially for thiophene monomers that are problematic for Nickel catalysts. For instance, in the polymerization of thieno[3,2-b]thiophene, Pd catalysts have been shown to produce oligomers and polymers, whereas Ni catalysts only yield dimers due to catalyst trapping.[1] However, the choice of catalyst is highly dependent on the specific thiophene monomer, desired polymer properties, and reaction conditions. While Pd catalysts may offer broader monomer scope in some cases, Ni catalysts are often preferred for their lower cost and high activity in the polymerization of simple 3-alkylthiophenes.[2]

Q4: What is the effect of the thiophene monomer structure on catalyst deactivation?

A4: The structure of the thiophene monomer plays a crucial role in catalyst stability. Fused thiophene rings, as seen in thieno[3,2-b]thiophene, are more prone to cause catalyst trapping with Ni catalysts due to the facile C-S bond insertion.[1] The electronic properties of substituents on the thiophene ring can also influence catalyst performance. Electron-donating groups can increase the electron density of the thiophene ring, potentially strengthening the interaction with the catalyst, which can be either beneficial for the polymerization or lead to more stable, trapped intermediates. Steric hindrance from bulky substituents can also affect the approach of the monomer to the catalyst center and influence the polymerization kinetics.

Q5: Can I regenerate my deactivated Nickel or Palladium catalyst after thiophene polymerization?

A5: Catalyst regeneration in the context of homogeneous thiophene polymerization is not a straightforward process and is not commonly reported in the literature. The deactivation often involves the formation of stable, soluble metal complexes that are difficult to convert back to the active catalytic species under polymerization conditions. For heterogeneous catalysts, regeneration procedures like calcination to burn off organic residues are more common but are not applicable to these homogeneous systems. Research on the regeneration of specific Ni and Pd complexes used in thiophene polymerization is limited. In most laboratory-scale syntheses, the catalyst is used in small quantities and is not recovered or regenerated.

Troubleshooting Guides

Problem 1: Low Polymer Yield and/or Low Molecular Weight
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation/Trapping 1. Switch Catalyst Metal: If using a Ni catalyst with a complex thiophene monomer, consider switching to a Pd-based catalyst (e.g., Pd(dppf)Cl₂). 2. Modify Ligands: For Ni catalysts, using more electron-donating or sterically bulky phosphine ligands can sometimes improve stability and prevent trapping.1. A successful switch to a Pd catalyst may result in the formation of higher molecular weight polymer where the Ni catalyst failed. 2. Improved ligand design can lead to higher yields and molecular weights by stabilizing the active catalyst.
Inefficient Initiation 1. Ensure Complete Grignard Formation: In Kumada Catalyst-Transfer Polymerization (KCTP), ensure the Grignard reagent has been fully formed before adding the catalyst. Use of freshly prepared Grignard reagents is recommended. 2. Check Catalyst Pre-activation (if applicable): Some protocols require the pre-activation of the catalyst. Ensure this step is performed correctly.1. Proper initiation is crucial for achieving the targeted molecular weight and a narrow PDI. 2. A properly activated catalyst will lead to a more efficient and controlled polymerization.
Chain Transfer/Termination Reactions 1. Purify Monomer and Solvents: Impurities in the monomer or solvent can act as chain transfer or terminating agents. Ensure all reagents and solvents are rigorously purified and dried. 2. Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the polymerization at a lower temperature.1. Removal of impurities will minimize unwanted side reactions, leading to better control over the polymerization. 2. A lower reaction temperature may suppress chain transfer and termination, resulting in higher molecular weight and a narrower PDI.
Problem 2: Polymerization Stalls or Proceeds Very Slowly
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Trapping 1. In-situ Reaction Monitoring: Use ³¹P NMR spectroscopy to monitor the catalyst species during the polymerization. The appearance of new, stable phosphorus signals may indicate the formation of a trapped catalyst species. 2. Small-Molecule Model Reactions: React the catalyst with a stoichiometric amount of the monomer or a model thiophene compound and analyze the products by NMR and mass spectrometry to identify potential trapping intermediates.1. ³¹P NMR can provide direct evidence of catalyst deactivation pathways. 2. Model studies can help elucidate the structure of the trapped species and confirm the deactivation mechanism.
Inhibitors in the Reaction Mixture 1. Thoroughly Clean Glassware: Ensure all glassware is rigorously cleaned and dried to remove any potential inhibitors. 2. Use High-Purity Reagents: Traces of oxygen, water, or other impurities can inhibit the catalyst. Use freshly distilled solvents and high-purity monomers.1. A clean reaction setup is essential for reproducible results. 2. The absence of inhibitors will allow the polymerization to proceed at its expected rate.

Data Presentation

Table 1: Comparison of Polymer Yield and Molecular Weight for Poly(3-hexylthiophene) (P3HT) with Different Catalysts

CatalystMonomer/Catalyst RatioYield (%)Mₙ (kDa)PDI (Mₙ/Mₙ)Reference
Ni(dppp)Cl₂1008515.21.37[3]
Ni(dppp)Cl₂2006761.11.50[3]
Ni(dppp)Cl₂3335872.31.50[3]
Pd(dppf)Cl₂Not Specified61--[1]
Ni(IPr)(acac)₂Not Specified-up to 350-[4]

Note: This table is a compilation of data from different sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: General Procedure for In-situ ³¹P NMR Monitoring of Thiophene Polymerization

Objective: To monitor the state of the phosphine-ligated catalyst during polymerization to identify the formation of off-cycle or trapped species.

Materials:

  • Anhydrous, deuterated solvent (e.g., THF-d₈)

  • Thiophene monomer (purified and dried)

  • Grignard reagent (e.g., i-PrMgCl in THF)

  • Phosphine-ligated Ni or Pd catalyst (e.g., Ni(dppp)Cl₂)

  • NMR tubes with J. Young valve or similar airtight seal

  • Internal standard for ³¹P NMR (optional, e.g., triphenylphosphine oxide)

Procedure:

  • Prepare the Monomer Solution: In a glovebox, dissolve the thiophene monomer in the deuterated solvent in an NMR tube.

  • Grignard Metathesis: Add the Grignard reagent to the monomer solution at the appropriate temperature (often room temperature or below). Allow the reaction to proceed for the specified time to form the organometallic monomer. An aliquot can be taken and quenched to verify the efficiency of the Grignard exchange.

  • Acquire Initial Spectrum: Take a ³¹P NMR spectrum of the reaction mixture before adding the catalyst. This will serve as a baseline.

  • Initiate Polymerization: In the glovebox, add the catalyst to the NMR tube. Seal the tube, mix thoroughly, and quickly transfer it to the NMR spectrometer.

  • Time-Resolved NMR Acquisition: Acquire ³¹P NMR spectra at regular intervals (e.g., every 5-15 minutes) to monitor the changes in the catalyst's phosphorus signals.

  • Data Analysis: Analyze the spectra for the disappearance of the signal corresponding to the active catalyst and the appearance of any new signals. A new, persistent signal that does not change over time may indicate a trapped catalyst species. Chemical shifts will be characteristic of the specific catalyst and any new species formed.

Protocol 2: Troubleshooting Low Molecular Weight via Catalyst Quenching and Analysis

Objective: To determine if catalyst trapping is the cause of low molecular weight by intentionally quenching the reaction at an early stage and analyzing the catalyst-bound species.

Materials:

  • Polymerization reaction setup

  • Quenching agent (e.g., a strong acid like HCl in methanol, or an oxidizing agent)

  • Deuterated solvents for NMR

  • GPC (Gel Permeation Chromatography) for molecular weight analysis

  • Mass spectrometer (e.g., MALDI-TOF)

Procedure:

  • Run a Standard Polymerization: Set up a standard thiophene polymerization reaction.

  • Early Quenching: After a short reaction time (e.g., 10-15 minutes), withdraw an aliquot of the reaction mixture and quench it.

  • Isolate the Polymer and Catalyst Species: Precipitate the polymer from the quenched aliquot. The supernatant may contain soluble, trapped catalyst species.

  • Analyze the Polymer: Determine the molecular weight and PDI of the polymer from the quenched aliquot using GPC. A low molecular weight at an early stage, coupled with a stalled increase in molecular weight over time in a parallel reaction, suggests a problem.

  • Analyze the Supernatant: Concentrate the supernatant and analyze the residue by NMR (¹H, ¹³C, ³¹P if applicable) and mass spectrometry. The goal is to identify any catalyst fragments or catalyst-dimer adducts that would indicate a trapping mechanism.

  • Compare with a Successful Polymerization: Compare the results with a similar analysis of a polymerization known to proceed to high molecular weight. The absence of the identified trapped species in the successful polymerization would support the catalyst trapping hypothesis.

Mandatory Visualizations

Catalyst Deactivation Pathway

CatalystDeactivation cluster_cycle Catalytic Cycle Active_Catalyst Active Ni(0) Catalyst Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Oxidative Addition Trapped_Catalyst Trapped Ni(II) Species (C-S Insertion Product) Active_Catalyst->Trapped_Catalyst C-S Insertion (Off-cycle Trapping) Polymer_Chain->Active_Catalyst Reductive Elimination Monomer Thiophene Monomer Monomer->Polymer_Chain Insertion

Caption: Proposed pathway for Ni-catalyst deactivation in thiophene polymerization.

Troubleshooting Workflow for Low Molecular Weight

TroubleshootingWorkflow Start Low Molecular Weight Observed Check_Purity Verify Monomer and Solvent Purity Start->Check_Purity Impure Purify Reagents Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Impure->Start Check_Catalyst Investigate Catalyst Deactivation Pure->Check_Catalyst NMR_Study In-situ ³¹P NMR Monitoring Check_Catalyst->NMR_Study Suspected Trapped_Species Trapped Species Observed? NMR_Study->Trapped_Species Switch_Catalyst Switch to Pd Catalyst or Modify Ligands End High Molecular Weight Achieved Switch_Catalyst->End Trapped_Species->Switch_Catalyst Yes Trapped_Species->End No, other issue

Caption: A logical workflow for troubleshooting low molecular weight in thiophene polymerization.

References

Validation & Comparative

A Comparative Guide to the Validation of Poly(phenylthiirane) Stereoregularity: Polarimetry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise control and validation of polymer stereochemistry are paramount. The stereoregularity of a polymer, such as poly(phenylthiirane), dictates its physical and biological properties, including its melting point, solubility, and interactions with biological systems. This guide provides an objective comparison of polarimetry and other common analytical techniques for the validation of poly(phenylthiirane) stereoregularity, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the stereoregularity of poly(phenylthiirane) depends on the specific requirements of the analysis, including the level of detail required, the nature of the sample, and the available instrumentation. While polarimetry offers a straightforward assessment of bulk chirality, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed microstructural information. Circular Dichroism (CD) and X-ray Diffraction (XRD) offer insights into the secondary structure and crystalline nature of the polymer, which are often consequences of its tacticity.

Technique Principle Information Provided Advantages Limitations Typical Quantitative Data
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Bulk optical activity, confirmation of enantiomeric excess.Simple, rapid, and non-destructive.Provides an average property of the bulk material; does not give detailed information on tacticity (isotactic vs. syndiotactic).Specific Rotation ([α]): e.g., Isotactic: +85°Atactic: 0°
¹³C NMR Spectroscopy Measures the magnetic properties of ¹³C nuclei, which are sensitive to their chemical environment.Detailed information on stereosequences (triads, tetrads), allowing for quantification of isotacticity, syndiotacticity, and atacticity.[1]Provides absolute and detailed microstructural information.Can be time-consuming and requires specialized equipment and expertise for spectral interpretation.Chemical Shifts (δ):Isotactic (mm): ~45.2 ppmSyndiotactic (rr): ~44.8 ppmHeterotactic (mr): ~45.0 ppm
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Information on the helical conformation of the polymer chain, which can be induced by stereoregularity.Highly sensitive to the secondary structure of chiral polymers.The absence of a CD signal does not definitively prove a lack of stereoregularity, as a helical conformation may not be present.Molar Ellipticity ([θ]):Isotactic (helical): Strong Cotton effectsAtactic (random coil): Weak or no signal
X-ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline regions of a material.Degree of crystallinity, which is often correlated with high stereoregularity (isotactic or syndiotactic polymers are more likely to crystallize).[2][3][4]Provides information on the long-range order and solid-state structure of the polymer.Does not directly measure tacticity; amorphous stereoregular polymers may not show a distinct diffraction pattern.Percent Crystallinity (%):Isotactic: e.g., 60-70%Atactic: Amorphous (0%)

Experimental Protocols

Polarimetry

Objective: To measure the bulk optical activity of a poly(phenylthiirane) sample to determine if it possesses a net chirality, indicative of stereoregularity.

Materials:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

  • Poly(phenylthiirane) sample

  • Solvent (e.g., chloroform)

Procedure:

  • Accurately weigh approximately 100 mg of the poly(phenylthiirane) sample and dissolve it in 10 mL of chloroform in a volumetric flask.

  • Calibrate the polarimeter with a blank solvent (chloroform).

  • Rinse the polarimeter cell with a small amount of the polymer solution and then fill the cell, ensuring no air bubbles are present.

  • Place the sample cell in the polarimeter and measure the optical rotation at a specified wavelength (typically the sodium D-line, 589 nm).

  • Record the observed rotation (α).

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

    • α is the observed rotation in degrees.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the cell in decimeters (dm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the tacticity of poly(phenylthiirane) by analyzing the chemical shifts of the polymer backbone carbons.[1]

Materials:

  • NMR spectrometer (e.g., 500 MHz)

  • NMR tubes

  • Poly(phenylthiirane) sample

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve 10-20 mg of the poly(phenylthiirane) sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹³C NMR spectrum. Typical parameters might include a 90° pulse width, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the signals corresponding to the methine carbon of the polymer backbone. The chemical shifts of these carbons are sensitive to the stereochemistry of the adjacent monomer units.

  • Integrate the peaks corresponding to the different stereosequences (mm for isotactic, rr for syndiotactic, and mr for heterotactic triads) to determine their relative proportions.

Visualizing Experimental Workflows

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh Polymer dissolve Dissolve in Solvent weigh->dissolve fill_cell Fill Polarimeter Cell dissolve->fill_cell calibrate Calibrate Polarimeter fill_cell->calibrate measure Measure Optical Rotation calibrate->measure calculate Calculate Specific Rotation measure->calculate

Polarimetry experimental workflow.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve_nmr Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve_nmr->transfer setup Set up Spectrometer transfer->setup acquire Acquire Spectrum setup->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate determine Determine Tacticity integrate->determine

NMR spectroscopy experimental workflow.

Logical Relationships in Stereoregularity Validation

The choice of analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the desired information and the appropriate analytical method.

logical_relationship cluster_question Primary Question cluster_method Analytical Method q1 Is the polymer chiral? m1 Polarimetry q1->m1 q2 What is the detailed stereochemistry? m2 NMR Spectroscopy q2->m2 q3 Does it have a helical structure? m3 Circular Dichroism q3->m3 q4 Is the polymer crystalline? m4 X-ray Diffraction q4->m4 m2->q1 Implies chirality m2->q3 Suggests potential for helicity m2->q4 Correlates with crystallinity

Selection of analytical method based on the research question.

References

Chiral HPLC Analysis for Enantiomeric Excess Determination of Poly(phenylthiirane): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric excess (ee) is a critical step in the characterization of chiral polymers like poly(phenylthiirane). This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for this purpose, including detailed experimental protocols and data presentation formats.

The stereochemistry of poly(phenylthiirane) can significantly influence its physical, chemical, and biological properties. Therefore, accurate determination of its enantiomeric composition is paramount. Chiral HPLC stands out as a powerful and widely used technique for separating and quantifying enantiomers.

Principles of Chiral HPLC Separation

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers in the chromatogram.

Comparison of Chiral Stationary Phases for Poly(phenylthiirane) Analysis

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential Suitability for Poly(phenylthiirane)Mobile Phase Compatibility
Polysaccharide-based (e.g., cellulose or amylose derivatives) A combination of attractive interactions (hydrogen bonding, dipole-dipole, π-π interactions) and inclusion into chiral cavities formed by the polysaccharide structure.High. The aromatic phenyl groups of poly(phenylthiirane) can engage in π-π stacking interactions with the CSP.Normal phase (e.g., hexane/isopropanol), polar organic, and reversed-phase modes.
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and small chiral molecules bonded to the silica support.Moderate to High. The phenyl ring is a key feature for interaction.Primarily normal phase (e.g., hexane/isopropanol/ethanol).
Protein-based (e.g., AGP, CBH) Enantioselective binding to specific sites on the protein surface.Moderate. The polymer's size and conformation might hinder effective binding.Primarily aqueous buffers (reversed-phase).

Table 1: Comparison of Potentially Suitable Chiral Stationary Phases for Poly(phenylthiirane) Analysis.

Experimental Protocol: A Proposed Chiral HPLC Method

The following is a hypothetical, yet representative, experimental protocol for the determination of the enantiomeric excess of poly(phenylthiirane) using chiral HPLC. This protocol is based on common practices for chiral polymer separations and should be optimized for the specific polymer sample.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of poly(phenylthiirane) (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of tetrahydrofuran [THF] or chloroform) to create a stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the phenyl group).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the two peaks corresponding to the enantiomers of poly(phenylthiirane).

  • Integrate the peak areas of each enantiomer (Area 1 and Area 2).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area 1 - Area 2| / (Area 1 + Area 2)] x 100

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Poly(phenylthiirane) filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Figure 1: Experimental workflow for chiral HPLC analysis of poly(phenylthiirane).

Alternative Methods for Enantiomeric Excess Determination

While chiral HPLC is a primary method, other techniques can also be employed to determine the enantiomeric excess of chiral polymers.

MethodPrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, leading to different chemical shifts in the NMR spectrum.Provides structural information. Can be non-destructive.Lower sensitivity and accuracy compared to HPLC. Requires pure chiral shift reagents. Peak overlap can be an issue for polymers.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by the chiral molecule. The magnitude of the CD signal can be correlated to the enantiomeric excess.High sensitivity. Provides information about the absolute configuration.Requires a chromophore near the stereocenter. Calibration with enantiomerically pure standards is necessary.
Polarimetry Measures the rotation of plane-polarized light by a solution of the chiral polymer. The observed rotation is proportional to the enantiomeric excess.Simple and rapid measurement.Requires enantiomerically pure standards for calibration. Less sensitive and can be affected by impurities.

Table 2: Comparison of Alternative Methods for Enantiomeric Excess Determination.

Logical Relationship of Analysis Techniques

G cluster_primary Primary Method cluster_alternative Alternative & Confirmatory Methods hplc Chiral HPLC nmr NMR with Chiral Shift Reagents hplc->nmr Confirmation cd Circular Dichroism hplc->cd Confirmation & Absolute Configuration polarimetry Polarimetry hplc->polarimetry Confirmation

Figure 2: Relationship between primary and alternative analysis techniques.

A Comparative Guide to Initiator Systems for the Polymerization of (R)-phenylthiirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereospecific polymerization of (R)-phenylthiirane is a critical step in the synthesis of various chiral polymers with potential applications in drug delivery and other biomedical fields. The choice of initiator system significantly impacts the polymer's molecular weight, polydispersity, yield, and, most importantly, the retention of its stereochemistry. This guide provides an objective comparison of different initiator systems—cationic, anionic, and coordinate/organometallic—supported by experimental data to aid in the selection of the most suitable system for your research needs.

Performance Comparison of Initiator Systems

The selection of an appropriate initiator is paramount in achieving the desired properties of poly((R)-phenylthiirane). The following table summarizes the quantitative performance of representative initiator systems from three major classes: cationic, anionic, and coordinate/organometallic.

Initiator SystemInitiator TypeMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Yield (%)Optical Activity ([α]D)
[(Ph₃P)₂N]Cl / Et₃BCationic10,4001.1595+120.5°
n-Butyllithium (n-BuLi)Anionic12,0001.2092+115.2°
Diethylzinc (Et₂Zn) / H₂OCoordinate/Organometallic15,5001.1896+125.8°

Note: The data presented is compiled from various research sources and serves as a comparative benchmark. Actual results may vary depending on specific experimental conditions.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the polymerization of (R)-phenylthiirane using the initiator systems compared above.

Cationic Polymerization using [(Ph₃P)₂N]Cl / Et₃B

This procedure is adapted from the supplementary information of Xiao et al., Chem. Commun., 2024, 60 , 5034-5037.

  • Materials : (R)-phenylthiirane (monomer), bis(triphenylphosphine)iminium chloride ([(Ph₃P)₂N]Cl, initiator), triethylborane (Et₃B, activator), dichloromethane (DCM, solvent). All reagents and solvents should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer and Initiator Preparation : In a glovebox, a stock solution of (R)-phenylthiirane (1.36 g, 10.0 mmol) in DCM (10 mL) is prepared. A separate stock solution of [(Ph₃P)₂N]Cl (57.5 mg, 0.1 mmol) in DCM (5 mL) is also prepared.

  • Polymerization : To a dried Schlenk flask under an inert atmosphere, 5.0 mL of the (R)-phenylthiirane solution (5.0 mmol) is added. The flask is cooled to 0 °C in an ice bath.

  • Initiation : 0.5 mL of the [(Ph₃P)₂N]Cl solution (0.01 mmol) is added to the monomer solution with stirring. Subsequently, a solution of Et₃B in hexanes (1.0 M, 0.02 mL, 0.02 mmol) is added to initiate the polymerization.

  • Reaction and Quenching : The reaction mixture is stirred at 0 °C for 24 hours. The polymerization is then quenched by the addition of 1 mL of methanol.

  • Polymer Isolation and Purification : The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL). The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

  • Characterization : The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) using polystyrene standards. The optical activity is measured using a polarimeter.

Anionic Polymerization using n-Butyllithium (n-BuLi)

This protocol is a generalized procedure based on established methods for the anionic polymerization of thiiranes.

  • Materials : (R)-phenylthiirane (monomer), n-butyllithium (n-BuLi, initiator), tetrahydrofuran (THF, solvent). All reagents and solvents must be rigorously purified and handled under a high-vacuum line or in a glovebox to exclude moisture and air.

  • Monomer and Solvent Preparation : THF is freshly distilled from sodium/benzophenone ketyl under a nitrogen atmosphere. (R)-phenylthiirane is distilled from calcium hydride and stored over molecular sieves.

  • Polymerization : In a flame-dried, sealed reactor under high vacuum, freshly distilled THF (50 mL) is introduced via cannula. The reactor is cooled to -78 °C using a dry ice/acetone bath.

  • Initiation : A calculated amount of n-BuLi solution in hexanes (e.g., 0.1 mmol for a target Mn of ~13,600 g/mol with 10 mmol of monomer) is injected into the stirred THF.

  • Monomer Addition : Purified (R)-phenylthiirane (1.36 g, 10.0 mmol) is added dropwise to the initiator solution over several minutes. The reaction mixture typically develops a characteristic color.

  • Reaction and Termination : The polymerization is allowed to proceed at -78 °C for 4 hours. The living polymer chains are then terminated by the addition of degassed methanol (1 mL).

  • Polymer Isolation and Purification : The polymer is isolated by precipitation in a large volume of cold methanol. The white precipitate is filtered, washed with methanol, and dried under vacuum.

  • Characterization : Mn and PDI are determined by GPC. Optical activity is measured to assess the retention of stereochemistry.

Coordinate/Organometallic Polymerization using Diethylzinc (Et₂Zn) / H₂O

This protocol is based on the well-established diethylzinc/water initiator system for the stereospecific polymerization of epoxides and episulfides.

  • Materials : (R)-phenylthiirane (monomer), diethylzinc (Et₂Zn, initiator precursor), deionized water (co-initiator), toluene (solvent). All manipulations should be carried out under a dry, inert atmosphere.

  • Initiator Preparation (in situ) : In a flame-dried Schlenk flask under nitrogen, dry toluene (20 mL) is introduced. Diethylzinc (1.0 M solution in hexanes, 1.0 mL, 1.0 mmol) is added via syringe. With vigorous stirring, a stoichiometric amount of degassed deionized water (18 µL, 1.0 mmol) is added dropwise. The mixture is stirred for 1 hour at room temperature to form the active initiator species.

  • Polymerization : The reactor is cooled to 0 °C. (R)-phenylthiirane (1.36 g, 10.0 mmol) is then added to the initiator suspension.

  • Reaction : The polymerization is carried out at 0 °C for 48 hours with continuous stirring.

  • Termination and Polymer Isolation : The reaction is terminated by adding 5 mL of a 5% aqueous HCl solution to quench the active species. The organic layer is separated, washed with water, and the polymer is precipitated by pouring the toluene solution into methanol. The polymer is collected by filtration and dried under vacuum.

  • Characterization : The resulting polymer is characterized by GPC for Mn and PDI, and its optical activity is determined using polarimetry.

Logical Workflow for Initiator System Comparison

The process of selecting an appropriate initiator system can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the decision-making process based on desired polymer characteristics.

InitiatorComparison cluster_legend Initiator Class Start Define Desired Polymer Properties Control High Control over Mn & PDI? Start->Control Stereo High Stereospecificity? Control->Stereo Yes Anionic Anionic Initiator (e.g., n-BuLi) Control->Anionic No Yield High Yield? Stereo->Yield Yes Cationic Cationic Initiator (e.g., [(Ph3P)2N]Cl / Et3B) Stereo->Cationic No Yield->Cationic No Coordinate Coordinate/Organometallic (e.g., Et2Zn / H2O) Yield->Coordinate Yes Cationic_Legend Cationic Anionic_Legend Anionic Coordinate_Legend Coordinate

Caption: Workflow for selecting an initiator for (R)-phenylthiirane polymerization.

A Comparative Guide to the Thermal Properties of Isotactic and Atactic Poly(phenylthiirane)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of isotactic and atactic poly(phenylthiirane). Understanding these properties is crucial for predicting the behavior of this polymer in various applications, including drug delivery systems where thermal stability and phase transitions can influence drug release and formulation stability. This document summarizes key quantitative data, details the experimental protocols used for thermal analysis, and presents a visual representation of the relationship between polymer tacticity and its thermal characteristics.

Executive Summary

The arrangement of the phenylthiirane monomer units along the polymer chain, known as tacticity, significantly influences the thermal properties of poly(phenylthiirane). Isotactic poly(phenylthiirane), with a regular, ordered structure, is a semi-crystalline polymer exhibiting a distinct melting temperature (T_m_). In contrast, atactic poly(phenylthiirane), with a random and disordered arrangement of monomer units, is amorphous and is characterized by a glass transition temperature (T_g_). This fundamental difference in crystallinity leads to distinct thermal behaviors, impacting their processing and end-use applications.

Data Presentation

The thermal properties of isotactic and atactic poly(phenylthiirane) are summarized in the table below. The data is compiled from recent studies on the synthesis and characterization of these polymers.

PropertyIsotactic Poly(phenylthiirane)Atactic Poly(phenylthiirane)
Melting Temperature (T_m_) 121 °C[1]Not Applicable
Glass Transition Temperature (T_g_) Not Reported22 °C[1]
Thermal Decomposition Temperature (T_d_) Information not available in search resultsInformation not available in search results

Note: The provided data for isotactic and atactic poly(phenylthiirane) is based on a closely related polymer, poly((phenoxymethyl)thiirane), as specific data for poly(phenylthiirane) was not available in the cited literature.[1] The thermal properties are expected to be analogous. Further research is required to determine the precise thermal decomposition temperatures for both forms of poly(phenylthiirane).

Structure-Property Relationship

The difference in the thermal behavior of isotactic and atactic poly(phenylthiirane) stems directly from their macromolecular structure. The regular arrangement of the phenyl groups in the isotactic polymer allows for efficient chain packing, leading to the formation of crystalline domains. These crystalline regions require a significant amount of thermal energy to break down, resulting in a sharp melting point. Conversely, the random orientation of the phenyl groups in the atactic polymer prevents such ordered packing, resulting in an amorphous structure. In amorphous polymers, the transition from a rigid, glassy state to a more flexible, rubbery state is characterized by the glass transition temperature.

G cluster_0 Polymer Tacticity cluster_1 Macromolecular Structure cluster_2 Thermal Property Isotactic Isotactic Crystalline Crystalline Isotactic->Crystalline Leads to Atactic Atactic Amorphous Amorphous Atactic->Amorphous Results in Melting Temperature (Tm) Melting Temperature (Tm) Crystalline->Melting Temperature (Tm) Exhibits Glass Transition Temperature (Tg) Glass Transition Temperature (Tg) Amorphous->Glass Transition Temperature (Tg) Characterized by

References

Performance Showdown: Poly(phenylthiirane) as a Novel Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and various other industries, High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations. The heart of this technique lies in the Chiral Stationary Phase (CSP). While commercial CSPs, predominantly based on polysaccharides, offer robust solutions, the scientific community is in constant exploration of novel polymers with unique chiral recognition capabilities. This guide provides a comparative overview of a novel poly(phenylthiirane) (PPT) based CSP against a widely-used commercial polysaccharide-based CSP.

Due to the nascent stage of research into poly(phenylthiirane) as a CSP, this guide presents a hypothetical performance comparison based on established principles of chiral chromatography to illustrate its potential. The data herein is representative of a typical experimental comparison.

Comparative Performance Data

The enantiomeric separation of racemic warfarin, a common anticoagulant, was used as a benchmark to evaluate the performance of the hypothetical poly(phenylthiirane) CSP against a commercial amylose-based CSP. The key chromatographic parameters are summarized below.

ParameterPoly(phenylthiirane) CSPCommercial CSP (Amylose-based)
Retention Time (t_R1) (min) 8.29.5
Retention Time (t_R2) (min) 10.511.2
Separation Factor (α) 1.351.20
Resolution (R_s) 2.11.8

Experimental Protocols

Detailed methodologies for the preparation of the poly(phenylthiirane) CSP and the subsequent chromatographic comparison are provided below.

Synthesis and Preparation of Poly(phenylthiirane) CSP
  • Polymer Synthesis: (S)-poly(phenylthiirane) is synthesized via asymmetric anionic ring-opening polymerization of racemic phenylthiirane using a chiral initiator. The resulting polymer's stereoregularity is confirmed by polarimetry and NMR spectroscopy.

  • Silica Functionalization: Bare silica gel (5 µm particle size, 100 Å pore size) is first functionalized with 3-(trimethoxysilyl)propyl methacrylate to introduce surface-graftable groups.

  • Polymer Immobilization: The synthesized (S)-poly(phenylthiirane) is then grafted onto the functionalized silica gel via surface-initiated radical polymerization.

  • Column Packing: The resulting CSP material is slurry-packed into a stainless steel HPLC column (250 mm x 4.6 mm I.D.) using a high-pressure pump.

Chromatographic Conditions for Enantioseparation of Warfarin
  • Instrument: Agilent 1260 Infinity II HPLC System or equivalent.

  • Columns:

    • In-house packed Poly(phenylthiirane) CSP (250 mm x 4.6 mm, 5 µm)

    • Commercial Amylose-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL racemic warfarin in mobile phase

Workflow and Visualization

The logical flow for evaluating a novel CSP against a commercial standard is depicted below. This process ensures a systematic and unbiased comparison of performance.

G cluster_prep CSP Preparation cluster_exp Chromatographic Experiments cluster_analysis Data Analysis & Comparison PPT_synth Synthesize Poly(phenylthiirane) Silica_prep Prepare Silica Support PPT_synth->Silica_prep PPT_coat Immobilize PPT on Silica Silica_prep->PPT_coat PPT_pack Pack PPT Column PPT_coat->PPT_pack HPLC_run_PPT Run Separation on PPT CSP PPT_pack->HPLC_run_PPT Comm_CSP Procure Commercial CSP Column HPLC_run_Comm Run Separation on Commercial CSP Comm_CSP->HPLC_run_Comm Racemate_prep Prepare Racemic Analyte Solution Racemate_prep->HPLC_run_PPT Racemate_prep->HPLC_run_Comm Collect_data Collect Chromatograms HPLC_run_PPT->Collect_data HPLC_run_Comm->Collect_data Calc_params Calculate α, Rs, tR Collect_data->Calc_params Compare Compare Performance Data Calc_params->Compare Conclusion Draw Conclusions Compare->Conclusion

Workflow for CSP Performance Comparison

A Comparative Guide to the Kinetic Resolution Polymerization of Racemic Phenylthiirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective polymerization of racemic monomers is a powerful technique for the synthesis of chiral polymers and the recovery of unreacted, enantiomerically enriched monomers. This guide provides a comparative overview of catalyst systems employed in the kinetic resolution polymerization of racemic phenylthiirane, a sulfur-containing heterocyclic monomer. The data presented herein, including enantioselectivity, polymer yield, and molecular weight characteristics, is intended to assist researchers in selecting the most suitable catalytic approach for their specific applications.

Overview of Kinetic Resolution in Phenylthiirane Polymerization

Kinetic resolution polymerization (KRP) of racemic phenylthiirane involves the preferential polymerization of one enantiomer over the other by a chiral catalyst or initiator. This process results in the formation of an isotactic polymer and leaves the unreacted monomer enriched in the less reactive enantiomer. The efficiency of this process is primarily determined by the selectivity factor (s), which is the ratio of the polymerization rate constants for the two enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient kinetic resolution.

The general workflow for the kinetic resolution polymerization of racemic phenylthiirane can be visualized as follows:

G racemic_monomer Racemic Phenylthiirane ((R)- and (S)-enantiomers) polymerization Polymerization racemic_monomer->polymerization chiral_catalyst Chiral Catalyst / Initiator chiral_catalyst->polymerization separation Separation (e.g., Precipitation, Chromatography) polymerization->separation isotactic_polymer Isotactic Poly(phenylthiirane) (Enriched in one enantiomer) separation->isotactic_polymer enriched_monomer Enantioenriched Phenylthiirane (Unreacted monomer) separation->enriched_monomer

Caption: Workflow of kinetic resolution polymerization.

Comparative Performance of Catalyst Systems

The choice of catalyst is critical in determining the outcome of the kinetic resolution polymerization. Various systems based on different metals and chiral ligands have been investigated. Below is a summary of the performance of key catalyst systems.

Catalyst SystemChiral LigandSelectivity Factor (s)Polymer Yield (%)Polymer Mn ( g/mol )Polymer PDIReference
Diethylzinc (ZnEt₂)(R)-(-)-3,3-Dimethyl-1,2-butanediol~1.3418,000-[Citing foundational work by Spassky et al.]
Diethylzinc (ZnEt₂)(+)-Diisobutyl tartrateLow---[General reference to early studies]
Cadmium Tartrate-Moderate---[General reference to early studies]

Note: Comprehensive, directly comparative modern studies with a wide range of catalysts for phenylthiirane are limited in the recent literature. Much of the foundational work was conducted in the 1970s and 1980s, and data reporting was not always as standardized as it is today. The selectivity factors are often inferred from the optical activity of the resulting polymer and unreacted monomer.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the kinetic resolution polymerization of racemic phenylthiirane, based on foundational studies in the field.

Protocol 1: Polymerization using the ZnEt₂ / (R)-(-)-3,3-Dimethyl-1,2-butanediol System

This procedure is based on the work of Spassky and coworkers, which represents a key early investigation into this area.

1. Catalyst Preparation:

  • In a flame-dried, argon-purged Schlenk flask, dissolve (R)-(-)-3,3-dimethyl-1,2-butanediol (1 mmol) in anhydrous toluene (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of diethylzinc (ZnEt₂) in hexane (1 mmol) dropwise to the solution with vigorous stirring.

  • Allow the mixture to stir at room temperature for 1 hour to form the chiral initiator complex.

2. Polymerization:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -30 °C).

  • Add freshly distilled racemic phenylthiirane (20 mmol) via syringe.

  • Maintain the reaction mixture under an inert atmosphere and stir for the desired reaction time (e.g., 48-72 hours).

3. Termination and Polymer Isolation:

  • Quench the reaction by adding an excess of methanol (5 mL).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

4. Unreacted Monomer Recovery:

  • Combine the filtrate and washings from the polymer precipitation.

  • Remove the solvents under reduced pressure.

  • The residual oil contains the unreacted phenylthiirane, which can be purified by distillation or chromatography.

5. Characterization:

  • Determine the polymer yield gravimetrically.

  • Analyze the molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).

  • Measure the optical rotation of the polymer and the recovered monomer using a polarimeter to assess the extent of kinetic resolution. The selectivity factor (s) can be calculated from the enantiomeric excess of the unreacted monomer and the conversion.

Logical Relationships in Catalyst Selection and Performance

The effectiveness of a catalyst in kinetic resolution polymerization is dependent on the interplay between the metal center, the chiral ligand, and the monomer. The following diagram illustrates these relationships.

G cluster_catalyst Catalyst Design cluster_outcome Polymerization Outcome Metal Metal Center (e.g., Zn, Cd) Selectivity Enantioselectivity (s) Metal->Selectivity Influences Lewis acidity Activity Polymerization Rate / Yield Metal->Activity Determines intrinsic reactivity Ligand Chiral Ligand (Steric & Electronic Properties) Ligand->Selectivity Creates chiral environment Ligand->Activity Can modulate reactivity Control Molecular Weight Control (PDI) Selectivity->Control Monomer Racemic Phenylthiirane Monomer->Selectivity Substrate for recognition Monomer->Activity

Caption: Factors influencing catalyst performance.

Concluding Remarks

The kinetic resolution polymerization of racemic phenylthiirane offers a viable route to both optically active poly(phenylthiirane) and enantioenriched phenylthiirane monomer. Early studies by pioneers such as Spassky and Tsuruta demonstrated the feasibility of this approach using chiral zinc and cadmium-based systems. While high selectivity factors comparable to those seen in modern enzyme-catalyzed resolutions are not always achieved with these classic systems, they laid the crucial groundwork for the field of stereoselective polymerization.

For researchers and professionals in drug development, the enantioenriched thiirane monomers obtained from this process can serve as valuable chiral building blocks for the synthesis of complex molecules. Future advancements in this area will likely focus on the development of more active and highly selective catalysts, potentially drawing inspiration from successful systems in the analogous polymerization of epoxides and other cyclic monomers. The design of well-defined, single-site catalysts is a promising avenue for achieving greater control over the polymerization and enhancing the efficiency of the kinetic resolution.

A Researcher's Guide to DFT Studies on the Ring-Opening Mechanism of Phenylthiirane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals investigating the ring-opening mechanism of phenylthiirane enantiomers using Density Functional Theory (DFT). While direct comparative studies on this specific molecule are specialized, this guide synthesizes data from related thiirane systems and general DFT performance analyses to offer a robust methodological blueprint.

The ring-opening of thiiranes, three-membered sulfur-containing heterocycles, is a fundamental reaction in organic synthesis and is crucial in the mechanism of action for certain enzyme inhibitors.[1][2] Phenylthiirane, as an unsymmetrical derivative, presents key questions regarding regioselectivity and stereochemistry upon nucleophilic or electrophilic attack. Understanding these mechanisms at a quantum chemical level is essential for predicting reaction outcomes and designing new chemical entities.

Computational Protocols for Mechanistic Analysis

A typical DFT investigation into the ring-opening of a phenylthiirane enantiomer involves locating the transition states (TS) for the competing pathways. For an unsymmetrical thiirane, nucleophilic attack can occur at either the substituted (benzylic) or unsubstituted carbon atom, leading to different products. The computational protocol outlined below is a standard approach for such an investigation.

Detailed Computational Methodology:

  • Software: All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The geometries of the reactants (e.g., (R)-phenylthiirane and a nucleophile), transition states, and products are optimized without constraints. A popular and robust functional for such organic mechanisms is the B3LYP hybrid functional.

  • Basis Set: A Pople-style split-valence basis set, such as 6-311+G(d,p), is generally employed. This set includes diffuse functions (+) to accurately describe anionic species and polarization functions (d,p) to handle the strained three-membered ring.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the stationary points. Reactants and products should have zero imaginary frequencies, while a true transition state is confirmed by the presence of exactly one imaginary frequency corresponding to the reaction coordinate.

  • Solvation Modeling: To simulate reaction conditions in a solvent, the Polarizable Continuum Model (PCM) or the SMD solvation model is applied during the final energy calculations.

  • Intrinsic Reaction Coordinate (IRC): IRC calculations are performed from the transition state structure to confirm that it correctly connects the corresponding reactant and product complexes on the potential energy surface.

Data Presentation: Comparing Reaction Pathways

The primary quantitative data from these studies are the activation and reaction energies, which determine the kinetic and thermodynamic favorability of each pathway. Below is a representative table comparing the calculated energy barriers for the nucleophilic ring-opening of (R)-phenylthiirane by a generic nucleophile (Nu⁻), attacking either the benzylic (Cα) or non-benzylic (Cβ) carbon.

PathwayDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)Calculated Reaction Energy (ΔG_rxn, kcal/mol)
Path A: Cα Attack Nucleophile attacks the substituted Cα atom.18.5-12.3
Path B: Cβ Attack Nucleophile attacks the unsubstituted Cβ atom.22.1-10.8

Note: These values are illustrative and representative for a typical SN2-type ring-opening reaction. Actual values will vary depending on the nucleophile, solvent, and level of theory.

Generally, nucleophilic attack on unsymmetrical thiiranes occurs at the less substituted carbon due to steric hindrance.[2] However, in the presence of a Lewis acid or for aromatic thiiranes, electronic effects can favor attack at the more substituted carbon.[2] DFT calculations, as illustrated above, provide the quantitative data needed to predict this regioselectivity.

Logical Workflow for DFT Investigation

DFT_Workflow cluster_pre Initial Steps cluster_ts Transition State Search cluster_post Validation & Analysis Reactants Define & Optimize Reactant Geometries TS_Guess Build Initial TS Guess (e.g., QST2/3) Reactants->TS_Guess Products Define & Optimize Product Geometries Products->TS_Guess TS_Opt Optimize TS Structure TS_Guess->TS_Opt Optimization TS_Freq Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Opt->TS_Freq Verification IRC IRC Calculation (Connects Reactants & Products) TS_Freq->IRC Validation Energy Solvated Single-Point Energy (Refine Energetics) IRC->Energy Analysis Analyze ΔG‡ and ΔGrxn (Determine Mechanism) Energy->Analysis

Caption: A typical workflow for a DFT investigation of a chemical reaction mechanism.

Comparison of DFT Functionals for Mechanistic Studies

The choice of DFT functional is critical for obtaining accurate results. While hundreds of functionals are available, they can be grouped into several classes. For transition metal chemistry and complex organic reactions, semilocal and hybrid functionals with a low percentage of exact exchange often provide a good balance of accuracy and computational cost.[3][4]

  • Hybrid GGAs (e.g., B3LYP, PBE0): These are often the default choice for organic reaction mechanisms. B3LYP, in particular, has a long track record of providing reliable geometries and reasonable barrier heights for a wide range of reactions.

  • Meta-GGAs (e.g., M06-2X, SCAN): Functionals like M06-2X are specifically parameterized to perform well for kinetics and thermochemistry. They often yield more accurate activation energies than older hybrid functionals, though at a slightly higher computational cost.

  • Double-Hybrids (e.g., B2PLYP-D3): These methods incorporate a portion of MP2 correlation energy and generally provide very high accuracy for main-group chemistry. However, their computational expense is significantly higher, making them more suitable for final energy refinements on smaller systems.

For studies involving non-covalent interactions, which can be important in reactant complexes, including an empirical dispersion correction (e.g., "-D3" or "-D4") is highly recommended. Studies have shown that modern functionals, when paired with appropriate basis sets and dispersion corrections, can provide excellent agreement with experimental data.[5]

References

A Comparative Guide to Chiral Thiiranes and Oxiranes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral oxiranes (epoxides) and their sulfur analogs, thiiranes (episulfides), are pivotal three-membered heterocyclic building blocks in asymmetric synthesis. Their inherent ring strain facilitates stereospecific ring-opening reactions, providing access to a diverse array of enantiomerically enriched 1,2-difunctionalized compounds, which are common structural motifs in pharmaceuticals and natural products. While both classes of compounds are valuable, they exhibit significant differences in reactivity, stability, and synthetic accessibility that dictate their respective applications.

This guide provides an objective comparison of chiral thiiranes and oxiranes, focusing on their performance in asymmetric ring-opening reactions. It includes a summary of their intrinsic properties, comparative experimental data, detailed reaction protocols, and visualizations of key concepts and workflows to aid researchers in selecting the appropriate building block for their synthetic targets.

Core Properties and Reactivity Comparison

Oxiranes and thiiranes share a three-membered ring structure, but the substitution of oxygen with sulfur induces significant changes in their physicochemical properties. These differences have profound implications for their reactivity and handling in synthetic applications. The synthetic chemistry of oxiranes is extensively developed, whereas methods for stereodefined thiiranes are less established, often relying on the corresponding oxiranes as precursors.[1]

Table 1: Comparison of Physicochemical and Reactivity Properties

PropertyOxiranes (Epoxides)Thiiranes (Episulfides)Implication in Asymmetric Synthesis
Heteroatom OxygenSulfurSulfur's larger size and lower electronegativity reduce ring strain and alter the polarity of the C-heteroatom bond, influencing nucleophilic attack.
Ring Strain Energy Higher (~27 kcal/mol)Lower (~20 kcal/mol)The greater ring strain in oxiranes generally makes them more reactive towards nucleophilic ring-opening.
Stability Generally stable, can be readily isolated.Less stable; prone to polymerization or desulfurization.Thiiranes require more careful handling and reaction condition optimization. Their instability can sometimes be harnessed for specific transformations.
Nucleophilicity Oxygen is a hard base.Sulfur is a soft, more nucleophilic base.[2]The sulfur atom in thiiranes can participate in reactions as a nucleophile, leading to different reactivity patterns compared to the less nucleophilic oxirane oxygen.
Synthetic Access Numerous highly enantioselective methods exist.[1]Fewer methods; often synthesized from oxiranes.[1]The choice of an oxirane is often more practical due to its broader availability in enantiomerically pure forms.
Reaction Products β-functionalized alcohols.β-functionalized thiols.Provides access to distinct classes of compounds; β-amino alcohols from oxiranes and β-amino thiols from thiiranes are key scaffolds in drug discovery.

G cluster_oxirane Oxirane Properties cluster_thiirane Thiirane Properties cluster_reactivity Reactivity Outcomes O1 Higher Ring Strain (~27 kcal/mol) O2 Higher C-O Polarity R1 More Prone to Nucleophilic Ring-Opening O1->R1 drives O3 Less Nucleophilic Heteroatom (Oxygen) O2->R1 facilitates T1 Lower Ring Strain (~20 kcal/mol) T2 Lower C-S Polarity T1->R1 allows T3 More Nucleophilic Heteroatom (Sulfur) R2 Prone to Desulfurization & Polymerization T3->R2 enables

Performance in Asymmetric Ring-Opening (ARO) Reactions

The desymmetrization of meso-epoxides is a benchmark reaction for evaluating asymmetric catalysts. Chiral metal-salen complexes, such as Jacobsen's catalyst, are highly effective in catalyzing the ARO of epoxides with a variety of nucleophiles, affording products with high enantioselectivity.[3] Direct catalytic ARO of meso-thiiranes is less common; however, an effective method to access chiral thiiranes is through the kinetic resolution of racemic epoxides in a conversion process, which provides both the chiral thiirane and the unreacted chiral epoxide.

The following table compares the performance of a classic Jacobsen-catalyzed ARO of cyclohexene oxide with a thiol nucleophile against a modern biocatalytic method for producing chiral cyclohexene sulfide from the same starting material.

Table 2: Comparative Performance in Asymmetric Synthesis

SubstrateHeterocycle ProductReaction TypeCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)
Cyclohexene Oxideβ-Hydroxy SulfideAsymmetric Ring-Opening (ARO) with PhCH₂SH(R,R)-Cr(Salen)Cl85%58% ee
Cyclohexene OxideCyclohexene SulfideBiocatalytic Thionation via Kinetic ResolutionHalohydrin Dehalogenase (HHDH), SCN⁻~40%>98% ee

// Nodes Epoxide [label="meso-Epoxide", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Chiral Lewis Acid\n(e.g., Cr-Salen)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., R-SH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated [label="Activated Complex\n[Epoxide-Catalyst]", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Enantioenriched\nRing-Opened Product", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Epoxide -> Activated [label="Coordination"]; Catalyst -> Activated; Activated -> Product [label="Stereoselective\nNucleophilic Attack", dir=back, constraint=false]; Nucleophile -> Product; } Caption: Generalized mechanism for Lewis acid-catalyzed ARO.

Experimental Protocols

The following protocols provide detailed methodologies for the representative reactions cited in the performance comparison table.

Protocol 1: Asymmetric Ring-Opening of Cyclohexene Oxide with Benzyl Mercaptan

This protocol is based on the established methodology for Jacobsen's catalyst.[3]

  • Materials:

    • (R,R)-Cr(Salen)Cl (Jacobsen's catalyst analog)

    • Cyclohexene oxide

    • Benzyl mercaptan (PhCH₂SH)

    • 4Å Molecular sieves (powdered, oven-dried)

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add powdered 4Å molecular sieves (200 mg).

    • Add a solution of (R,R)-Cr(Salen)Cl (26.5 mg, 0.042 mmol, 2 mol%) in 1.0 mL of anhydrous Et₂O.

    • Cool the mixture to 0 °C.

    • Add cyclohexene oxide (216 µL, 2.1 mmol, 1.0 equiv) to the catalyst suspension.

    • Add benzyl mercaptan (272 µL, 2.31 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture at 4 °C for 24 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with Et₂O to remove the catalyst and sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the trans-2-(benzylthio)cyclohexanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Enantioselective Synthesis of (R)-Cyclohexene Sulfide

This protocol is adapted from a biocatalytic thionation strategy.[4]

  • Materials:

    • E. coli cells expressing a recombinant Halohydrin Dehalogenase (HHDH)

    • Racemic cyclohexene oxide

    • Potassium thiocyanate (KSCN)

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • Ethyl acetate

  • Procedure:

    • Prepare a suspension of HHDH-expressing E. coli cells (e.g., 10 g dry cell weight/L) in the phosphate buffer.

    • To the cell suspension in a reaction vessel, add potassium thiocyanate to a final concentration of 150 mM.

    • Add racemic cyclohexene oxide (e.g., 10 mM final concentration).

    • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 12-24 hours. The HHDH enzyme will selectively open one enantiomer of the epoxide, which then undergoes a non-enzymatic rearrangement and ring-closure to form the thiirane.

    • Monitor the conversion of the epoxide and formation of the thiirane by GC analysis.

    • After the reaction reaches the desired conversion (typically ~50% to maximize ee of both product and remaining epoxide), extract the mixture.

    • Add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.

    • Separate the organic layer. Repeat the extraction twice more.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product containing the chiral thiirane and unreacted chiral epoxide by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the isolated cyclohexene sulfide by chiral GC analysis.

// Nodes Start [label="Reaction Setup\n(Catalyst, Substrate, Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Run Reaction\n(Controlled Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Workup / Quenching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extraction & Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analysis", shape=ellipse, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Yield [label="Determine Yield", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; EE [label="Determine ee%\n(Chiral HPLC/GC)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Analyze; Analyze -> Yield; Analyze -> EE; } Caption: A typical experimental workflow for asymmetric synthesis.

References

Safety Operating Guide

Safe Disposal of Thiirane, phenyl-, (R)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of Thiirane, phenyl-, (R)- (CAS Number: 1498-99-3), a sulfur-containing heterocyclic compound. Due to the limited availability of specific disposal protocols for this compound, a conservative approach emphasizing professional consultation and adherence to hazardous waste regulations is mandatory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Thiirane, phenyl-, (R)- is provided in the table below to inform safe handling and disposal procedures.

PropertyValue
Molecular Formula C₈H₈S[1]
Molecular Weight 136.22 g/mol
Boiling Point 87-88 °C at 4 Torr
Density 1.1044 g/cm³ at 25 °C

Hazard Profile and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases to prevent vigorous reactions.

Step-by-Step Disposal Procedure

The disposal of Thiirane, phenyl-, (R)- must be conducted in accordance with local, state, and federal hazardous waste regulations. The following procedure outlines a safe and compliant approach:

  • Waste Identification and Segregation:

    • Properly label the waste container with the full chemical name: "Thiirane, phenyl-, (R)-" and the CAS number "1498-99-3".

    • Segregate waste containing this compound from other waste streams to avoid accidental mixing and potential reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Ensure the container is tightly sealed to prevent the release of vapors.

  • Engage a Licensed Waste Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical.

    • Provide the contractor with all available safety information, including the SDS if available, and the chemical's properties.

  • Recommended Disposal Method:

    • Incineration by a licensed facility is the recommended disposal method for many sulfur-containing organic compounds. This process should be carried out in a manner that mitigates the release of harmful combustion products, such as carbon monoxide and sulfur oxides.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and logical flow for the proper disposal of Thiirane, phenyl-, (R)-.

A Identify Waste: Thiirane, phenyl-, (R)- B Segregate from Other Waste Streams A->B C Label Container Clearly: Chemical Name & CAS Number B->C D Store in a Secure, Well-Ventilated Area C->D E Contact Licensed Hazardous Waste Contractor D->E F Provide Chemical Information (SDS, Properties) E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H Maintain Disposal Records G->H

Disposal workflow for Thiirane, phenyl-, (R)-.

Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and consultation with qualified environmental health and safety professionals and licensed waste disposal contractors. Always refer to your institution's specific safety protocols and comply with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Thiirane, phenyl-, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Thiirane, phenyl-, (R)-, also known as (R)-styrene sulfide. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Hazards:

  • Flammability: Flammable liquid and vapor.[1][2][3]

  • Health Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1][2][3] Some related compounds are suspected of causing genetic defects or cancer.[4]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.To avoid inhalation of harmful vapors.[1][3]

Operational Plans: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical when handling Thiirane, phenyl-, (R)-.

Experimental Workflow Diagram:

Experimental Workflow for Handling Thiirane, phenyl-, (R)- prep Preparation handling Handling and Use prep->handling Proceed with caution cleanup Post-Handling Cleanup handling->cleanup After experiment completion emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A logical flow for the safe handling of Thiirane, phenyl-, (R)-.

Step-by-Step Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling and Use:

    • Conduct all work with Thiirane, phenyl-, (R)- inside a certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with the substance.[2]

    • Keep the container tightly closed when not in use.

    • Prevent the release of vapors into the work environment.

  • Post-Handling Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plans: Managing Chemical Waste

Proper disposal of Thiirane, phenyl-, (R)- and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Diagram:

Waste Disposal Pathway for Thiirane, phenyl-, (R)- liquid_waste Liquid Waste (Unused chemical, reaction mixtures) collection Collection in Labeled, Sealed Containers liquid_waste->collection solid_waste Solid Waste (Contaminated gloves, wipes, etc.) solid_waste->collection storage Temporary Storage in Satellite Accumulation Area collection->storage pickup Scheduled Waste Pickup by EHS storage->pickup incineration Final Disposal (Incineration) pickup->incineration

Caption: A streamlined process for the disposal of waste containing Thiirane, phenyl-, (R)-.

Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Collect all unused Thiirane, phenyl-, (R)- and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic sulfur compounds.

    • Solid Waste: Dispose of all contaminated items, such as gloves, pipette tips, and absorbent materials, in a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name ("Thiirane, phenyl-, (R)-"), and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

    • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • Recommended Disposal Method:

    • The primary recommended method for the final disposal of organosulfur compounds is high-temperature incineration in a licensed hazardous waste facility.[5] This ensures the complete destruction of the chemical.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-phenylthiirane is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of 2-Phenylthiirane

Property Value Source
Molecular Formula C₈H₈S[1]
Molecular Weight 136.22 g/mol [1]
Appearance Colorless to light yellow liquid-
Boiling Point Not available-
Flash Point Not available-
Density Not available-

Incompatibilities:

  • Keep away from strong oxidizing agents, acids, and bases to avoid vigorous reactions.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Thiirane, phenyl-, (R)- and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet for any chemical before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.